molecular formula C8H6Cl2O3 B1592084 2,6-Dichloro-3-methoxybenzoic acid CAS No. 32890-93-0

2,6-Dichloro-3-methoxybenzoic acid

Cat. No.: B1592084
CAS No.: 32890-93-0
M. Wt: 221.03 g/mol
InChI Key: OBKVMDOVZJEWEF-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKVMDOVZJEWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615232
Record name 2,6-Dichloro-3-methoxybenzoic acid
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Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-93-0
Record name 2,6-Dichloro-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32890-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial searches for "2,6-Dichloro-3-methoxybenzoic acid" yielded limited specific technical data. In contrast, the isomeric compound 3,6-Dichloro-2-methoxybenzoic acid , widely known as the herbicide Dicamba, is extensively documented. This guide will focus on Dicamba as a representative and industrially significant member of the dichloromethoxybenzoic acid chemical class, providing a robust and data-rich resource for researchers, scientists, and drug development professionals.

Introduction and Overview

3,6-Dichloro-2-methoxybenzoic acid, or Dicamba, is a selective systemic herbicide first registered for use in 1967.[1] It is a chlorinated derivative of o-anisic acid and is primarily used to control broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Its mechanism of action as a synthetic auxin provides a valuable case study for researchers in drug development and molecular biology, illustrating how a small molecule can mimic endogenous signaling molecules to exert potent biological effects.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Physicochemical Properties

Dicamba is a white crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3,6-dichloro-2-methoxybenzoic acid[5]
Synonyms Dicamba, 3,6-Dichloro-o-anisic acid, Banvel[6]
CAS Number 1918-00-9[6]
Molecular Formula C₈H₆Cl₂O₃[6]
Molecular Weight 221.04 g/mol [6]
Melting Point 114-116 °C[1]
Appearance White crystalline solid[1]
Water Solubility Low[1]
Stability Stable under normal conditions; resistant to oxidation and hydrolysis.[5]
Solubility Profile

A detailed understanding of solubility is critical for experimental design, formulation, and delivery.

SolventSolubility ( g/100 mL at 25 °C)Source(s)
Ethanol92.2[5]
Acetone126[5]
Dichloromethane26[5]
Toluene13[5]
Xylene20.2[5]
Methanol137[5]
Tetrahydrofuran139[5]
Dioxane118[5]
n-Hexane0.375[5]

Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid

Several synthetic routes to Dicamba have been developed, often starting from readily available precursors. A common high-yield process begins with 2,5-dichloroaniline.[3]

Synthesis from 2,5-Dichloroaniline: A Step-by-Step Protocol

This multi-step synthesis provides a reliable method for producing high-purity Dicamba.[3]

Step 1: Diazotization of 2,5-Dichloroaniline

  • Dissolve 2,5-dichloroaniline in a suitable first fluid medium.

  • Slowly add this solution to nitrosylsulfuric acid, maintaining the reaction temperature between 15 and 30 °C. This controlled addition is crucial to prevent the decomposition of the resulting diazonium salt.

  • The unreacted nitrosylsulfuric acid can be quenched using sulfamic acid or urea.

Step 2: Hydrolysis to 2,5-Dichlorophenol

  • The 2,5-dichlorophenyldiazonium salt formed in the previous step is hydrolyzed to yield 2,5-dichlorophenol.

Step 3: Formation of Alkali Metal 2,5-Dichlorophenolate

  • React the 2,5-dichlorophenol with an alkali metal hydroxide (e.g., KOH) in a second fluid medium to form the corresponding alkali metal 2,5-dichlorophenolate.

Step 4: Carboxylation

  • The alkali metal 2,5-dichlorophenolate is carboxylated using carbon dioxide (CO₂) at a temperature range of 60 to 160 °C. This step yields the alkali metal salt of 3,6-dichlorosalicylic acid.

Step 5: Methylation

  • The alkali metal salt of 3,6-dichlorosalicylic acid is methylated in a third fluid medium using a methylating agent such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂SO₄) at a temperature between 60 and 160 °C. This produces methyl 3,6-dichloro-2-methoxybenzoate (Dicamba ester).

Step 6: Hydrolysis to 3,6-Dichloro-2-methoxybenzoic Acid

  • Finally, the Dicamba ester is hydrolyzed at a temperature of 50 to 130 °C to yield the final product, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[3] The product can be purified by crystallization to achieve a purity of over 98.5%.[3]

Causality in Experimental Choices: The multi-step process is designed for high purity and yield. The initial diazotization followed by hydrolysis is a classic route to phenols from anilines. The subsequent carboxylation and methylation are standard procedures for introducing the carboxylic acid and methoxy groups, respectively. Temperature control during diazotization is critical to prevent the unstable diazonium salt from decomposing, which would lower the overall yield.

Alternative Synthesis from 2,5-Dichloroanisole

Another patented method involves the formylation of 2,5-dichloroanisole to produce 2-methoxy-3,6-dichlorobenzaldehyde, which is then oxidized to Dicamba using an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[7] This process avoids a high-pressure carboxylation step.[7]

Synthesis_Workflow cluster_route1 Synthesis from 2,5-Dichloroaniline cluster_route2 Alternative Synthesis A 2,5-Dichloroaniline B 2,5-Dichlorophenyldiazonium Salt A->B Diazotization C 2,5-Dichlorophenol B->C Hydrolysis D Alkali Metal 2,5-Dichlorophenolate C->D Reaction with Alkali Metal Hydroxide E Alkali Metal Salt of 3,6-Dichlorosalicylic Acid D->E Carboxylation (CO2) F Methyl 3,6-Dichloro-2-methoxybenzoate (Dicamba Ester) E->F Methylation G 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) F->G Hydrolysis H 2,5-Dichloroanisole I 2-Methoxy-3,6-dichlorobenzaldehyde H->I Formylation J 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) I->J Oxidation

Caption: Overview of two primary synthesis routes for 3,6-Dichloro-2-methoxybenzoic Acid.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of 3,6-dichloro-2-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a related compound, 2-methoxybenzoic acid, shows characteristic peaks for the methoxy protons as a singlet around 3.7-3.9 ppm.[8] The aromatic protons appear as multiplets in the 6.8-8.0 ppm range, and the carboxylic acid proton gives a broad singlet between 11-13 ppm.[8] For Dicamba, the two aromatic protons would likely appear as doublets due to ortho-coupling.

  • ¹³C NMR: For 2-methoxybenzoic acid, the methoxy carbon resonates around 55-57 ppm, the aromatic carbons are in the 110-150 ppm region, and the carboxyl carbon is found between 165-175 ppm.[8] The spectrum of Dicamba would show distinct signals for the six unique aromatic carbons, influenced by the electron-withdrawing chlorine and electron-donating methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum of Dicamba exhibits characteristic absorption bands that confirm its functional groups.[9]

  • O-H Stretch (Carboxylic Acid): A very broad peak is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1680–1720 cm⁻¹.[8]

  • Aromatic C-H Stretch: Peaks in the region of 3000–3100 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.[8]

  • C-O Stretch (Ether): An absorption band between 1200–1300 cm⁻¹ corresponds to the C-O stretching of the methoxy group.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Dicamba and its derivatives provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 220 (for the most abundant chlorine isotopes). A characteristic fragmentation of deprotonated Dicamba ([M-H]⁻ at m/z 219) is the loss of carbon dioxide.[10] Interestingly, under certain conditions in a quadrupole-orbitrap mass spectrometer, the fragment ion can recapture CO₂, indicating a "reversible reaction".[10]

Applications and Mechanism of Action

Herbicidal Activity

The primary application of Dicamba is as a selective herbicide for the control of broadleaf weeds.[1][2] It is effective against many species that are resistant to other herbicides like glyphosate.[11]

Mechanism_of_Action A Dicamba Application (Foliar or Soil) B Absorption by Roots and Leaves A->B C Translocation throughout the Plant B->C D Mimics Auxin (Plant Growth Hormone) C->D E Uncontrolled Cell Division and Growth D->E F Blockage of Vascular System E->F G Disruption of Nutrient and Glucose Transport F->G H Plant Death G->H

Caption: The systemic mechanism of action of Dicamba as a synthetic auxin herbicide.

Mechanism of Action: Dicamba mimics the plant hormone auxin.[3][4] After absorption by the leaves and roots, it is translocated throughout the plant.[3] At sufficient concentrations, it stimulates uncontrolled cell division and growth, leading to the blockage of the plant's vascular system.[2] This disrupts the transport of nutrients and sugars, ultimately causing the weed to die.[2][3]

Role in Chemical Synthesis

Dicamba and its precursors, such as 3,6-dichloro-2-hydroxybenzoic acid, are important intermediates in the synthesis of other agrochemicals and potentially in the development of novel bioactive molecules.[11]

Safety and Handling

Dicamba is classified as harmful if swallowed and causes serious eye damage.[7] It is also considered harmful to aquatic life with long-lasting effects.[7]

  • Handling: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[7]

  • First Aid:

    • If Swallowed: Call a poison center or doctor.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

  • Environmental Precautions: Avoid release to the environment.[7]

Conclusion

3,6-Dichloro-2-methoxybenzoic acid (Dicamba) is a well-characterized compound with significant industrial importance as a herbicide. Its physicochemical properties, synthetic routes, and spectroscopic data are well-established, providing a solid foundation for further research. For scientists in drug development, its mechanism as a molecular mimic of a natural hormone offers valuable insights into designing small molecules with specific biological activities. The detailed protocols and data presented in this guide serve as a comprehensive resource for laboratory work and further investigation into the chemistry and applications of this class of compounds.

References

An In-depth Technical Guide to 2,6-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-dichloro-3-methoxybenzoic acid (CAS Number: 32890-93-0), a versatile substituted aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, characteristic reactivity, and its emerging applications, particularly within the realm of medicinal chemistry.

Introduction and Core Attributes

This compound is a unique chemical entity characterized by a benzoic acid core substituted with two chlorine atoms and a methoxy group. This specific arrangement of functional groups imparts distinct electronic and steric properties, influencing its reactivity and potential as a scaffold in the design of bioactive molecules. While its positional isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), is widely recognized as a herbicide, the subject of this guide, this compound, holds its own significance as a chemical intermediate and a building block in synthetic chemistry.[1]

The strategic placement of the electron-withdrawing chlorine atoms and the electron-donating methoxy group creates a nuanced electronic environment on the aromatic ring, which can be exploited in various chemical transformations. The carboxylic acid moiety serves as a primary site for derivatization, allowing for the facile formation of esters, amides, and other functional groups.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while experimental data for this specific isomer is limited, the provided information is based on available supplier data and predicted values.

PropertyValueSource
CAS Number 32890-93-0
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Appearance Solid (form may vary)General Knowledge
Purity Typically ≥98%[2]
Spectroscopic Data Interpretation

While experimental spectra for this compound are not widely published, a theoretical interpretation based on its structure and comparison with related compounds can provide valuable insights for characterization.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The two aromatic protons would likely appear as doublets in the downfield region (typically 7.0-8.0 ppm), with their chemical shifts and coupling constants influenced by the surrounding chloro and methoxy substituents. The methoxy group protons would present as a sharp singlet, typically around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet, highly dependent on the solvent and concentration, and may appear anywhere from 10-13 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with the carbons directly attached to the chlorine and oxygen atoms showing characteristic shifts. The methoxy carbon will appear as a sharp signal around 55-60 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A very broad O-H stretch from the carboxylic acid dimer will be prominent in the 2500-3300 cm⁻¹ region. A strong C=O stretching vibration from the carbonyl group will be observed around 1700 cm⁻¹. C-O stretching vibrations from the acid and ether functionalities will appear in the 1200-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations will be present in their characteristic regions as well.

2.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 220, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Common fragmentation patterns would involve the loss of a hydroxyl group (-OH), a methoxy group (-OCH₃), and carbon monoxide (-CO) from the parent ion.

Synthesis and Manufacturing

The primary synthetic route to this compound described in the literature involves a two-step process starting from 2,5-dichloroanisole.[4] This method offers a practical approach for laboratory-scale synthesis and has potential for industrial-scale production.

Synthetic Pathway Overview

The synthesis can be visualized as a formylation of the starting anisole derivative followed by oxidation of the resulting aldehyde.

Synthesis_Workflow Start 2,5-Dichloroanisole Step1 Reaction with dichlormethyl methyl ether Start->Step1 Formylation Intermediate 2,6-Dichloro-3-methoxybenzaldehyde Step2 Reaction with an oxidizing agent (e.g., NaClO) Intermediate->Step2 Oxidation Product This compound Step1->Intermediate Step2->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from CN103819327A)

Step 1: Synthesis of 2,6-Dichloro-3-methoxybenzaldehyde

This step involves the formylation of 2,5-dichloroanisole. The patent suggests the use of dichloromethyl methyl ether as the formylating agent.[4]

  • Reaction Setup: In a suitable reaction vessel, charge 2,5-dichloroanisole.

  • Formylation: Under controlled temperature conditions, add dichloromethyl methyl ether. The reaction is typically carried out in the presence of a Lewis acid catalyst.

  • Hydrolysis: Following the formylation reaction, the intermediate is hydrolyzed to yield 2,6-dichloro-3-methoxybenzaldehyde.

  • Work-up and Purification: The reaction mixture is worked up by separating the organic and aqueous layers. The crude product is then purified, for example, by distillation or chromatography, to yield the desired aldehyde.

Step 2: Synthesis of this compound

This step involves the oxidation of the aldehyde synthesized in the previous step.[4]

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve 2,6-dichloro-3-methoxybenzaldehyde (e.g., 21g, 98% purity) in a suitable solvent system (e.g., a mixture of toluene and dichloroethane).

  • Oxidation: While maintaining the temperature at approximately 25°C with stirring, slowly add an aqueous solution of an oxidizing agent, such as sodium hypochlorite (NaClO). The reaction is monitored for completion.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • Acidification and Isolation: The remaining aqueous solution is acidified with a dilute mineral acid (e.g., sulfuric acid) to a pH of approximately 1.0. This precipitates the carboxylic acid.

  • Purification: The solid product is collected by filtration, washed, and dried to afford this compound with high purity (e.g., >98%) and in good yield (e.g., ~95%).[4]

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily dictated by the carboxylic acid group and the substituted aromatic ring.

Reactions of the Carboxyl Group

The carboxylic acid functionality is a versatile handle for a variety of chemical transformations.

  • Esterification: The compound can be readily converted to its corresponding esters through reaction with alcohols under acidic catalysis (e.g., Fischer esterification) or by conversion to the acid chloride followed by reaction with an alcohol.

  • Amidation: Amides can be synthesized by reacting the carboxylic acid with amines using coupling agents (e.g., DCC, EDC) or by first converting the acid to its more reactive acid chloride. Direct amidation under catalytic conditions is also a greener alternative.[5]

Reactions of the Aromatic Ring

The electronic nature of the aromatic ring, influenced by the two chloro and one methoxy substituents, will direct any further electrophilic aromatic substitution reactions. The positions ortho and para to the activating methoxy group are electronically favored, although steric hindrance from the adjacent chloro and carboxyl groups will play a significant role in determining the regioselectivity of such reactions.

Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[6] The unique substitution pattern of this compound makes it an interesting candidate for library synthesis and lead optimization in drug discovery programs.

As a Scaffold for Bioactive Molecules

The structural motif of dichlorinated benzoic acids has been explored in the development of various therapeutic agents. For instance, derivatives of dichlorobenzoic acid have been investigated for their potential in treating tuberculosis by acting as prodrugs that are activated by mycobacterial enzymes.[7] The presence of chloro and methoxy groups can modulate the lipophilicity and electronic properties of a molecule, which are critical for its pharmacokinetic and pharmacodynamic profile.

Potential in Anticancer Research

Benzoic acid derivatives are prevalent in the design of anticancer agents.[6] They can be utilized as building blocks to synthesize compounds that target various cancer-related pathways. For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in cancer therapy. The 2,6-dichloro-3-methoxy substitution pattern could be explored in similar contexts to fine-tune binding affinities and cellular activities.

The following diagram illustrates the potential role of a generic substituted benzoic acid in a hypothetical drug discovery workflow.

Drug_Discovery_Workflow Start This compound Derivatization Chemical Derivatization (Esterification, Amidation, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound(s) Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of a benzoic acid scaffold in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Summary: Based on data for the isomeric compound Dicamba, it is harmful if swallowed and can cause serious eye damage. It may also be harmful to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in both synthetic and medicinal chemistry. Its unique substitution pattern offers opportunities for the creation of novel molecules with diverse properties. While there is a need for more comprehensive public data on its specific physicochemical and spectroscopic properties, the available information on its synthesis and the broader context of substituted benzoic acids in drug discovery highlight its importance as a tool for researchers and developers. As the demand for novel chemical entities continues to grow, the utility of such well-defined building blocks will undoubtedly increase.

References

"2,6-Dichloro-3-methoxybenzoic acid" synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methoxybenzoic Acid

Introduction

This compound is a significant molecule in the agrochemical industry, most notably as a derivative of the selective systemic herbicide Dicamba.[1] Dicamba is effective against broad-leaved weeds in various crops and mimics plant growth hormones, leading to uncontrolled growth and eventual death of the target weed.[1] The precise arrangement of the chloro and methoxy substituents on the benzoic acid core is critical for its herbicidal activity. This guide provides a detailed examination of the primary synthetic pathways for this compound, intended for researchers, chemists, and professionals in drug and agrochemical development. We will explore the underlying chemical principles, provide detailed experimental protocols derived from established literature, and present comparative data to inform process development.

Core Synthetic Strategies: An Overview

The synthesis of this compound predominantly revolves around the construction of the dichlorinated aromatic core, followed by the introduction or modification of the carboxyl and methoxy groups. Two major strategies have emerged from the patent and scientific literature:

  • The Carboxylation-Methylation Pathway: This is a widely utilized industrial route that begins with a substituted dichlorophenol. The key step is the introduction of a carboxyl group via a Kolbe-Schmitt reaction, followed by methylation of the phenolic hydroxyl group to yield the final product.[2][3]

  • The Formylation-Oxidation Pathway: This alternative approach starts with a dichlorinated anisole. A formyl group is introduced onto the ring, which is then oxidized to the required carboxylic acid functionality.[4]

This guide will dissect these pathways, providing a causal explanation for experimental choices and detailed procedural outlines.

Pathway I: The Carboxylation-Methylation Route from 2,5-Dichlorophenol

This pathway is a cornerstone of industrial Dicamba synthesis. Its central logic is to first build the 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA) scaffold and then convert the hydroxyl group to the target methoxy group in the final step.[3]

Step 1: Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid (3,6-DCSA) via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution that introduces a carboxyl group onto a phenoxide ring using carbon dioxide, typically under high pressure and temperature. The phenoxide is a highly activated nucleophile, making the electron-rich aromatic ring susceptible to attack by the weak electrophile, CO₂.

The process begins with the deprotonation of 2,5-dichlorophenol to form its corresponding phenoxide salt, which is then subjected to carboxylation.

G A 2,5-Dichlorophenol B Potassium 2,5-Dichlorophenoxide A->B  KOH, H₂O, Xylene  Dehydration   C 3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA) B->C  1. CO₂ (High Pressure)  2. Catalyst (KCl)  3. Acidification  

Caption: Workflow for the synthesis of 3,6-DCSA via the Kolbe-Schmitt reaction.

Experimental Protocol: Synthesis of 3,6-DCSA [2]

  • Salt Formation: In a suitable reactor, dissolve 2,5-dichlorophenol (1.0 eq) in a solution of potassium hydroxide (approx. 0.92 eq) and water. Add xylene as a solvent.

  • Dehydration: Heat the mixture to reflux (approx. 142-145°C) and remove water using a Dean-Stark apparatus or similar water separator until no more water is collected. This step is critical as the presence of water can inhibit the carboxylation reaction. The resulting anhydrous solution contains potassium 2,5-dichlorophenoxide.

  • Carboxylation: Transfer the phenoxide solution to a high-pressure autoclave. Add potassium chloride (approx. 0.4-0.45 parts by mass relative to the starting phenol) as a catalyst.

  • Pressurization: Purge the reactor with CO₂ gas multiple times to remove air. Pressurize the reactor with CO₂ to the target pressure (e.g., 6 MPa).

  • Reaction: Heat the mixture to the reaction temperature (e.g., 145°C) and maintain for 6-12 hours. The high pressure increases the concentration of CO₂ in the reaction medium, driving the equilibrium towards the carboxylated product.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add an alkaline solution (e.g., NaOH) to adjust the pH to 11-13. Separate the aqueous phase, which contains the potassium 3,6-dichloro-2-hydroxybenzoate.

  • Acidification: Acidify the aqueous phase with a strong acid (e.g., HCl) to a pH of 1-3. This protonates the carboxylate, causing the 3,6-DCSA product to precipitate.

  • Isolation: Recover unreacted 2,5-dichlorophenol via steam distillation. Filter the remaining solid, wash, and dry to obtain pure 3,6-dichloro-2-hydroxybenzoic acid.

Step 2: Methylation of 3,6-DCSA to this compound

The final step involves the conversion of the phenolic hydroxyl group of 3,6-DCSA into a methoxy ether. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

G A 3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA) B Dipotassium Salt of 3,6-DCSA A->B  Base (e.g., KOH)   C Methyl 3,6-dichloro-2- methoxybenzoate B->C  Methylating Agent  (e.g., Dimethyl Sulfate)   D 2,6-Dichloro-3-methoxybenzoic acid (Final Product) C->D  Hydrolysis (e.g., NaOH, H₂O)  then Acidification (HCl)  

Caption: Methylation and subsequent hydrolysis to yield the final product.

Experimental Protocol: Methylation and Hydrolysis [1]

  • Salt Formation: Prepare the dipotassium salt of 3,6-dichlorosalicylic acid (3,6-DCSA) by reacting it with a suitable base like potassium hydroxide.

  • Methylation: In a suitable fluid medium, treat the dipotassium salt with a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl chloride (CH₃Cl). The reaction is typically carried out at an elevated temperature (e.g., 60°C to 160°C) for several hours (e.g., 8 hours).[1] This step forms the methyl ester, methyl 3,6-dichloro-2-methoxybenzoate.

  • Filtration: After methylation, filter the reaction mass while warm (e.g., 50-55°C) to remove inorganic salts like potassium chloride.

  • Hydrolysis: Subject the filtrate containing the methyl ester to hydrolysis. This is typically done by heating with an aqueous base (e.g., sodium hydroxide) at temperatures ranging from 50°C to 130°C. This saponifies the ester to the sodium salt of the target acid.

  • Isolation and Purification: After hydrolysis, cool the mixture and perform a work-up, which may involve extraction with a solvent like xylene to remove impurities. Separate the aqueous phase and acidify it with an acid like HCl to a pH of 1.[1] The final product, this compound, precipitates and can be collected by filtration, washed, and dried. Recrystallization from a suitable solvent can be used for further purification.

Parameter Value / Condition [1]Rationale
Starting Material 3,6-Dichloro-2-hydroxybenzoic acidKey penultimate intermediate.
Methylating Agent Dimethyl Sulfate or Methyl ChlorideProvides the methyl group for ether formation.
Methylation Temp. 60 - 160 °CEnsures sufficient reaction rate for ether synthesis.
Hydrolysis Aqueous NaOH, 50 - 130 °CConverts the intermediate methyl ester to the final carboxylic acid.
Final Purity > 98.5 %High purity is essential for agrochemical applications.
Overall Yield High (e.g., 97 mole % reported)Demonstrates an efficient industrial process.

Pathway II: The Formylation-Oxidation Route from 2,5-Dichloroanisole

This pathway offers an alternative strategy that avoids the high-pressure Kolbe-Schmitt reaction. It begins with 2,5-dichloroanisole, where the methoxy group is already present on the ring. The synthetic challenge then becomes the introduction of the carboxylic acid group at the correct position.

Step 1: Formylation of 2,5-Dichloroanisole

This step introduces a formyl (-CHO) group onto the aromatic ring, creating an aldehyde intermediate. This is an electrophilic aromatic substitution reaction.

Step 2: Oxidation of 2-methoxy-3,6-dichlorobenzaldehyde

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid. This is a common and generally high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed.

G A 2,5-Dichloroanisole B 2-methoxy-3,6- dichlorobenzaldehyde A->B  Formylation  (e.g., with Dichloromethyl  methyl ether)   C 2,6-Dichloro-3-methoxybenzoic acid (Final Product) B->C  Oxidation  (e.g., NaClO, H₂O₂)  then Acidification  

Caption: Synthesis via formylation of 2,5-dichloroanisole followed by oxidation.

Experimental Protocol: Formylation and Oxidation [4]

  • Formylation: React 2,5-dichloroanisole with a formylating agent, such as dichloromethyl methyl ether, to produce 2-methoxy-3,6-dichlorobenzaldehyde.[4]

  • Oxidation Setup: In a four-necked flask, dissolve the 2-methoxy-3,6-dichlorobenzaldehyde intermediate (1.0 eq) in a suitable organic solvent like toluene.

  • Oxidation Reaction: Under agitation, slowly add an oxidizing agent. The patent describes using sodium hypochlorite (NaClO) solution (e.g., 30% solution).[4] The reaction temperature is controlled, for example, at 25°C, and the mixture is stirred for several hours (e.g., 5 hours). Other oxidants like hydrogen peroxide or sodium hypobromite can also be used.[4]

  • Solvent Removal: After the reaction is complete, remove the organic solvent (toluene) by distillation under reduced pressure.

  • Acidification and Isolation: To the remaining aqueous solution, add a dilute acid (e.g., sulfuric acid) to adjust the pH to 1.0. This protonates the carboxylate and causes the final product to precipitate.

  • Purification: The solid product is collected by filtration and dried.

Parameter Value / Condition [4]Rationale
Starting Material 2,5-DichloroanisoleMethoxy group is pre-installed.
Intermediate 2-methoxy-3,6-dichlorobenzaldehydeKey aldehyde precursor for oxidation.
Oxidizing Agent Sodium Hypochlorite (NaClO)A common and effective oxidant for converting aldehydes to carboxylic acids.
Reaction Temp. 20 - 50 °CMilder conditions compared to the Kolbe-Schmitt pathway.
Reported Yield 95-98% for oxidation stepIndicates a very efficient chemical transformation.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of route often depends on the availability of starting materials, process safety considerations (e.g., handling high-pressure reactions), and economic factors. The Kolbe-Schmitt pathway, while requiring specialized high-pressure equipment, is a well-established industrial method that builds the molecule from a dichlorophenol precursor. The formylation-oxidation pathway provides a valuable alternative that operates under milder conditions, starting from a dichloroanisole. Both routes demonstrate the application of fundamental organic reactions—electrophilic aromatic substitution, oxidation, and ether synthesis—to construct a complex and commercially important agrochemical. This guide serves as a foundational resource for scientists aiming to understand, replicate, or optimize the synthesis of this critical compound.

References

A Technical Guide to 2,6-Dichloro-3-methoxybenzoic Acid and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial research indicates that while the specific isomer 2,6-Dichloro-3-methoxybenzoic acid is structurally defined, comprehensive technical data, including its CAS number, established synthesis protocols, and specific applications, are not widely available in public scientific databases. This guide will, therefore, provide the foundational chemical information for the requested compound and then, for illustrative and comparative purposes, offer an in-depth technical analysis of its well-documented and commercially significant isomer, 3,6-Dichloro-2-methoxybenzoic acid , widely known as the herbicide Dicamba. This approach allows us to explore the rich chemistry of dichlorinated methoxybenzoic acids while maintaining scientific accuracy regarding the available data.

Part 1: The Target Compound: this compound

1.1 IUPAC Name and Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆Cl₂O₃

  • Molecular Weight: 221.04 g/mol

  • Chemical Structure:

    (Structure generated for illustrative purposes)

1.2 Synonyms and Identifiers

Due to the limited public data, there are no widely recognized synonyms or a dedicated CAS Registry Number for this specific isomer. Researchers interested in this compound would likely need to pursue custom synthesis.

Part 2: A Deep Dive into the Isomer: 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)

To provide the in-depth technical guide requested, we will now focus on the extensively studied isomer, 3,6-Dichloro-2-methoxybenzoic acid.

2.1 IUPAC Name, Synonyms, and Commercial Identity

  • IUPAC Name: 3,6-Dichloro-2-methoxybenzoic acid

  • Synonyms: 3,6-Dichloro-o-anisic acid, Dicamba

  • CAS Registry Number: 1918-00-9

  • Commercial Identity: Commonly known as Dicamba, it is a selective systemic herbicide.[1]

2.2 Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Melting Point 114-116 °C[2]
Appearance White to off-white crystalline powder[2]
Solubility in Water 6.5 g/L (at 25 °C)[2]
Solubility in Organic Solvents (at 25°C) Ethanol: 922 g/L, Acetone: 810 g/L, Dichloromethane: 260 g/L, Toluene: 130 g/L[2]

2.3 Synthesis Protocols

The synthesis of 3,6-dichloro-2-methoxybenzoic acid is a multi-step process. One common method starts from 2,5-dichloroaniline.[1] The rationale behind this pathway is the strategic introduction of functional groups onto the benzene ring, culminating in the desired product with high purity.

Experimental Protocol: Synthesis from 2,5-Dichloroaniline [1]

Step 1: Diazotization of 2,5-Dichloroaniline

  • 2,5-dichloroaniline is diazotized with nitrosylsulfuric acid in a suitable fluid medium.

  • The reaction temperature is maintained between -15°C and 50°C.

  • This step yields the 2,5-dichlorophenyldiazonium salt.

Step 2: Hydroxylation

  • The diazonium salt is then hydroxylated to form 3,6-dichlorosalicylic acid.

Step 3: Carboxylation

  • The resulting compound undergoes carboxylation to introduce the carboxylic acid group.

Step 4: Methylation

  • The dipotassium salt of 3,6-dichlorosalicylic acid is methylated, often using a methylating agent like dimethyl sulfate.

  • This final step forms 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

Step 5: Purification

  • The product is purified through recrystallization from a solvent mixture such as water and xylene to achieve high purity (often >99%).[1]

Below is a Graphviz diagram illustrating this synthesis workflow.

SynthesisWorkflow start 2,5-Dichloroaniline diazotization Diazotization (Nitrosylsulfuric Acid) start->diazotization diazonium_salt 2,5-Dichlorophenyldiazonium Salt diazotization->diazonium_salt hydroxylation Hydroxylation diazonium_salt->hydroxylation salicylic_acid 3,6-Dichlorosalicylic Acid hydroxylation->salicylic_acid methylation Methylation salicylic_acid->methylation end_product 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) methylation->end_product

Caption: Synthesis workflow for 3,6-Dichloro-2-methoxybenzoic acid.

2.4 Applications in Research and Industry

The primary application of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) is as a selective herbicide for the control of broadleaf weeds.[1] It is effective in various crops, including corn, sorghum, and sugarcane, as well as in non-crop areas.[1]

In a research context, Dicamba and its derivatives are used to study:

  • Herbicide resistance mechanisms in plants.

  • The environmental fate and impact of auxin-mimicking compounds.

  • The development of new herbicide formulations with reduced volatility and off-target movement.

While not a primary application, benzoic acid derivatives are a common scaffold in drug discovery. For instance, some benzoic acid hydrazide derivatives have been investigated for their potential as antimicrobial and anticancer agents.[3]

2.5 Mechanism of Action: An Auxin Mimic

3,6-Dichloro-2-methoxybenzoic acid acts as a synthetic auxin, a class of plant growth regulators.[1] It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth.[1] This ultimately results in the death of the susceptible plant.

Key Steps in the Mechanism of Action:

  • Absorption: Dicamba is absorbed by the leaves and roots of the plant.[1]

  • Translocation: It is then translocated throughout the plant via the xylem and phloem.

  • Binding to Auxin Receptors: Dicamba binds to auxin-binding proteins, which are part of the TIR1/AFB family of F-box proteins.

  • Activation of Gene Expression: This binding leads to the degradation of Aux/IAA transcriptional repressors.

  • Uncontrolled Growth: The removal of these repressors allows for the expression of auxin-responsive genes, leading to rapid and uncontrolled cell division and elongation, stem curling, and ultimately, plant death.[1]

The following diagram illustrates the simplified signaling pathway.

AuxinPathway Dicamba Dicamba (Synthetic Auxin) Receptor TIR1/AFB Receptors Dicamba->Receptor binds to AuxIAA Aux/IAA Repressors Receptor->AuxIAA targets for degradation ARF Auxin Response Factors (ARFs) AuxIAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth leads to

Caption: Simplified mechanism of action of Dicamba as an auxin mimic.

Part 3: Conclusion and Future Directions

While This compound remains a compound with limited characterization in the public domain, its isomer, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) , provides a rich case study in synthesis, application, and mechanism of action. The detailed understanding of Dicamba serves as a valuable framework for any future investigation into the properties and potential applications of other dichlorinated methoxybenzoic acid isomers. Further research, likely initiated through custom synthesis, would be required to elucidate the specific biological and chemical properties of this compound and determine its potential utility in drug development or other scientific fields.

References

A Technical Guide to the Solubility and Stability of Dichloromethoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties, solubility profiles, and chemical stability of dichloromethoxybenzoic acids. Due to a scarcity of publicly available data for the specific isomer 2,6-Dichloro-3-methoxybenzoic acid, this document will use the extensively studied and structurally similar isomer, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba, CAS 1918-00-9) , as a primary exemplar. The principles, experimental designs, and analytical methodologies discussed herein are broadly applicable to the titular compound and its isomers. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and agrochemical industries, offering field-proven insights into experimental design, data interpretation, and analytical validation for this class of compounds.

Physicochemical Profile of the Exemplar Compound

A thorough understanding of a molecule's intrinsic properties is the foundation for all subsequent solubility and stability work. These parameters govern its behavior in various matrices and its susceptibility to degradation. The key properties for 3,6-Dichloro-2-methoxybenzoic acid are summarized below.

PropertyValueSource
Chemical Name 3,6-Dichloro-2-methoxybenzoic acid[1]
Common Name Dicamba[2]
CAS Number 1918-00-9[2]
Molecular Formula C₈H₆Cl₂O₃[1]
Molecular Weight 221.04 g/mol [1]
Melting Point 112 - 116 °C[3]
pKa (Predicted) 2.40 ± 0.25[3]
Appearance White crystalline solid[3]

Insight for the Scientist: The low pKa value is a critical parameter. It indicates that 3,6-Dichloro-2-methoxybenzoic acid is a relatively strong organic acid. This has profound implications for its aqueous solubility, which will be highly pH-dependent. Below its pKa, the molecule will be in its neutral, less soluble form, while above the pKa, it will exist as the more soluble carboxylate anion. This behavior is fundamental to designing pH-adjusted formulations and selecting appropriate buffers for analytical methods.

Solubility Profile

Solubility is a critical determinant of bioavailability, formulation feasibility, and reaction kinetics. The dissolution of a solid in a liquid is an equilibrium process that is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors like temperature and pH.

Aqueous and Organic Solvent Solubility

The solubility of 3,6-Dichloro-2-methoxybenzoic acid has been determined in a range of common laboratory solvents. The data highlights its good solubility in polar organic solvents and limited solubility in water, which is typical for aromatic carboxylic acids.

SolventSolvent ClassSolubility (g/L) @ 25°CSource
WaterProtic6.5[3]
EthanolProtic922[3]
AcetoneAprotic810[3]
DichloromethaneHalogenated260[3]
TolueneAromatic130[3]
DioxaneEther1180[3]

Insight for the Scientist: The high solubility in alcohols (ethanol) and polar aprotic solvents (acetone, dioxane) is driven by favorable dipole-dipole interactions and hydrogen bonding between the solvent and the solute's carboxylic acid and methoxy groups. Conversely, the lower solubility in non-polar toluene reflects the "like dissolves like" principle. The limited aqueous solubility is a result of the energetic cost of breaking the strong solute-solute interactions in the crystal lattice versus the energy gained from solute-water interactions.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust, self-validating method for determining the equilibrium solubility of a compound, a cornerstone of pre-formulation studies.

Objective: To determine the saturation concentration of the analyte in a specific solvent at a controlled temperature.

Materials:

  • Analyte (e.g., this compound)

  • Selected solvent (e.g., pH 7.4 phosphate buffer)

  • Scintillation vials or sealed glass flasks

  • Thermostatically controlled orbital shaker

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • Calibrated analytical balance

  • Validated quantitative analytical method (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess of the solid analyte to a series of vials containing a precise volume of the solvent. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Seal the vials and place them in the orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. Causality Note: A 24-48 hour period is chosen to ensure that the dissolution rate has plateaued and a true thermodynamic equilibrium is reached. Preliminary time-point experiments can validate the minimum required equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least 2 hours at the same constant temperature for undissolved solids to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any microscopic particulate matter. Self-Validation Step: The first few drops of the filtrate should be discarded to prevent any potential adsorption of the analyte onto the filter membrane.

  • Quantification: Accurately dilute the filtered sample into the validated range of the analytical method (e.g., HPLC-UV) and determine the concentration.

Chemical Stability and Degradation

Assessing the chemical stability of a molecule is a regulatory requirement and is essential for determining appropriate storage conditions, shelf-life, and identifying potential impurities.[5] Forced degradation, or stress testing, is the process of intentionally degrading a sample under more severe conditions than accelerated stability testing to rapidly identify likely degradation products and pathways.[6]

Intrinsic Stability and Forced Degradation

The structure of dichloromethoxybenzoic acid contains several functional groups that could be susceptible to degradation:

  • Carboxylic Acid: Can undergo decarboxylation at very high temperatures.[7]

  • Ether (Methoxy): Susceptible to acid- or base-catalyzed hydrolysis, yielding a phenol.

  • Chlorinated Aromatic Ring: Generally stable, but can be susceptible to photolytic dechlorination or oxidative attack under harsh conditions.

Forced degradation studies are designed to probe these vulnerabilities.[8]

Potential Degradation Pathways

Under stress conditions, several degradation pathways are plausible. The most common for this class of molecules involves hydrolysis of the methoxy group. Oxidative and photolytic pathways can also lead to dechlorination and ring-opening under more extreme conditions.[9][10]

Visualization of a Plausible Degradation Pathway

The following diagram illustrates a hypothetical hydrolytic degradation pathway, which is a primary concern for molecules containing ether linkages.

Degradation_Pathway cluster_main Hypothetical Hydrolytic Degradation Parent This compound Degradant1 2,6-Dichloro-3-hydroxybenzoic Acid (Hydrolysis Product) Parent->Degradant1  Acid/Base Hydrolysis  (H+ or OH-) Degradant2 Ring Cleavage Products (Further Oxidation) Degradant1->Degradant2  Harsh Oxidation  (e.g., UV/H2O2)

References

Unraveling the Molecular Enigma: A Guide to 2,6-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Scientific Audience:

Extensive research into the existing scientific literature and chemical databases has revealed a significant gap in the understanding of the specific compound, 2,6-Dichloro-3-methoxybenzoic acid . While its chemical structure is defined, there is a notable absence of published studies detailing its mechanism of action, biological activity, or cellular targets. This technical guide, therefore, serves to highlight this knowledge gap and to distinguish this compound from its well-documented isomer, the herbicide Dicamba (3,6-Dichloro-2-methoxybenzoic acid), with which it is often confused.

Distinguishing this compound from Dicamba

It is crucial for researchers and drug development professionals to recognize the structural differences between these two isomers, as the position of the substituents on the benzoic acid ring profoundly influences their chemical and biological properties.

FeatureThis compound Dicamba (3,6-Dichloro-2-methoxybenzoic acid)
Chemical Structure Dichloro groups at positions 2 and 6; Methoxy group at position 3Dichloro groups at positions 3 and 6; Methoxy group at position 2
Known Biological Activity Not well-documented in public scientific literature.A well-known systemic herbicide that acts as a synthetic auxin, mimicking plant growth hormones to induce uncontrolled growth and eventual death of broadleaf weeds.[1]
Mechanism of Action Currently unknown.Mimics the plant hormone auxin, leading to increased cell growth and division that outpaces the plant's nutrient supply, ultimately causing its death.[1]

Hypothetical Avenues for Investigation

Given the lack of empirical data, any discussion of the mechanism of action for this compound remains purely speculative. However, based on the structural motifs present in the molecule, several hypothetical avenues for research could be explored to elucidate its potential biological effects.

Potential Research Areas:

  • Screening for Antimicrobial Activity: Benzoic acid and its derivatives are known to possess antimicrobial properties.[2][3] Initial screening against a panel of bacteria and fungi could reveal potential activity.

  • Evaluation of Cytotoxicity in Cancer Cell Lines: Many chlorinated and methoxylated aromatic compounds have been investigated for their anticancer properties.[4] Assessing the cytotoxicity of this compound against various cancer cell lines would be a logical first step.

  • Investigation of Enzyme Inhibition: The carboxylic acid and chloro-substituents could potentially interact with the active sites of various enzymes. A broad-spectrum enzyme inhibition screening could identify potential molecular targets.

  • Metabolic Pathway Analysis: Understanding how cells metabolize this compound is fundamental. Studies using techniques like mass spectrometry could identify potential metabolic products and shed light on the pathways involved.[5][6]

Proposed Initial Experimental Workflow

For researchers interested in pioneering the study of this compound, a structured experimental approach is recommended. The following workflow outlines a potential starting point for characterizing the biological activity of this compound.

Figure 1. A proposed experimental workflow for the initial investigation of this compound's biological activity.

Conclusion

The field of drug discovery and chemical biology is vast, and it is not uncommon to encounter compounds with limited characterization. This compound represents one such molecule, holding the potential for novel biological activity that awaits discovery. This guide serves as a call to the scientific community to explore this uncharted territory, providing a clear distinction from its well-known isomer and a foundational framework for future research. The path to understanding its mechanism of action is yet to be paved, offering a unique opportunity for innovation and scientific advancement.

References

An In-depth Technical Guide to 2,6-Dichloro-3-methoxybenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of 2,6-dichloro-3-methoxybenzoic acid, a halogenated aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific isomer, this document employs a comparative analytical approach. We will explore probable synthetic pathways by examining established methods for structurally related compounds, such as its well-documented isomer, Dicamba (3,6-dichloro-2-methoxybenzoic acid). Furthermore, this guide will present a detailed spectroscopic profile, including predicted ¹H and ¹³C NMR, IR, and mass spectrometry data, substantiated by comparisons with analogous molecules. Potential biological activities and toxicological considerations will also be discussed by drawing parallels with related dichlorobenzoic acid derivatives. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering a foundational understanding and practical insights into this lesser-studied chemical entity.

Introduction and Structural Context

This compound (CAS No. 32890-93-0) is a member of the dichlorobenzoic acid family, characterized by a benzoic acid core substituted with two chlorine atoms and one methoxy group. Its specific substitution pattern—chlorines at the 2 and 6 positions and a methoxy group at the 3 position—differentiates it from its more widely studied isomers, such as the herbicide Dicamba. The precise arrangement of these functional groups is expected to significantly influence its chemical reactivity, physical properties, and biological activity.

The relative scarcity of published research on this compound necessitates a scientifically rigorous approach based on comparative analysis. By leveraging the extensive body of knowledge available for its isomers and related compounds, we can construct a reliable and insightful guide for researchers interested in this molecule. This document will therefore serve as both a review of the known and a predictive guide to the unknown, providing a solid foundation for future experimental work.

Plausible Synthetic Methodologies

A plausible synthetic pathway can be conceptualized starting from 3-hydroxybenzoic acid. This approach offers a clear and logical progression to the target molecule.

Synthetic_Pathway Proposed Synthesis of this compound A 3-Hydroxybenzoic Acid B 2,6-Dichloro-3-hydroxybenzoic Acid A->B Chlorination (e.g., Cl2, Methanol, < -60°C) C This compound B->C Methylation (e.g., Dimethyl sulfate, Base) Herbicidal_MoA Potential Herbicidal Mechanism of Action A This compound (Hypothesized Herbicide) B Auxin Receptor Binding A->B Mimics natural auxin C Disruption of Normal Plant Growth Processes B->C D Uncontrolled Cell Division and Growth C->D E Plant Death D->E

A Technical Guide to the Research Potential of 2,6-Dichloro-3-methoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dichlorinated benzoic acid framework is a cornerstone in the development of biologically active molecules, spanning applications from agrochemicals to pharmaceuticals.[1] While specific isomers like 3,6-dichloro-2-methoxybenzoic acid (Dicamba) are well-established as potent herbicides, the research potential of other isomers, such as 2,6-Dichloro-3-methoxybenzoic acid , remains largely unexplored. The precise positioning of chloro and methoxy substituents on the benzoic acid ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity.[2] This guide synthesizes current knowledge on this class of compounds to illuminate the potential research applications of this compound, leveraging data from its more studied analogs to propose avenues for novel discovery in medicinal chemistry, agrochemical science, and synthetic chemistry.

Physicochemical Profile and Synthetic Strategy

Table 1: Physicochemical Properties of Dichlorinated Methoxybenzoic Acid Isomers

PropertyThis compound (Target)3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)
Molecular Formula C₈H₆Cl₂O₃C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol 221.04 g/mol
CAS Number Not readily available1918-00-9[3]
Appearance Likely a crystalline solidWhite crystalline solid[4]
Key Features Carboxylic acid, two ortho-chloro substituents, one meta-methoxy groupCarboxylic acid, ortho- and meta-chloro substituents, ortho-methoxy group
General Synthetic Approach

The synthesis of dichlorinated methoxybenzoic acids often involves multi-step pathways starting from readily available chlorinated phenols, anilines, or benzenes.[5][6] A generalized workflow involves the strategic introduction of the carboxyl and methoxy groups onto a dichlorinated aromatic core.

A plausible synthetic route, adapted from known syntheses of related isomers, could start from a dichlorinated phenol or anisole, followed by formylation or carboxylation and subsequent functional group interconversion.[5]

G cluster_synthesis Generalized Synthetic Workflow Start Dichlorinated Precursor (e.g., 2,6-dichloroanisole) Step1 Electrophilic Aromatic Substitution (e.g., Formylation or Carboxylation) Start->Step1 Reagents: (e.g., Dichloromethyl methyl ether) Intermediate Functionalized Intermediate (e.g., Dichloromethoxybenzaldehyde) Step1->Intermediate Step2 Oxidation of Side Chain Intermediate->Step2 Oxidizing Agent: (e.g., H₂O₂ or KMnO₄) Product Final Product (this compound) Step2->Product

Caption: Generalized workflow for the synthesis of dichlorinated methoxybenzoic acids.

A Case Study: The Bioactivity of the Isomer Dicamba

To ground our hypotheses, we first examine the well-documented activities of its structural isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba) . First registered in 1967, Dicamba is a selective, systemic herbicide used to control broadleaf weeds.

Mechanism of Action as a Herbicide

Dicamba functions as a synthetic auxin, a plant growth regulator. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately outstrips the plant's nutrient supply, causing its death. Its mode of action involves binding to auxin receptors, which triggers downstream gene expression related to cell growth and division. This disruption of normal hormonal balance is the basis of its herbicidal activity.[7]

G cluster_MoA Dicamba's Auxin-Mimic Mechanism Dicamba Dicamba (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) Dicamba->Receptor Binds Complex Receptor-Dicamba Complex Receptor->Complex Repressor Aux/IAA Repressor Protein Complex->Repressor Targets for Degradation Degradation Ubiquitin-Proteasome Degradation Repressor->Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits Gene Auxin-Responsive Genes ARF->Gene Activates Response Uncontrolled Growth & Cell Division Gene->Response G cluster_pathway Potential Anticancer Signaling Target Stress Cellular Stress (e.g., Chemotherapy, ROS) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK Bcl2 Bcl-2 Phosphorylation (Ser70) JNK->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Modulates Compound Dichloro-methoxy- benzoic Acid Derivative Compound->JNK Potential Inhibition? G cluster_reactions Potential Reaction Sites mol COOH Amidation, Esterification COOH->mol Cl1 Cross-Coupling, SₙAr Cl1->mol Cl2 Cross-Coupling, SₙAr Cl2->mol OCH3 Demethylation OCH3->mol

References

Methodological & Application

Application Note: Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dichloro-2-methoxybenzoic acid, widely known as Dicamba, is a significant compound primarily used as a selective herbicide. Its synthesis is a topic of considerable interest in agrochemical research and industrial chemistry. This application note provides a comprehensive, field-proven protocol for the synthesis of Dicamba from 2,5-dichloroanisole.

The core of this synthetic strategy is the Directed ortho-Metalation (DoM) reaction.[1] This powerful technique allows for the highly regioselective functionalization of aromatic rings by using a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho-position.[2][3] In this case, the methoxy group (-OCH₃) of 2,5-dichloroanisole serves as the DMG, directing lithiation to the C6 position, the only available site ortho to it. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid moiety.[4] This method is favored over traditional electrophilic aromatic substitution, which would yield a mixture of products.[2]

This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth explanations for experimental choices, robust safety procedures, and a detailed, step-by-step protocol.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism of Directed ortho-Metalation (DoM):

The DoM reaction proceeds through a well-understood mechanism that ensures high regioselectivity.[1][2]

  • Complexation: The process begins with the coordination of the organolithium reagent (n-butyllithium, n-BuLi) to the heteroatom of the directing metalation group (DMG), which is the oxygen of the methoxy group in 2,5-dichloroanisole.[3] This forms a pre-lithiation complex. This Lewis acid-base interaction is crucial for the subsequent deprotonation step.[2]

  • Deprotonation (ortho-Lithiation): The formation of this complex brings the highly basic butyl group of n-BuLi into close proximity with the protons on the carbon atoms ortho to the DMG. This "Complex-Induced Proximity Effect" (CIPE) dramatically increases the kinetic acidity of the ortho-protons, facilitating deprotonation at the C6 position to form a stable aryllithium intermediate.[3][5] The C2 position is already substituted with a chlorine atom, making C6 the exclusive site of lithiation.

  • Electrophilic Quench (Carboxylation): The generated aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbon of solid carbon dioxide (dry ice).[6]

  • Protonation: An acidic workup protonates the lithium carboxylate salt, yielding the final product, 3,6-dichloro-2-methoxybenzoic acid.

The mechanistic pathway is visualized in the diagram below.

G cluster_0 Step 1: Complexation cluster_1 Step 2: ortho-Lithiation cluster_2 Step 3: Carboxylation cluster_3 Step 4: Acidic Workup A 2,5-Dichloroanisole + n-BuLi B Pre-lithiation Complex (n-BuLi coordinated to OCH₃) A->B Lewis acid-base interaction C Aryllithium Intermediate (Lithiated at C6) B->C Deprotonation D Lithium Carboxylate Salt C->D Nucleophilic Attack F 3,6-Dichloro-2-methoxybenzoic acid (Final Product) D->F Protonation E CO₂ (Dry Ice) E->C G H₃O⁺ G->D

Caption: Mechanism of Directed ortho-Metalation and Carboxylation.

Materials, Equipment, and Safety

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
2,5-DichloroanisoleC₇H₆Cl₂O177.031984-59-4Sigma-AldrichStarting Material
n-Butyllithium (1.6 M in hexanes)C₄H₉Li64.06109-72-8Sigma-AldrichPyrophoric Reagent
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-AldrichAnhydrous, inhibitor-free
Carbon Dioxide, solid (Dry Ice)CO₂44.01124-38-9Local SupplierUse freshly crushed
Hydrochloric Acid (conc., 37%)HCl36.467647-01-0Fisher ScientificFor workup
Diethyl Ether(C₂H₅)₂O74.1260-29-7VWRFor extraction
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6Sigma-AldrichDrying agent
Deionized WaterH₂O18.027732-18-5---For workup
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Schlenk line or inert atmosphere glovebox

  • Magnetic stirrer and stir bars

  • Septa, syringes, and needles (oven-dried)

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

Critical Safety Precautions

This protocol involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before beginning.[7]

HazardReagent(s)Precautionary Measures
Pyrophoric n-ButyllithiumCatches fire spontaneously in air.[8][9] MUST be handled under a dry, inert atmosphere (e.g., argon or nitrogen).[10] Use proper syringe/cannula transfer techniques.[11] Keep a Class D fire extinguisher or dry sand readily available.[12]
Highly Flammable Tetrahydrofuran, Diethyl Ether, HexanesKeep away from ignition sources. Work in a well-ventilated chemical fume hood.[7] Ensure all equipment is properly grounded to prevent static discharge.[13]
Corrosive n-Butyllithium, Hydrochloric AcidCauses severe skin and eye burns.[7][8] Always wear appropriate PPE: flame-resistant lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile over neoprene).[9]
Cryogenic Hazards Dry Ice, Acetone BathExtremely cold (-78.5 °C), can cause severe frostbite upon contact.[14][15] Handle with thermal-insulating gloves and tongs.[16]
Asphyxiation Risk Dry IceSublimes to produce large volumes of CO₂ gas, which can displace oxygen in enclosed spaces.[16][17] Always use and store in a well-ventilated area.[18] Never store in a sealed container, as pressure buildup can cause an explosion.[16]

Detailed Experimental Protocol

The following workflow outlines the complete synthesis process.

G A 1. Setup & Inerting B 2. Lithiation Reaction A->B Add Reagents C 3. Carboxylation (Quench) B->C Add Dry Ice D 4. Aqueous Workup C->D Acidify E 5. Extraction D->E Separate Phases F 6. Purification E->F Dry & Concentrate G Final Product F->G Recrystallize

Caption: Experimental workflow for the synthesis of Dicamba.

Step 1: Reaction Setup and Inerting

  • Oven-dry all glassware (three-neck flask, stir bar, septa, syringes) at 120 °C for at least 4 hours and allow to cool in a desiccator.[11]

  • Assemble the three-neck flask with a magnetic stir bar, a septum, a nitrogen/argon inlet, and a low-temperature thermometer.

  • Place the assembly under a positive pressure of inert gas using a Schlenk line with an oil bubbler outlet.[10]

  • In the flask, dissolve 2,5-dichloroanisole (10.0 g, 56.5 mmol, 1.0 eq) in 150 mL of anhydrous THF.

Step 2: ortho-Lithiation

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Using a dry, gas-tight syringe, slowly add n-butyllithium (1.6 M in hexanes, 42.4 mL, 67.8 mmol, 1.2 eq) to the reaction mixture dropwise over 30 minutes.[12]

    • Causality: Slow addition is critical to control the exotherm of the reaction and prevent side reactions. A slight excess of n-BuLi ensures complete consumption of the starting material.

  • Maintain the temperature at -78 °C and stir the resulting pale-yellow solution for 2 hours to ensure complete lithiation.

Step 3: Carboxylation (Quenching the Reaction)

  • Weigh out an excess of freshly crushed dry ice (~50 g) into a separate dry beaker.

    • Causality: Dry ice is used in large excess to ensure the aryllithium is fully quenched and to help maintain the low temperature. Crushing increases the surface area for a more efficient reaction.

  • While maintaining vigorous stirring, carefully and portion-wise add the crushed dry ice to the reaction flask. Alternatively, the reaction mixture can be transferred via cannula into a flask containing a slurry of dry ice in THF.

    • Safety Note: This step will cause vigorous sublimation of CO₂. Add the dry ice slowly to avoid excessive pressure buildup and splashing.[17]

  • Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature overnight with continued stirring.

Step 4: Aqueous Workup and Acidification

  • Once at room temperature, cautiously quench the reaction mixture by slowly adding 100 mL of deionized water.

  • Transfer the biphasic mixture to a separatory funnel. Remove the aqueous layer.

  • Wash the organic layer with 50 mL of water.

  • Combine all aqueous layers and cool in an ice bath.

  • Slowly acidify the combined aqueous layers to pH ~2 by adding concentrated HCl. The product will precipitate as a white solid.

    • Causality: Acidification protonates the water-soluble carboxylate salt, causing the neutral and water-insoluble carboxylic acid to precipitate.

Step 5: Extraction and Drying

  • Extract the acidified aqueous slurry with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash them with 50 mL of brine.[19]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 6: Purification

  • The crude solid can be purified by recrystallization.[20] Dissolve the crude product in a minimal amount of hot water or a toluene/heptane mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Expected Outcome: Pure 3,6-dichloro-2-methoxybenzoic acid as white crystals. Typical yields for this type of reaction are in the range of 70-90%.

References

Application Notes and Protocols for the Experimental Use of 2,6-Dichloro-3-methoxybenzoic Acid in Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Herbicidal Potential of 2,6-Dichloro-3-methoxybenzoic Acid

The relentless pursuit of novel herbicidal agents is a cornerstone of modern agricultural research, driven by the need to manage weed resistance and enhance crop protection. Benzoic acid derivatives have historically proven to be a rich source of herbicidal compounds, with Dicamba (3,6-dichloro-2-methoxybenzoic acid) being a prominent example. This document provides a comprehensive guide for the experimental evaluation of This compound , a structural analog of Dicamba, as a potential herbicide.

The structural similarity to known synthetic auxin herbicides suggests a plausible mechanism of action involving the mimicry of the plant hormone indole-3-acetic acid (IAA)[1][2][3][4][5][6][7]. At high concentrations, such synthetic auxins induce uncontrolled and abnormal plant growth, ultimately leading to plant death[2][7]. Alternatively, some substituted benzoic acid derivatives have been shown to inhibit cellulose biosynthesis, a critical process for plant cell wall integrity and growth[8][9][10][11]. This dual potential necessitates a structured experimental approach to not only confirm phytotoxicity but also to elucidate the specific mode of action.

These application notes are designed for researchers and scientists in the field of herbicide development. The protocols herein provide a robust framework for preliminary screening, mechanism of action studies, and efficacy assessment of this compound.

Part 1: Preliminary Screening for Herbicidal Activity

The initial step is to ascertain whether this compound exhibits any phytotoxic effects. A whole-plant screening assay is the most direct method, integrating factors such as uptake, translocation, and metabolism[12].

Protocol 1: Whole-Plant Pre-emergence and Post-emergence Screening

Objective: To determine if this compound has herbicidal effects when applied to the soil before weed emergence (pre-emergence) or directly to the foliage of young plants (post-emergence).

Materials:

  • Technical grade this compound

  • Solvent (e.g., acetone or DMSO)

  • Surfactant

  • Seeds of monocot (e.g., Avena fatua - wild oat) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species

  • Potting soil

  • Pots or trays

  • Growth chamber or greenhouse with controlled conditions

  • Spray chamber

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions to achieve a range of application rates (e.g., 50, 100, 250, 500, 1000 g a.i./ha).

    • For post-emergence applications, add a surfactant to the final spray solution according to manufacturer's recommendations.

  • Pre-emergence Assay:

    • Fill pots with soil and sow seeds of the selected weed species at a uniform depth.

    • Apply the test solutions evenly to the soil surface.

    • Include a solvent-only control and a positive control (a commercial herbicide with a known mode of action, e.g., Dicamba).

    • Place the pots in a growth chamber with appropriate light, temperature, and humidity.

    • Water the pots as needed.

    • Assess for inhibition of germination and seedling emergence at 7, 14, and 21 days after treatment (DAT).

  • Post-emergence Assay:

    • Sow seeds and grow the plants until they reach the 2-3 leaf stage.

    • Apply the test solutions as a fine mist to the foliage until runoff.

    • Include a solvent-only control and a positive control.

    • Return the plants to the growth chamber.

    • Visually assess for phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis, stunting) at 3, 7, 14, and 21 DAT.

Data Analysis and Interpretation:

Summarize the visual injury ratings in a table. A rating scale of 0% (no effect) to 100% (complete plant death) is recommended.

Application Rate (g a.i./ha)Pre-emergence Injury (%) - A. fatuaPre-emergence Injury (%) - A. retroflexusPost-emergence Injury (%) - A. fatuaPost-emergence Injury (%) - A. retroflexus
50
100
250
500
1000
Solvent Control0000
Positive Control

Part 2: Elucidating the Mode of Action

Based on the symptoms observed in the preliminary screening, a hypothesis regarding the mode of action can be formulated. If symptoms include epinasty (twisting and curling of stems and leaves), leaf cupping, and callus formation, a synthetic auxin mechanism is likely[1][3]. If symptoms include stunting, swelling of root tips or hypocotyls, and brittle tissues, cellulose biosynthesis inhibition is a possibility[8][9][10][11].

Workflow for Mode of Action Determination

A Observe Phytotoxicity Symptoms in Whole-Plant Assay B Epinasty, Leaf Cupping, Callus Formation A->B Symptoms suggest C Stunting, Swelling of Roots/Hypocotyls A->C Symptoms suggest D Hypothesize: Synthetic Auxin Mechanism B->D E Hypothesize: Cellulose Biosynthesis Inhibition C->E F Protocol 2: Auxin-Responsive Gene Expression Assay D->F G Protocol 3: Root Growth Inhibition Assay D->G E->G H Protocol 4: Cellulose Content Quantification E->H I Upregulation of Auxin-Responsive Genes F->I Result J Inhibition of Root Elongation G->J Result K Reduced Cellulose Content H->K Result L Confirmation of Synthetic Auxin MOA I->L J->L If accompanied by epinasty M Confirmation of CBI MOA J->M If accompanied by swelling K->M

Caption: Workflow for determining the mode of action of this compound.

Protocol 2: Auxin-Responsive Gene Expression Assay (qRT-PCR)

Objective: To determine if this compound induces the expression of genes known to be upregulated by auxins.

Rationale: Synthetic auxins lead to the degradation of Aux/IAA repressor proteins, which in turn allows auxin response factors (ARFs) to activate the transcription of auxin-responsive genes[1].

Methodology:

  • Treat susceptible dicot seedlings (e.g., Arabidopsis thaliana) with a sub-lethal concentration of this compound.

  • Harvest tissue samples at various time points (e.g., 1, 3, 6, 12 hours) post-treatment.

  • Extract total RNA from the tissue samples.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for known auxin-responsive genes (e.g., GH3, SAURs) and a reference gene.

  • Analyze the relative gene expression levels compared to an untreated control.

Expected Outcome: A significant upregulation of auxin-responsive genes would strongly support a synthetic auxin mode of action.

Protocol 3: Root Growth Inhibition Assay

Objective: To quantify the effect of this compound on root elongation and morphology.

Methodology:

  • Germinate seeds of a sensitive species (e.g., Arabidopsis thaliana or cress) on agar plates containing a range of concentrations of the test compound.

  • Place the plates vertically in a growth chamber.

  • Measure primary root length after a set period (e.g., 5-7 days).

  • Observe root morphology for signs of swelling or abnormal growth.

Data Presentation:

Concentration (µM)Average Primary Root Length (mm)Standard DeviationMorphological Observations
0 (Control)
0.1
1
10
100
Protocol 4: Cellulose Content Quantification

Objective: To determine if this compound inhibits cellulose biosynthesis.

Rationale: Herbicides that inhibit cellulose biosynthesis lead to a measurable decrease in the cellulose content of plant tissues[9][10][13].

Methodology:

  • Grow a susceptible plant species in the presence of an inhibitory concentration of this compound.

  • Harvest plant material and prepare alcohol-insoluble residue (AIR).

  • Perform a quantitative analysis of cellulose content in the AIR using a standard method (e.g., Updegraff method or acetic-nitric acid digestion).

  • Compare the cellulose content of treated plants to that of untreated controls.

Expected Outcome: A significant reduction in cellulose content would indicate that the compound acts as a cellulose biosynthesis inhibitor.

Part 3: Efficacy and Selectivity Assessment

Once the mode of action is hypothesized or confirmed, further studies are required to determine the compound's efficacy on a broader range of weed species and its selectivity towards important crops.

Protocol 5: Dose-Response and ED50 Determination

Objective: To determine the effective dose that causes a 50% reduction in plant growth (ED50) for various weed species.

Methodology:

  • Conduct whole-plant post-emergence assays on a panel of economically important monocot and dicot weeds.

  • Use a wider range of application rates to generate a full dose-response curve.

  • Harvest the above-ground biomass at a set time point (e.g., 21 DAT) and determine the dry weight.

  • Plot the percent reduction in dry weight against the logarithm of the application rate.

  • Use a non-linear regression model to calculate the ED50 value for each species.

Protocol 6: Crop Selectivity Screening

Objective: To assess the tolerance of major crops to this compound.

Methodology:

  • Perform post-emergence applications of the test compound at various rates (including rates that are effective on weeds) to young crop plants (e.g., corn, soybean, wheat).

  • Visually assess crop injury at regular intervals.

  • At maturity, measure yield parameters to determine the impact on crop productivity.

Part 4: Preliminary Environmental Fate Considerations

A preliminary understanding of the environmental behavior of a new herbicidal candidate is crucial.

Soil Persistence and Mobility: The behavior of benzoic acid herbicides in soil is influenced by factors such as soil type, organic matter content, and pH[14]. It is anticipated that this compound, like other benzoic acids, will be subject to microbial degradation[5]. Initial studies could involve soil incubation experiments to estimate its half-life.

Non-Target Effects: The toxicity of benzoic acid derivatives to non-target organisms is generally low[15]. However, specific toxicological studies on representative aquatic and terrestrial organisms would be necessary for a comprehensive environmental risk assessment.

Conclusion

The protocols outlined in this document provide a systematic approach for the initial investigation of this compound as a potential herbicide. By following this structured workflow, researchers can efficiently determine its herbicidal activity, elucidate its mode of action, and assess its potential for weed control in agricultural systems. The similarity to Dicamba provides a strong rationale for its investigation as a synthetic auxin, but the possibility of cellulose biosynthesis inhibition should not be overlooked. Rigorous and well-controlled experiments are essential to unlock the potential of this and other novel chemical entities in the ongoing effort to ensure global food security.

References

Application Notes & Protocols: 2,6-Dichloro-3-methoxybenzoic Acid as a Core Scaffold for Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the strategic use of the 2,6-dichloro-3-methoxybenzoic acid scaffold as a pivotal intermediate in the synthesis of targeted antitumor agents. We will focus on the synthesis of Bosutinib, a potent dual Src/Abl tyrosine kinase inhibitor, as a primary exemplar of this scaffold's application. The guide elucidates the rationale behind synthetic pathways, provides detailed experimental protocols, and outlines methodologies for biological evaluation. Our objective is to furnish the scientific community with a robust, experience-driven resource that bridges synthetic chemistry with oncological application, emphasizing the causality behind experimental design and ensuring scientific integrity through validated protocols and authoritative references.

Part 1: Strategic Importance of the Dichloromethoxy Phenyl Scaffold

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. The specific arrangement of substituents on an aromatic ring can be critical for achieving high-affinity binding to the ATP pocket of a target kinase, conferring both potency and selectivity. The 2,6-dichloro-3-methoxy phenyl motif, represented by intermediates like this compound and its derivatives, has proven to be a highly effective pharmacophore.

The chlorine atoms at the 2 and 6 positions often serve to lock the molecule into a specific conformation and can engage in crucial interactions within the kinase binding site. The methoxy group at the 3-position can influence solubility and participate in hydrogen bonding. This precise substitution pattern is integral to the activity of Bosutinib (marketed as Bosulif®), a second-generation tyrosine kinase inhibitor approved for the treatment of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML).[1][2][3]

While various synthetic routes to Bosutinib exist, many converge on the coupling of a quinoline core with a dichloromethoxy-substituted aniline. This compound serves as a readily accessible precursor to this critical aniline component through well-established organic transformations.

Part 2: Synthesis of the Key Intermediate

The synthesis of the core intermediate can be approached through several established methods. Below is a representative protocol for the preparation of a related, and often used, key intermediate, 2,4-dichloro-5-methoxyaniline, which shares the critical dichloromethoxy phenyl motif. The principles outlined can be adapted for the synthesis of other isomers.

Protocol 2.1: Synthesis of 2,4-dichloro-5-methoxyaniline

This multi-step synthesis starts from a more common building block and introduces the required functionality sequentially. The causality for this pathway is driven by the directing effects of the substituents in electrophilic aromatic substitution reactions.

Workflow Overview:

G A 3-Methoxybenzoic acid B Chlorination A->B Cl2, Lewis Acid C 2,4-Dichloro-5-methoxybenzoic acid B->C D Nitration C->D HNO3, H2SO4 E 2,4-Dichloro-5-methoxy-6-nitrobenzoic acid D->E F Reduction E->F Fe, NH4Cl or H2, Pd/C G 2,4-Dichloro-5-methoxyaniline F->G

Caption: Synthetic workflow for a key aniline intermediate.

Step-by-Step Methodology:

  • Chlorination of 3-Methoxybenzoic acid:

    • Rationale: Direct chlorination is employed to install the chloro groups. A Lewis acid catalyst is used to polarize the Cl-Cl bond, generating a potent electrophile.

    • Procedure: To a solution of 3-methoxybenzoic acid (1 eq.) in a suitable chlorinated solvent (e.g., dichloroethane), add a Lewis acid catalyst such as iron(III) chloride (0.1 eq.). Bubble chlorine gas through the solution at 0-5 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed. Quench the reaction carefully with a solution of sodium bisulfite. Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5-methoxybenzoic acid.

  • Nitration of 2,4-Dichloro-5-methoxybenzoic acid:

    • Rationale: A nitrating mixture (HNO₃/H₂SO₄) is used to introduce a nitro group, which will be subsequently reduced to the amine. The existing substituents will direct the nitro group to the ortho position relative to the methoxy group.

    • Procedure: Cool a flask containing concentrated sulfuric acid to 0 °C. Slowly add 2,4-dichloro-5-methoxybenzoic acid (1 eq.). In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to sulfuric acid at 0 °C. Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the temperature below 10 °C. Stir for 2-4 hours. Pour the reaction mixture onto crushed ice, and the solid product will precipitate. Filter, wash with cold water until neutral, and dry to obtain 2,4-dichloro-5-methoxy-6-nitrobenzoic acid.

  • Reduction of the Nitro Group:

    • Rationale: The nitro group is reduced to an amine. A common and effective method is using iron powder in the presence of an electrolyte like ammonium chloride, which is cost-effective and efficient.[4]

    • Procedure: Create a suspension of the nitro compound (1 eq.) and iron powder (3-5 eq.) in a mixture of ethanol and water. Add a catalytic amount of ammonium chloride. Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC. Once complete, filter the hot reaction mixture through celite to remove the iron salts. Concentrate the filtrate, and the product, 2,4-dichloro-5-methoxyaniline, can be purified by crystallization or chromatography.

Part 3: Application in the Synthesis of Bosutinib

Bosutinib is synthesized by coupling the key aniline intermediate with a functionalized quinoline core.[5] This is a convergent synthesis strategy, allowing for the independent preparation and later combination of two complex fragments.

Protocol 3.1: Synthesis of Bosutinib

Workflow Overview:

G A 4-Chloro-6,7-dimethoxy- quinoline-3-carbonitrile C Nucleophilic Aromatic Substitution (SNAr) A->C B 2,4-Dichloro-5-methoxyaniline (from Part 2) B->C D Intermediate A C->D Acid catalyst, e.g., HCl E Selective Demethylation D->E e.g., BBr3 or Pyridine HCl F Intermediate B (7-hydroxyquinoline) E->F H Alkylation F->H G 1-(3-chloropropyl)- 4-methylpiperazine G->H Base, e.g., K2CO3 I Bosutinib H->I

Caption: Convergent synthesis pathway for Bosutinib.

Step-by-Step Methodology:

  • Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile (Core Coupling):

    • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile and quinoline nitrogen activate the 4-position of the quinoline ring towards attack by the aniline nitrogen. An acid catalyst facilitates the reaction.[5]

    • Procedure: To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1 eq.) in a high-boiling polar solvent like acetonitrile or 2-ethoxyethanol, add 2,4-dichloro-5-methoxyaniline (1.1 eq.).[4][5] Add a catalytic amount of hydrochloric acid in isopropanol.[5] Heat the mixture to reflux (approx. 75-85 °C) for 2-4 hours, monitoring by TLC.[5] Upon completion, cool the reaction mixture. The product will precipitate. Filter the solid, wash with the solvent, and dry under vacuum.

  • Synthesis of Bosutinib (Final Alkylation):

    • Rationale: The final step is a Williamson ether synthesis. The hydroxyl group on the quinoline core is deprotonated by a base to form a nucleophilic alkoxide, which then displaces the chloride from 1-(3-chloropropyl)-4-methylpiperazine.

    • Procedure: Suspend the product from the previous step (1 eq.) in a polar aprotic solvent like acetonitrile. Add an excess of a base such as potassium carbonate (3 eq.) and a catalytic amount of sodium iodide to facilitate the reaction. Add 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride (1.2 eq.). Heat the reaction mixture to reflux (approx. 80 °C) for 12-18 hours.[4] Monitor by HPLC. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol) to yield pure Bosutinib.

Part 4: Mechanism of Action & Biological Evaluation

Bosutinib is a potent ATP-competitive inhibitor of both the Bcr-Abl and Src family kinases.[3][6] In Ph+ CML, the constitutively active Bcr-Abl fusion protein drives uncontrolled proliferation of leukemic cells.[7] By blocking the ATP-binding site of this kinase, Bosutinib inhibits its activity, leading to the disruption of downstream signaling pathways, induction of apoptosis (programmed cell death), and inhibition of CML cell proliferation.[7] Its dual inhibitory action against Src family kinases provides a broader spectrum of activity.[3][7]

Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Growth Factor Receptor SRC SRC Family Kinases RTK->SRC BCR_ABL BCR-ABL (Constitutively Active) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream SRC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Inhibited) Downstream->Apoptosis Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->SRC Inhibits

Caption: Bosutinib inhibits BCR-ABL and SRC kinases.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
  • Rationale: To quantify the potency (IC₅₀) of the synthesized compound against target kinases like Abl and Src. This assay measures the amount of ADP produced during the kinase reaction; less ADP means more potent inhibition.

  • Procedure:

    • Prepare a serial dilution of the synthesized Bosutinib in DMSO.

    • In a 96-well plate, add the kinase (e.g., recombinant Abl kinase), the specific substrate peptide for that kinase, and ATP to initiate the reaction.

    • Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate at 30 °C for 1 hour.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and plot the data to determine the IC₅₀ value.

Protocol 4.2: Cell Proliferation Assay (Example: MTT Assay)
  • Rationale: To assess the cytotoxic effect of the compound on cancer cells. This colorimetric assay measures the metabolic activity of living cells.

  • Procedure:

    • Seed a Ph+ CML cell line (e.g., K-562) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized Bosutinib for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the concentration that inhibits cell growth by 50% (GI₅₀).

Part 5: Data Summary

The following table summarizes key performance indicators for Bosutinib, derived from clinical and preclinical studies.

ParameterValue / ObservationSource
Drug Name Bosutinib (Bosulif®)[2]
Primary Indication Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML)[1][2][3]
Mechanism of Action ATP-competitive dual inhibitor of Bcr-Abl and Src family tyrosine kinases[3][6][7]
Metabolism Primarily hepatic, via Cytochrome P450 enzyme CYP3A4[3][7]
Clinical Efficacy (Newly Diagnosed CML) Major Molecular Response (MMR) at 12 months: 47.2%[2]
Complete Cytogenetic Response (CCyR) at 12 months: 77.2%[2]
Common Side Effects Diarrhea, nausea, vomiting, abdominal pain[1][2]

References

Comprehensive Characterization of 2,6-Dichloro-3-methoxybenzoic Acid: An Integrated Approach Using Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2,6-Dichloro-3-methoxybenzoic acid. In drug discovery and chemical development, rigorous confirmation of a molecule's identity, purity, and structure is paramount. This application note outlines an integrated analytical workflow, leveraging chromatographic and spectroscopic techniques to provide orthogonal data for unambiguous characterization. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained, empowering researchers to adapt these methods for related compounds and complex matrices.

Introduction

This compound is a substituted aromatic carboxylic acid. Compounds of this class are pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] For instance, the isomeric compound 3,6-dichloro-2-methoxybenzoic acid is the well-known herbicide Dicamba.[2][3] The precise arrangement of the chloro and methoxy substituents on the benzoic acid core dictates the molecule's chemical reactivity, biological activity, and impurity profile. Therefore, the ability to unequivocally confirm its structure and assess its purity is a critical requirement for quality control, process development, and regulatory submission.

This guide is designed to serve as a practical resource for scientists. It moves beyond a simple listing of procedures to explain the rationale behind method selection and parameter optimization, ensuring robust and reliable analytical outcomes.

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of successful analytical method development.

PropertyValueSource
Chemical Structure Chemical structure of 2,6-Dichloro-3-methoxybenzaldehyde, a precursorStructure of the related aldehyde precursor
Molecular Formula C₈H₆Cl₂O₃Derived
Molecular Weight 221.04 g/mol Derived
General Class Chlorinated Benzoic Acid[2]
Predicted Properties Acidic, moderately hydrophobic, UV active[4][5]

Note: As specific experimental data for this compound is not widely published, properties are derived from its structure and data from closely related isomers.[6]

Integrated Analytical Workflow

No single technique can provide a complete picture of a chemical entity. A multi-faceted, orthogonal approach is required for full characterization. The workflow below illustrates how different analytical methods are synergistically employed to build a complete profile of the compound, from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Sample Receipt cluster_1 Purity & Quantification cluster_2 Identity & Structure Confirmation cluster_3 Final Report Sample Test Sample: This compound HPLC HPLC-UV (Purity Assay, Impurity Profile) Sample->HPLC Primary Screen GCMS GC-MS (Residual Solvents, Volatile Impurities) Sample->GCMS As needed NMR NMR Spectroscopy (¹H, ¹³C) (Definitive Structure) Sample->NMR Primary ID FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Functional Group ID MS Mass Spectrometry (Molecular Weight) Sample->MS MW Confirmation Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report Purity Data GCMS->Report Impurity Data NMR->Report Structural Proof FTIR->Report MS->Report

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Methods: The Core of Purity Analysis

Chromatography is indispensable for separating the target compound from impurities, byproducts, and starting materials.

High-Performance Liquid Chromatography (HPLC)

For non-volatile, UV-active compounds like this compound, reverse-phase HPLC with UV detection is the gold standard for purity assessment.

Expertise & Causality:

  • Stationary Phase: A C18 (USP L1) column is chosen for its hydrophobic nature, which effectively retains the aromatic ring.[7]

  • Mobile Phase: The carboxylic acid moiety requires an acidic mobile phase (pH 2.5-3.5) to suppress ionization.[8] An un-ionized analyte is more retained on a C18 column and produces a sharp, symmetrical peak. Using a buffer like ammonium acetate or phosphate is common.[7]

  • Elution: A gradient elution (increasing organic solvent concentration) is superior to isocratic elution for this application. It ensures that both early-eluting polar impurities and late-eluting hydrophobic impurities are resolved and eluted within a reasonable timeframe.[8]

  • Detection: The benzene ring contains a chromophore that absorbs UV light, making UV detection at a wavelength like 210 nm or 254 nm highly sensitive.[7]

Application Protocol 1: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of this compound and quantify related impurities.

Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (or Ammonium Acetate for buffering)[4]

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and autosampler vials

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Luna, Waters SunFire)Standard for hydrophobic compounds.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV-DAD at 210 nmHigh sensitivity for aromatic acids.[7]
Gradient Elution Time (min)%B (Acetonitrile)
0.030
20.095
25.095
25.130
30.030
  • Data Analysis: Calculate the area percent purity by integrating all peaks in the chromatogram. The purity is determined by the ratio of the main peak area to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. Due to the low volatility and high polarity of carboxylic acids, a derivatization step is often necessary to convert the analyte into a more volatile form suitable for GC analysis.[2][9]

Expertise & Causality:

  • Derivatization: Esterification, typically to a methyl ester, is the most common approach.[2] This is achieved by reacting the carboxylic acid with a reagent like diazomethane or, more safely, with methanol in the presence of an acid catalyst. This step replaces the acidic proton with a methyl group, drastically increasing volatility.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., TG-5MS, DB-5ms), provides excellent separation for a wide range of derivatized analytes.[2]

  • Detection: Mass spectrometry provides both high sensitivity and structural information. The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) and characteristic fragmentation patterns that serve as a fingerprint for identification.[10]

Application Protocol 2: Identification by GC-MS after Derivatization

Objective: To confirm the identity of this compound and analyze for volatile impurities.

GCMS_Prep_Workflow start Weigh ~1 mg of Sample into a vial add_reagent Add 1 mL Methanol + 2 drops H₂SO₄ (conc.) start->add_reagent heat Heat at 60°C for 1 hour (Esterification) add_reagent->heat extract Cool, add 1 mL Hexane + 1 mL Water, Vortex heat->extract separate Collect upper (Hexane) layer extract->separate inject Inject into GC-MS separate->inject

References

"2,6-Dichloro-3-methoxybenzoic acid" reaction conditions and catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2,6-Dichloro-3-methoxybenzoic Acid

A Senior Application Scientist's Guide to Synthesis and Catalytic Cross-Coupling Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Potential

This compound is a polysubstituted aromatic carboxylic acid. While its isomer, 3,6-dichloro-2-methoxybenzoic acid (the herbicide Dicamba), is widely known and studied, this compound presents a unique scaffold for chemical synthesis.[1][2] The strategic placement of its functional groups—a carboxylic acid, a methoxy ether, and two chlorine atoms—offers a rich platform for molecular elaboration. The two chloro-substituents, in particular, serve as versatile handles for modern catalytic cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a technical overview of potential synthetic strategies and detailed protocols for key catalytic reactions involving this compound. The focus is on explaining the causality behind experimental choices, providing field-proven insights into catalyst selection, and offering robust, self-validating protocols for researchers.

Part 1: Synthesis of this compound

The synthesis of this specific isomer is not widely reported. However, a plausible synthetic route can be designed based on established methodologies for related compounds, such as Dicamba.[3] A common strategy involves the formylation and subsequent oxidation of a suitable precursor.

A proposed pathway begins with 1,3-dichloro-2-methoxybenzene. The primary challenge is the regioselective introduction of a carboxyl group (or its precursor) at the C1 position. The methoxy group is an ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. This complex interplay of directing effects makes direct electrophilic substitution challenging. A more controlled approach, such as directed ortho-metalation followed by carboxylation, may be necessary.

Below is a generalized workflow illustrating a potential synthetic approach.

A 1,3-Dichloro-2-methoxybenzene (Starting Material) B Directed ortho-Metalation (e.g., n-BuLi, LDA) A->B 1. C Carboxylation (CO2 gas or dry ice) B->C 2. D Acidic Workup (e.g., aq. HCl) C->D 3. E This compound (Final Product) D->E 4.

Caption: A potential workflow for the synthesis of this compound.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The two C-Cl bonds on the aromatic ring are prime sites for carbon-carbon and carbon-nitrogen bond formation. However, aryl chlorides are significantly less reactive than the corresponding bromides or iodides, necessitating the use of highly active catalyst systems.[4] The key to success lies in the selection of appropriate palladium precursors and, most critically, specialized ligands that facilitate the challenging oxidative addition step.[4][5]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an organoboron reagent.[6] For substrates like this compound, the catalyst system must be robust enough to activate the C-Cl bond.

Expertise & Causality: Why Specific Catalysts are Essential

The rate-limiting step for aryl chlorides in the Suzuki catalytic cycle is often the initial oxidative addition of the C-Cl bond to the Pd(0) center.[6] Standard catalysts like Pd(PPh₃)₄ are often ineffective. To overcome this hurdle, ligands with two key features are required:

  • Electron-Rich: They increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.

  • Bulky: They promote the final reductive elimination step, releasing the product and regenerating the Pd(0) catalyst, thus accelerating catalyst turnover.[5]

Buchwald-type biaryl phosphine ligands and N-heterocyclic carbenes (NHCs) are the state-of-the-art for this purpose.[5][7][8]

Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(L)n-X Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(L)n-R' OA_Complex->TM_Complex Transmetalation (R'-B(OR)2 + Base) Product Ar-R' TM_Complex->Product Reductive Elimination Product->Pd0 Pd0 Pd(0)Ln OA_Complex Ar-Pd(II)(L)n-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)(L)n-NR'R'' OA_Complex->Amido_Complex Amine Coordination & Deprotonation (HNR'R'' + Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Product->Pd0

References

Application Notes & Protocols: Derivatization of 2,6-Dichloro-3-methoxybenzoic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 2,6-dichloro-3-methoxybenzoic acid. This highly substituted benzoic acid derivative serves as a valuable scaffold in modern drug discovery due to its unique electronic and steric properties. We present detailed, field-proven protocols for key chemical transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, troubleshooting insights, and methods for product characterization are discussed to ensure reproducible and efficient synthesis of novel chemical entities.

Introduction: The Strategic Value of the Scaffold

This compound is an industrially significant compound, often used as an intermediate for pharmaceuticals, dyes, and agricultural chemicals.[1] In medicinal chemistry, its rigid structure and defined substitution pattern offer a robust starting point for creating focused compound libraries. The two chlorine atoms at the ortho positions provide significant steric hindrance, which can enforce specific conformations upon derivatization and influence binding to biological targets.[2][3] Furthermore, the electron-withdrawing nature of the chlorine atoms increases the acidity of the carboxylic acid group, impacting its reactivity and potential for ionic interactions.[4]

The primary goal of derivatizing this scaffold is to explore the structure-activity relationship (SAR) by systematically modifying its key functional groups: the carboxylic acid, the aromatic ring, and the methoxy group. This guide will focus on the most prevalent and effective strategies to achieve this.

Reactivity Profile and Strategic Considerations

The chemical behavior of this compound is dictated by its three main functional regions:

  • Carboxylic Acid Group: This is the primary handle for derivatization. It can be readily converted into amides, esters, or serve as a precursor for more complex heterocycles. Its acidity is enhanced by the adjacent electron-withdrawing chlorine atoms.[4]

  • Dichlorinated Aromatic Ring: The two chlorine atoms are generally poor leaving groups for traditional nucleophilic aromatic substitution. However, they can be targeted for modification via advanced cross-coupling methodologies, such as the Suzuki-Miyaura reaction, although this can be challenging.[5][6][7][8] The steric bulk of the ortho-chlorine atoms can hinder reactions at the carboxylic acid group, necessitating careful selection of reagents.[2][3]

  • Methoxy Group: The methyl ether is relatively stable but can be cleaved under harsh conditions (e.g., using BBr₃) to reveal a phenol. This phenol provides a new vector for derivatization through etherification or esterification.

A logical workflow for derivatization often prioritizes modification of the carboxylic acid, followed by functionalization of the aromatic ring if desired.

G cluster_0 Derivatization Strategy Start This compound Decision1 Primary Target? Start->Decision1 Carboxylic_Acid Carboxylic Acid Modification Decision1->Carboxylic_Acid Carboxylic Acid Aromatic_Ring Aromatic Ring Functionalization Decision1->Aromatic_Ring Aromatic Ring (Advanced) Amide Amide Coupling Carboxylic_Acid->Amide Ester Esterification Carboxylic_Acid->Ester Suzuki Suzuki Coupling Aromatic_Ring->Suzuki End Diverse Chemical Library Amide->End Ester->End Suzuki->End

Figure 1. Decision workflow for derivatizing the core scaffold.

Key Derivatization Protocols

Amide Bond Formation: The Workhorse Reaction

Amide coupling is arguably the most common reaction in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[9] The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the acid.[10]

3.1.1. Method 1: Acyl Chloride Intermediate

This classic two-step approach involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine. This method is robust but requires careful handling of the moisture-sensitive acyl chloride.

Protocol: Synthesis of N-benzyl-2,6-dichloro-3-methoxybenzamide

Step A: Synthesis of 2,6-Dichloro-3-methoxybenzoyl chloride

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent, followed by oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Rationale: Oxalyl chloride is an effective chlorinating agent. The reaction with DMF forms the Vilsmeier reagent in situ, which is the active catalyst. Thionyl chloride (SOCl₂) can also be used.[11]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by carefully quenching a small aliquot with methanol and analyzing by LC-MS for the formation of the methyl ester.

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is often used immediately in the next step without further purification.[11]

Step B: Amidation

  • Setup: In a separate flask, dissolve the desired amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.[10]

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add a solution of the crude 2,6-dichloro-3-methoxybenzoyl chloride (1.0 eq) in DCM.

    • Rationale: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[10] The reaction is performed at 0 °C to control the exothermicity.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

3.1.2. Method 2: Direct Coupling with Peptide Reagents

Modern coupling reagents, developed primarily for peptide synthesis, allow for the one-pot formation of amides directly from the carboxylic acid and amine, avoiding the isolation of harsh intermediates.[9][12]

Protocol: Synthesis using HATU

  • Setup: To a flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an aprotic solvent like DMF or DCM.[9][10]

    • Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient uronium-based coupling reagent that forms a reactive O-acylisourea intermediate with the carboxylic acid, which is then readily attacked by the amine.[9][13]

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.[10]

    • Rationale: The base is required to deprotonate the carboxylic acid and the amine's ammonium salt that forms, facilitating the reaction.

  • Reaction and Work-up: Stir at room temperature for 1-4 hours. Monitor by LC-MS. Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Coupling ReagentBaseSolventTypical TimeNotes
SOCl₂/Oxalyl-Cl TEA, PyridineDCM, Toluene4-18 hTwo-step process; intermediate is moisture sensitive.
HATU DIPEADMF, DCM1-4 hHigh efficiency, low epimerization risk for chiral amines.[13]
EDC/HOBt DIPEA, NMMDMF, DCM2-12 hCost-effective carbodiimide method; HOBt suppresses side reactions.[13]
COMU DIPEA, K₂HPO₄Acetonitrile1-2 hVery fast and efficient, even under solvent-free mechanochemical conditions.[14]
Table 1. Comparison of Common Amide Coupling Conditions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organohalide with an organoboron species, catalyzed by a palladium complex.[7][8] While challenging on a di-ortho-substituted scaffold, it is feasible to functionalize one of the C-Cl bonds to introduce aryl or heteroaryl moieties, significantly expanding the accessible chemical space. The C-Cl bond is less reactive than a C-Br or C-I bond, often requiring more specialized catalysts and conditions.[6][15]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R-Cl + Pd(0) -> R-Pd(II)-Cl) Pd0->OxAdd Transmetal Transmetalation (R'-B(OR)2 + Base -> R-Pd(II)-R') OxAdd->Transmetal RedElim Reductive Elimination (R-Pd(II)-R' -> R-R' + Pd(0)) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.[8]

Protocol: Mono-arylation of this compound methyl ester

Note: The carboxylic acid is typically protected as an ester to prevent interference with the basic conditions of the Suzuki reaction.

  • Setup: In a microwave vial or Schlenk tube, combine the methyl 2,6-dichloro-3-methoxybenzoate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a more advanced catalyst like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) (2-5 mol%).

    • Rationale: Aryl chlorides are less reactive, often requiring electron-rich, bulky phosphine ligands to facilitate the initial oxidative addition step.[15]

  • Reagent Addition: Add a base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq), and a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.

    • Rationale: The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[15]

  • Reaction: De-gas the mixture by bubbling argon through it for 15-20 minutes. Seal the vessel and heat the reaction to 80-120 °C for 6-24 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring and Work-up: Monitor the reaction by LC-MS for the appearance of the mono-coupled product and consumption of the starting material. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the desired mono-arylated product. The ester can then be hydrolyzed back to the carboxylic acid if needed.

Characterization of Derivatives

Successful derivatization must be confirmed through rigorous analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The appearance of new signals corresponding to the added moiety (e.g., amide N-H, alkyl groups from an amine) and shifts in the aromatic proton signals confirm the transformation.

  • Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming the successful addition of the desired fragment. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor reaction progress.

Conclusion

The this compound scaffold is a versatile starting point for the synthesis of novel compounds in medicinal chemistry. By leveraging robust protocols for amide bond formation and strategic C-C bond formation via cross-coupling, researchers can efficiently generate diverse libraries for biological screening. The protocols and rationales provided in this guide serve as a validated foundation for these synthetic efforts, enabling the rapid exploration of structure-activity relationships and the development of new therapeutic candidates.

References

Application Note: 2,6-Dichloro-3-methoxybenzoic Acid as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a technical overview of 2,6-dichloro-3-methoxybenzoic acid, a halogenated and methoxy-substituted aromatic carboxylic acid. While specific, documented applications for this exact isomer are limited in current literature, this note will leverage established chemical principles and data from its well-studied isomer, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), to provide a robust framework for its synthesis and application. We will detail plausible synthetic routes, explore its potential as a scaffold for creating diverse molecular architectures, and provide detailed, actionable protocols for its derivatization, with a focus on amide bond formation—a cornerstone of medicinal chemistry.

Introduction: Structural Features and Predicted Reactivity

This compound is a polysubstituted benzene derivative featuring a carboxylic acid, two chlorine atoms, and a methoxy group. The specific arrangement of these functional groups dictates its chemical behavior and potential as a synthetic building block.

  • Carboxylic Acid Group (-COOH): This is the primary reactive handle for derivatization, enabling the formation of esters, amides, acyl halides, and other functionalities. Its acidity and reactivity are modulated by the adjacent substituents.

  • Ortho-Chlorine Atoms (-Cl): The two chlorine atoms positioned ortho to the carboxylic acid create significant steric hindrance. This bulkiness can impede reactions directly involving the carboxyl group, often requiring more forceful or specialized coupling reagents to achieve high yields in transformations like amidation.[1][2] Electronically, the inductive effect of chlorine deactivates the aromatic ring towards electrophilic substitution.

  • Methoxy Group (-OCH₃): Located meta to the carboxylic acid, the methoxy group is a moderate activating group and is ortho-, para-directing for electrophilic aromatic substitution. However, the deactivating effect of the two chlorine atoms and the carboxyl group will likely dominate the ring's overall reactivity.

A critical point of clarification is the distinction from its widely known isomer, 3,6-dichloro-2-methoxybenzoic acid , commonly known as the herbicide Dicamba.[3] While structurally similar, the positioning of the methoxy group (ortho to the carboxyl in Dicamba vs. meta in the title compound) subtly alters the electronic and steric environment, though the core reactivity principles remain analogous. Much of the established literature focuses on Dicamba, and its chemistry provides a valuable predictive model for the applications discussed herein.[4][5]

Proposed Synthesis of this compound

While specific industrial processes for this compound are not widely published, a plausible synthetic route can be designed based on fundamental organic transformations, drawing parallels from known syntheses of substituted benzoic acids. A logical pathway would involve the oxidation of a corresponding benzaldehyde or methylbenzene precursor.

A representative synthesis, adapted from methodologies for similar compounds, is outlined below.[5]

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation A 2,4-Dichloroanisole B 2,6-Dichloro-3-methoxybenzaldehyde A->B  Dichloromethyl  methyl ether,  Lewis Acid (e.g., TiCl4)   C This compound B->C  Oxidant (e.g., NaClO,  H2O2, KMnO4)  

Caption: Proposed two-step synthesis of this compound.

Application as a Synthetic Intermediate: Derivatization Strategies

The primary utility of this compound in complex molecule synthesis lies in the derivatization of its carboxylic acid group. The formation of amide bonds is particularly crucial in drug discovery for generating libraries of compounds with diverse biological activities.

Key Application: Synthesis of Novel Amide Derivatives

The steric hindrance imposed by the two ortho-chlorine atoms makes the amidation of this scaffold a non-trivial challenge. Standard coupling conditions may prove sluggish or low-yielding. Therefore, the selection of a potent coupling reagent is paramount to overcoming the steric barrier and achieving efficient amide bond formation.[1]

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Synthesis

Coupling Reagent Reagent Type Typical Yield Range Key Advantages & Causality
HATU Uronium Salt High Highly efficient for hindered systems. The activated species is a highly reactive acyl-uronium salt, which readily undergoes nucleophilic attack even by less reactive amines.[6]
T3P® Phosphonic Anhydride High Forms a mixed anhydride intermediate that is highly reactive. The byproducts are water-soluble, which greatly simplifies the purification process.[6]
Acyl Fluoride (in situ) Acyl Halide Good to Excellent Acyl fluorides are small and highly reactive, minimizing steric clash during the coupling step. This method is particularly effective for coupling both hindered acids and electron-deficient amines.[1][7]

| EDC / HOBt | Carbodiimide | Moderate | A classic, cost-effective method. However, the intermediate O-acylisourea can be sterically demanding and may react slowly or form a stable N-acylurea byproduct with hindered substrates.[6] |

Workflow for Amide Synthesis

The general process involves activating the carboxylic acid with a suitable coupling reagent, followed by the introduction of the desired amine. The choice of base and solvent is critical to prevent side reactions and ensure a homogenous reaction environment.

Amide_Synthesis_Workflow start 2,6-Dichloro-3- methoxybenzoic Acid + Amine (R-NH2) activation Add Coupling Reagent (e.g., HATU) + Non-nucleophilic Base (e.g., DIPEA) start->activation Step 1: Activation reaction Stir at RT to 50°C Monitor by TLC/LC-MS activation->reaction Step 2: Coupling workup Aqueous Work-up & Organic Extraction reaction->workup Step 3: Quench purification Purification (e.g., Column Chromatography) workup->purification Step 4: Isolation product Final Amide Product purification->product

Caption: General experimental workflow for hindered amide synthesis.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for synthesis and derivatization. Researchers should perform optimization based on their specific substrates and analytical observations.

Protocol 1: Synthesis of 3,6-Dichloro-2-methoxybenzaldehyde (Dicamba Precursor)

This protocol is adapted from the synthesis of the isomeric Dicamba precursor and serves as a model for the formylation step.[5]

Materials:

  • 2,5-Dichloroanisole

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloroanisole (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add TiCl₄ (1.1 eq.) dropwise via syringe, maintaining the internal temperature below 5 °C. Stir for 15 minutes.

  • Formylation: Add dichloromethyl methyl ether (1.2 eq.) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or GC-MS.

  • Quenching: Carefully cool the reaction back to 0 °C and slowly quench by adding 1M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for Hindered Amide Synthesis using HATU

This protocol is a generalized method for coupling sterically hindered benzoic acids with primary or secondary amines.[6]

Materials:

  • This compound (1.0 eq.)

  • Amine (R¹R²NH) (1.1 eq.)

  • HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3,3'-dimethyl-hexafluorophosphate) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq.) to the mixture. Stir at room temperature for 10-15 minutes. A color change to yellow is often observed as the active ester is formed.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture, either neat or as a solution in DMF.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. The progress should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NH₄Cl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by silica gel column chromatography.

Conclusion

This compound, despite being less documented than its isomer Dicamba, represents a valuable and challenging building block. Its sterically hindered nature requires thoughtful selection of synthetic methods, particularly for amide bond formation where potent coupling reagents like HATU or T3P® are recommended. The protocols and strategic insights provided in this guide offer a solid foundation for researchers to incorporate this scaffold into their synthetic programs, enabling the exploration of novel chemical space in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of route often depends on the available starting materials, scale of the reaction, and specific equipment. The two most common laboratory-scale approaches are the carboxylation of an organometallic intermediate and the oxidation of a corresponding benzaldehyde.

Caption: High-level overview of common synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Category A: Organometallic Routes (Grignard Reaction & Carboxylation)

The formation of a Grignard reagent and its subsequent carboxylation is a powerful tool but is highly sensitive to reaction conditions.

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A: Failure to initiate is the most common problem in Grignard synthesis. It is almost always due to the presence of water or a passivated magnesium surface.

  • Causality: Grignard reagents are potent nucleophiles and strong bases that react readily with protic sources, especially water. Even trace amounts of moisture in the glassware, solvent, or on the surface of the magnesium will quench the reaction as it begins. Additionally, magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the aryl halide.[1]

  • Solutions & Best Practices:

    • Rigorous Drying: All glassware must be oven-dried at >120°C for several hours or flame-dried under a vacuum immediately before use. Solvents (typically THF or diethyl ether) must be anhydrous.

    • Magnesium Activation: The MgO layer must be disrupted.

      • Mechanical: Vigorously crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh metal surface.

      • Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it.

      • Entrainment: Add a few drops of 1,2-dibromoethane. It reacts with Mg to form ethene and MgBr₂, an exothermic reaction that activates the surface.[2]

    • Sonication: Using an ultrasonic bath can help clean the magnesium surface and initiate the reaction.[1]

    • Concentration: Ensure the initial concentration of the aryl halide in the solvent is high enough to facilitate initiation at a single point on a magnesium turning.

Q2: I'm observing a low yield and significant formation of a biphenyl byproduct. How can I minimize this?

A: This points to a side reaction known as Wurtz coupling, where two aryl groups couple together.

  • Causality: The Grignard reagent (R-MgX) can react with the unreacted aryl halide (R-X) to form a biphenyl (R-R) and MgX₂. This process is often catalyzed by trace metal impurities. The selectivity of Grignard formation can be diminished by this side reaction.[3][4]

  • Solutions & Best Practices:

    • Slow Addition: Add the solution of the aryl halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide, minimizing its opportunity to react with the already-formed Grignard reagent.

    • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, the rate of Wurtz coupling can increase.

    • Reactor Choice: Continuous flow reactors can improve selectivity compared to batch reactors by ensuring better control over stoichiometry and temperature.[3]

Q3: The carboxylation step is inefficient, and I'm recovering unreacted starting material. How can I improve the yield?

A: Inefficient carboxylation is a known issue, often due to the physical properties of CO₂ and side reactions of the intermediate.[5]

  • Causality: Bubbling CO₂ gas through the solution can be inefficient. Furthermore, the initially formed carboxylate salt can act as a base, potentially leading to side reactions or being difficult to protonate in the workup. The Grignard reagent can also add to the carboxylate intermediate.

  • Solutions & Best Practices:

    • Use Solid CO₂ (Dry Ice): The most effective method is to pour the Grignard solution onto an excess of freshly crushed, high-purity dry ice. This ensures the Grignard reagent is always in the presence of a large excess of CO₂, maximizing the desired reaction.

    • Inverse Addition: Instead of adding CO₂ to the Grignard, add the Grignard solution to a well-stirred slurry of dry ice in an anhydrous solvent like THF.

    • Work-up: After the reaction, the intermediate magnesium carboxylate salt must be carefully hydrolyzed and protonated with a dilute acid (e.g., 6M HCl) to yield the final carboxylic acid product.[1]

Grignard_Troubleshooting start Grignard Reaction Issue q1 Does the reaction start at all? start->q1 q2 Is biphenyl byproduct (Wurtz coupling) high? q1->q2 Yes sol1 Problem: Initiation Failure - Dry all glassware/solvents - Activate Mg (Iodine, heat) - Increase initial concentration q1->sol1 No q3 Is yield low after adding CO2? q2->q3 No sol2 Problem: Side Reactions - Slow, dropwise addition of halide - Maintain gentle reflux - Ensure high purity Mg q2->sol2 Yes sol3 Problem: Inefficient Carboxylation - Use excess crushed dry ice - Perform inverse addition - Ensure proper acidic workup q3->sol3 Yes

Caption: Troubleshooting decision tree for the Grignard route.

Category B: Oxidation Route

This route is often higher yielding and more robust than the organometallic approach but requires careful control of the oxidant.

Q5: My oxidation of 2-methoxy-3,6-dichlorobenzaldehyde is incomplete. How can I drive it to completion?

A: Incomplete conversion is typically a result of insufficient oxidant, suboptimal temperature, or inadequate reaction time.

  • Causality: The oxidation of an aldehyde to a carboxylic acid requires a stoichiometric amount of the oxidizing agent. If the oxidant is too weak, consumed by side reactions, or used in insufficient quantity, the reaction will stall.

  • Solutions & Best Practices:

    • Molar Ratio: Ensure an adequate molar ratio of the oxidant to the aldehyde. Patent literature often suggests using a slight excess of the oxidant, such as sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂).[6]

    • Temperature Control: The optimal temperature depends on the oxidant. For NaClO, reactions are often run around 25°C, while H₂O₂ might require lower temperatures (e.g., 15°C) to control exotherms and prevent decomposition.[6]

    • Reaction Time: Allow sufficient time for the reaction to complete. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) to determine the endpoint before quenching.

    • Choice of Oxidant: If one oxidant is proving ineffective, consider alternatives. A mixture of oxidants, such as NaClO and NaBrO, has also been reported to give very high yields.[6]

OxidantTypical Temp.Reported YieldReference
Sodium Hypochlorite (NaClO)25 °C95.5%[6]
Sodium Hypobromite (NaBrO)20 °C96.2%[6]
Hydrogen Peroxide (H₂O₂)15 °C97.8%[6]
NaClO / NaBrO Mixture50 °C98.6%[6]

Table 1: Comparison of Oxidizing Agents for 2-methoxy-3,6-dichlorobenzaldehyde.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthesis route is most suitable for a lab-scale (mg to g) synthesis?

A: For typical lab-scale synthesis, the oxidation of 2-methoxy-3,6-dichlorobenzaldehyde is generally more reliable and higher yielding if the starting aldehyde is available.[6] The Grignard route is a classic and valuable method, but its sensitivity to atmospheric moisture makes it more prone to failure, especially for those not routinely performing organometallic chemistry.

Q2: What are the critical safety precautions?

A:

  • Grignard Reagents: Work must be conducted under an inert atmosphere (Nitrogen or Argon). Diethyl ether is extremely flammable and volatile; work in a well-ventilated fume hood away from ignition sources. The reaction can be exothermic and should be cooled in an ice bath, especially during initiation and quenching. Quenching with acid will produce hydrogen gas if excess magnesium is present, which is flammable.[1]

  • Oxidizing Agents: Hydrogen peroxide and hypochlorite solutions are corrosive and strong oxidizers. Avoid contact with skin and eyes, and do not mix them with incompatible materials.

Q3: What are the best practices for purifying the final this compound product?

A:

  • Acidification & Precipitation: The product is typically isolated by acidifying the aqueous solution (after work-up) to a pH of 1-2, causing the carboxylic acid to precipitate out of the solution.[6]

  • Filtration: The solid precipitate is collected by vacuum filtration and washed with cold water to remove inorganic salts.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an acetone/hexane mixture or an aqueous ethanol solution.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Carboxylation

This protocol is a representative procedure and should be adapted based on laboratory conditions and safety assessments.

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Grignard Formation:

    • To the flask, add magnesium turnings (1.2 eq).

    • In the dropping funnel, prepare a solution of 1,3-dichloro-2-methoxybenzene (1.0 eq) in anhydrous THF.

    • Add a small portion (~10%) of the halide solution to the magnesium. If the reaction does not initiate (cloudiness, gentle bubbling), add a single crystal of iodine and gently warm with a heat gun.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate, larger flask, add a large excess of freshly crushed dry ice (~10 eq) and cover with a layer of anhydrous THF.

    • Using a cannula, slowly transfer the prepared Grignard solution from the reaction flask onto the dry ice slurry with vigorous stirring.

    • Allow the mixture to warm to room temperature overnight.

  • Work-up and Isolation:

    • Slowly quench the reaction mixture by adding it to a beaker of 6M HCl cooled in an ice bath.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify by recrystallization.

Protocol 2: Synthesis via Oxidation of Aldehyde

This protocol is adapted from patent literature and provides a high-yield alternative.[6]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxy-3,6-dichlorobenzaldehyde (1.0 eq) in a suitable solvent like toluene.

  • Oxidation:

    • Cool the solution to the desired temperature (e.g., 15-25°C) using a water bath.

    • Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide solution, 1.5 eq) dropwise while maintaining the temperature.

    • Stir the reaction vigorously for 5-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and remove the organic solvent layer.

    • Cool the remaining aqueous solution and carefully acidify with dilute sulfuric acid to pH 1-2.

    • A white precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

References

Technical Support Center: Purification of 2,6-Dichloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 2,6-Dichloro-3-methoxybenzoic acid (CAS No: 32890-93-0). Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for optimal purity and yield.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting point for purifying solid this compound?

For solid organic acids like this one, recrystallization is the most effective and widely used initial purification technique.[1] The core principle is to exploit the difference in solubility of the compound in a hot solvent versus a cold solvent.[2] Impurities with different solubility profiles will either remain in the cold solvent or stay dissolved in the hot solvent during filtration, leading to a purified crystalline product upon cooling.

A second powerful method, particularly for removing neutral or basic impurities, is acid-base extraction .[3] This technique leverages the acidic nature of the carboxylic acid group to move the target compound from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind.[4]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent should exhibit the following properties:

  • High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be poorly soluble at room temperature or below, allowing for maximum recovery.[5]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[6]

Based on the structure of this compound (a moderately polar molecule), suitable starting solvents for screening include ethanol, methanol, acetic acid, or solvent pairs like ethanol/water or acetone/hexane.[7]

Q3: What are the expected physical properties and spectral data for pure this compound?

Verifying the physical properties of your purified compound is a critical self-validation step. While extensive experimental data for this specific isomer is not widely published, data for related isomers and general knowledge provide a strong baseline for what to expect.

PropertyExpected Value/CharacteristicRationale & Notes
CAS Number 32890-93-0This is the specific identifier for this compound.
Molecular Formula C₈H₆Cl₂O₃Derived from the chemical structure.
Molecular Weight 221.04 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidPure aromatic carboxylic acids are typically white solids. Any coloration may indicate impurities.
Melting Point Not widely reported. The related isomer, 3,6-Dichloro-2-methoxybenzoic acid, melts at 112-116 °C.[8][9]A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.[10]
¹H NMR Expected signals: a singlet for the methoxy group (~3.8-4.0 ppm), two doublets in the aromatic region (~7.0-7.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).The exact chemical shifts and coupling constants would need to be determined experimentally.
Q4: What are the common impurities I should be aware of?

Impurities are typically carried over from the synthetic route. Common syntheses for substituted dichlorobenzoic acids may involve the oxidation of a corresponding benzyl alcohol or benzaldehyde.[11][12] Therefore, potential impurities could include:

  • Unreacted Starting Materials: e.g., 2,6-dichloro-3-methoxybenzaldehyde.

  • Byproducts: From side reactions occurring during the synthesis.

  • Residual Solvents: From the reaction or a previous workup step.

  • Inorganic Salts: Carried over from acidification or neutralization steps.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q5: My recrystallization attempt resulted in an oil or a sticky gum, not crystals. What went wrong?

This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[13]

  • Causality: The presence of significant impurities can depress the melting point of the mixture below the temperature of the hot solution.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil fully dissolves.

    • Add a small amount of additional hot solvent (the "good" solvent in a mixed pair) to increase the volume and lower the saturation point.[13]

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual crystal formation.

    • If the problem persists, consider removing the solvent and attempting the recrystallization with a different solvent system, or first purifying the material by another method like acid-base extraction to remove the problematic impurities.

Q6: My yield is very low after recrystallization. How can I improve it?

Low yield is a common problem with several potential causes.[13]

  • Possible Cause 1: Using excessive solvent. The more solvent used, the more compound will remain dissolved in the cold mother liquor.

    • Solution: During the dissolution step, add the hot solvent in small portions, just enough to dissolve the solid. If you suspect too much solvent was added, you can carefully evaporate some of it to re-saturate the solution before cooling.

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals and trap solvent.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This allows for the formation of larger, purer crystals.[2]

  • Possible Cause 3: Premature crystallization during hot filtration. If the solution cools while on the filter paper, the product will be lost.

    • Solution: Use a pre-heated stemless funnel and filter flask. Keep the solution at or near its boiling point during the filtration process.[10]

Q7: My final product is still impure, as indicated by a broad melting point or TLC analysis. What's the next step?

If a single recrystallization is insufficient, you have several options:

  • Perform a Second Recrystallization: Repeating the process, perhaps with a different solvent system, can often remove remaining impurities.

  • Use Activated Charcoal: If your product has a slight color, it may be due to highly conjugated, colored byproducts. Adding a small amount of activated charcoal to the hot solution (before hot filtration) can adsorb these impurities.[1] Use charcoal sparingly, as it can also adsorb your desired product.

  • Switch Purification Methods: If recrystallization fails, an orthogonal purification method is recommended. Acid-base extraction is an excellent choice to remove neutral impurities. If impurities have similar acidity, column chromatography may be necessary.

Q8: My carboxylic acid is streaking badly on a silica gel TLC plate. How can I get clean spots?

This is a classic issue caused by the interaction of the acidic proton with the silica gel.[3]

  • Causality: The slightly acidic nature of the silica gel can lead to a mixture of the protonated and deprotonated forms of the carboxylic acid, causing it to "streak" up the plate rather than move as a compact spot.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[3] This keeps the compound fully protonated, ensuring it runs as a single, well-defined spot.

Experimental Protocols & Workflows
Workflow for Purification Method Selection

The choice of purification technique is dictated by the nature of the impurities and the physical state of the compound.

G start Crude Solid This compound is_colored Is the solid colored? start->is_colored recrystallization Perform Recrystallization (See Protocol 1) is_colored->recrystallization No add_charcoal Add Activated Charcoal during Recrystallization is_colored->add_charcoal Yes purity_check1 Assess Purity (TLC, Melting Point) recrystallization->purity_check1 add_charcoal->recrystallization acid_base Perform Acid-Base Extraction (See Protocol 2) purity_check1->acid_base Impure end_ok Product is Pure purity_check1->end_ok Pure purity_check2 Assess Purity (TLC, Melting Point) acid_base->purity_check2 purity_check2->end_ok Pure end_not_ok Consider Column Chromatography purity_check2->end_not_ok Impure

Caption: Decision workflow for purifying the target compound.

Protocol 1: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and boil for a few minutes.[1]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals completely. An oven set to a temperature well below the compound's melting point is suitable.

  • Validation: Measure the mass to calculate the percent recovery and determine the melting point to assess purity.

Protocol 2: Acid-Base Extraction

This protocol is designed to separate the acidic target compound from neutral impurities.

G start 1. Dissolve crude product in an organic solvent (e.g., Diethyl Ether) extract 2. Add aqueous NaHCO₃ solution to a separatory funnel and shake. Vent frequently! start->extract separate 3. Allow layers to separate. Drain the lower aqueous layer. extract->separate org_layer Organic Layer: Contains Neutral Impurities separate->org_layer Top Layer aq_layer Aqueous Layer: Contains Sodium 2,6-dichloro-3-methoxybenzoate separate->aq_layer Bottom Layer acidify 4. Cool the aqueous layer in an ice bath and re-acidify with cold, concentrated HCl until pH < 2. aq_layer->acidify precipitate 5. The pure carboxylic acid precipitates out of solution. acidify->precipitate filtrate 6. Collect the solid by vacuum filtration and wash with cold deionized water. precipitate->filtrate dry 7. Dry the pure product. filtrate->dry

Caption: Workflow for purification via acid-base extraction.

Detailed Steps:

  • Dissolve: Dissolve the crude mixture in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extract: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[15] Using a weak base is crucial to avoid deprotonating any less acidic phenolic impurities that might be present.[16]

  • Separate: Stopper the funnel, invert, and vent. Shake gently and vent periodically to release pressure from any CO₂ evolution. Allow the layers to separate fully. The deprotonated carboxylate salt is now in the aqueous layer, while neutral impurities remain in the organic layer.[17]

  • Isolate: Drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 1-2 more times with fresh NaHCO₃ solution and combine the aqueous extracts.

  • Re-protonate: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate as a solid.[15]

  • Collect: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

References

Identifying side products in "2,6-Dichloro-3-methoxybenzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during its synthesis. Our goal is to provide practical, field-proven insights rooted in chemical principles to help you optimize your reaction outcomes and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated impurity profiles?

A1: The synthesis of this compound can be approached via several pathways, each with a unique set of potential side products. The two most prevalent routes are:

  • Route A: Chlorination of 3-methoxybenzoic acid. This electrophilic aromatic substitution is a direct approach but can suffer from a lack of regioselectivity. The methoxy (-OCH₃) and carboxylic acid (-COOH) groups direct chlorination to different positions, leading to a mixture of isomers.

  • Route B: Methylation of 2,6-dichloro-3-hydroxybenzoic acid. This route offers better control of the chlorine atom positions. However, the methylation step itself can introduce impurities if not driven to completion or if side reactions occur.

Other reported methods, such as those starting from 2,5-dichloroaniline or 2,5-dichloroanisole, often involve multiple steps including diazotization or formylation/oxidation, each presenting its own challenges and potential for byproduct formation.[1][2]

Q2: Which analytical techniques are most effective for identifying impurities in my final product?

A2: A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating the target molecule from isomers and other impurities. A reversed-phase C18 column with a gradient of acidified water and acetonitrile is a standard starting point.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying isomers. The substitution pattern on the aromatic ring gives a unique fingerprint of chemical shifts and coupling constants for the aromatic protons.

  • Mass Spectrometry (MS): MS is crucial for confirming the molecular weight of the product and impurities. A key diagnostic feature for dichlorinated compounds is the characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) in a rough 9:6:1 ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Q3: My melting point is broad and lower than the literature value. What does this indicate?

A3: A broad and depressed melting point is a classic indicator of an impure sample.[4] The presence of soluble impurities disrupts the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to the liquid phase over a wider temperature range. This observation should always be followed by chromatographic or spectroscopic analysis to identify the specific contaminants.

Troubleshooting Guide: Identifying Specific Side Products

Problem 1: My mass spectrum shows the correct molecular ion for a dichlorinated methoxybenzoic acid, but my HPLC shows multiple peaks.

Likely Cause: Formation of regioisomers during the chlorination step.

Causality: When synthesizing from 3-methoxybenzoic acid, the directing effects of the methoxy group (ortho, para-directing activator) and the carboxylic acid (meta-directing deactivator) are in conflict. While the desired 2,6-dichloro isomer is formed, other isomers are almost certainly produced.

Potential Side Products:

  • 3,5-Dichloro-2-methoxybenzoic acid[5]

  • 4,5-Dichloro-3-methoxybenzoic acid

  • 2,4-Dichloro-3-methoxybenzoic acid

  • 3,4-Dichloro-2-methoxybenzoic acid[6]

How to Troubleshoot & Identify:

  • Expertise & Logic: The key to differentiating these isomers is ¹H NMR. The number of signals, their splitting patterns (coupling), and chemical shifts in the aromatic region (typically 7.0-8.0 ppm) are unique to each substitution pattern. The desired this compound will show two doublets for the two adjacent aromatic protons. Other isomers will have different patterns (e.g., two singlets for the 3,5-dichloro-2-methoxy isomer).

  • Workflow:

    • Isolate Peaks: If possible, perform semi-preparative HPLC to isolate the impurity peaks.

    • Analyze Fractions: Subject each isolated fraction to ¹H NMR and MS analysis.

    • Compare Data: Compare the experimental NMR data to literature values or use predictive software to assign the structure of each isomer.

Click for Experimental Protocol: HPLC Analysis

Objective: To separate this compound from its potential isomers.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample: Dissolve ~1 mg of your product in 1 mL of 50:50 Acetonitrile/Water.

Procedure:

  • Set the column temperature to 30 °C.

  • Set the UV detection wavelength to 230 nm.

  • Equilibrate the column with 95% A / 5% B.

  • Inject 10 µL of the sample.

  • Run a linear gradient:

    • 0-5 min: Hold at 5% B

    • 5-25 min: Ramp from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and re-equilibrate.

  • Data Analysis: Identify the main peak (product) and any impurity peaks. Isomers will likely have very similar retention times.

Problem 2: My reaction was based on methylating 2,6-dichloro-3-hydroxybenzoic acid. The final product contains a significant amount of starting material.

Likely Cause: Incomplete methylation.

Causality: Methylation reactions, often using reagents like dimethyl sulfate or methyl iodide with a base, can stall if the stoichiometry is off, the reaction time is too short, the temperature is too low, or the base is not strong enough to fully deprotonate the starting phenol.

How to Troubleshoot & Identify:

  • Expertise & Logic: The starting material, being a phenol, is significantly more acidic than the product's carboxylic acid and will have different solubility and chromatographic behavior. It can be easily identified by ¹H NMR through the absence of the methoxy (-OCH₃) signal (typically a singlet at ~3.9 ppm) and the presence of a broad phenolic -OH proton signal.

  • Workflow:

    • TLC Analysis: A quick thin-layer chromatography check can often distinguish the more polar phenolic starting material from the less polar methylated product.

    • Extraction: Perform a basic aqueous extraction (e.g., with sodium bicarbonate). The carboxylic acid product and the phenolic starting material will both be extracted into the aqueous layer. However, careful pH adjustment can sometimes selectively separate them.

    • Optimization: To solve this, increase the equivalents of the methylating agent and base, extend the reaction time, or slightly increase the temperature, while monitoring the reaction progress by TLC or HPLC.

Problem 3: I observe a neutral byproduct that does not dissolve in aqueous base, and the yield of my desired acid is low.

Likely Cause: Formation of the methyl ester (Methyl 2,6-dichloro-3-methoxybenzoate).

Causality: If the methylation reaction is performed under acidic conditions or with an excess of a methylating agent like dimethyl sulfate, the carboxylic acid functional group can be esterified. This is particularly prevalent if methanol is used as a solvent.

How to Troubleshoot & Identify:

  • Expertise & Logic: This side product is neutral and will not be extracted into a basic aqueous solution. This provides a simple method for separation. Spectroscopically, it will be distinguished by:

    • ¹H NMR: The appearance of a second methoxy singlet (for the ester methyl group) around 3.9-4.0 ppm and the disappearance of the broad carboxylic acid proton signal (often >10 ppm).

    • FTIR: The disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretch frequency.

  • Workflow Diagram:

    Caption: Workflow for separating acidic products from neutral byproducts.

Summary of Potential Side Products and Analytical Signatures

Side Product NamePlausible OriginKey ¹H NMR SignatureMass Spec Signature (Isotope Pattern)
Isomeric Dichloro-methoxybenzoic acids Chlorination of 3-methoxybenzoic acidDifferent aromatic proton splitting patternsSame m/z as product; confirmed by MS/MS fragmentation
Monochloro-methoxybenzoic acids Incomplete ChlorinationPresence of 3 aromatic proton signalsLower m/z; characteristic single Cl isotope pattern ([M]⁺, [M+2]⁺ ratio ~3:1)
2,6-Dichloro-3-hydroxybenzoic acid Incomplete MethylationAbsence of methoxy signal; presence of phenolic -OHLower m/z than product
Methyl 2,6-dichloro-3-methoxybenzoate Esterification during methylationTwo methoxy singlets; absence of carboxylic acid protonHigher m/z than product
1,3-Dichloro-2-methoxybenzene DecarboxylationAbsence of carboxylic acid proton; simpler aromatic signalsLower m/z than product

Synthesis and Side Product Formation Pathway

The following diagram illustrates a common synthetic pathway and where key side products can emerge.

Synthesis_Pathway A 3-Hydroxybenzoic Acid B Chlorination (e.g., SO₂Cl₂) A->B C 2,6-Dichloro- 3-hydroxybenzoic acid B->C SP1 Isomeric Products (e.g., 2,4-dichloro) B->SP1 Poor Regioselectivity D Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) C->D D->C Incomplete Reaction E TARGET 2,6-Dichloro- 3-methoxybenzoic acid D->E SP3 Esterification (Methyl Ester) D->SP3 Side Reaction SP2 Incomplete Methylation (Starting Material)

Caption: Synthetic pathway showing critical steps and potential side product formation points.

References

Technical Support Center: Overcoming Challenges in the Carboxylation of Dichlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the carboxylation of dichlorophenol derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The carboxylation of dichlorophenols, often accomplished via the Kolbe-Schmitt reaction, is a critical step in the synthesis of numerous valuable compounds, including herbicides like Dicamba. However, the reaction is notoriously sensitive to various parameters, often leading to challenges with yield, purity, and regioselectivity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve consistent and optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the carboxylation of dichlorophenol derivatives in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the carboxylation of dichlorophenols are a common issue and can stem from several factors. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Formation of the Phenoxide Salt: The first step of the Kolbe-Schmitt reaction is the deprotonation of the dichlorophenol to form the more nucleophilic phenoxide salt.[1][2] Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a strong base (e.g., sodium hydroxide, potassium hydroxide). The choice of base is crucial; potassium salts are often favored for directing the carboxylation to the para-position, while sodium salts tend to favor the ortho-position.[1][3]

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can inhibit the reaction, leading to significantly lower yields.[3][4]

    • Solution: Thoroughly dry all reactants, solvents, and glassware before use.[3] A common industrial practice involves dehydrating the phenate salt under reduced pressure before the carboxylation step.[5]

  • Suboptimal Reaction Conditions (Temperature and Pressure): Carboxylation is a thermodynamically challenging reaction.[6][7] Insufficient temperature or carbon dioxide pressure will result in poor conversion.

    • Solution: The reaction typically requires elevated temperatures (125-150°C) and high pressures of CO2 (up to 100 atm) to proceed efficiently.[1][4] Carefully optimize these parameters for your specific dichlorophenol isomer.

  • Use of Additives: Certain additives have been shown to significantly improve yields.

    • Solution: The addition of finely powdered, anhydrous potassium carbonate to the reaction mixture has been demonstrated to double the yield of 3,6-dichlorosalicylic acid from 2,5-dichlorophenol.[8]

Question 2: I am getting a mixture of ortho- and para-carboxylated products. How can I control the regioselectivity?

Answer:

Controlling the position of carboxylation (regioselectivity) is a significant challenge. The substitution pattern of the starting dichlorophenol and the reaction conditions play a crucial role.

  • Influence of the Alkali Metal Cation: The choice of the alkali metal cation in the phenoxide salt is a key determinant of regioselectivity.

    • Sodium Phenoxides: Generally favor the formation of the ortho-hydroxybenzoic acid (salicylic acid derivative). This is attributed to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide.

    • Potassium Phenoxides: Tend to favor the formation of the para-hydroxybenzoic acid, especially at higher temperatures.[1] The larger ionic radius of potassium makes chelation less favorable.

  • Reaction Temperature: Temperature can also influence the regioselectivity.

    • Lower Temperatures (around 125-150°C): Often favor the kinetically controlled ortho product.

    • Higher Temperatures (above 200°C): Can lead to the thermodynamically more stable para product, sometimes through rearrangement of the initially formed ortho-isomer.

  • Alternative Biocatalytic Methods: For highly specific regioselectivity, enzymatic approaches are emerging.

    • Solution: Benzoic acid decarboxylases have been shown to catalyze the carboxylation of phenol derivatives exclusively at the ortho-position, offering a green alternative to the traditional Kolbe-Schmitt reaction.[9][10]

Question 3: My final product is difficult to purify and contains several byproducts. What are these impurities and how can I minimize them?

Answer:

Byproduct formation is a common problem, complicating the purification of the desired dichlorosalicylic acid.

  • Common Byproducts:

    • Unreacted Dichlorophenol: This is often the main impurity, especially in low-yield reactions.

    • Hydroxyisophthalic Acids: Dicarboxylation can occur, though it is usually a minor byproduct.[7][11]

    • Tar-like Components: At the high temperatures used, polymerization and decomposition can lead to the formation of tarry residues.[8]

  • Minimizing Byproduct Formation:

    • Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of decomposition products. A careful optimization study is recommended.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (in addition to the CO2 pressure) can help to minimize oxidative side reactions.

  • Purification Strategies:

    • Acid-Base Extraction: The carboxylic acid product can be separated from the unreacted neutral phenol by extraction.

      • Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash with an aqueous solution of a weak base like sodium bicarbonate. The dichlorosalicylic acid will be deprotonated and move into the aqueous layer, while the unreacted dichlorophenol remains in the organic layer.

      • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure dichlorosalicylic acid product.[12]

    • Recrystallization: The precipitated product can be further purified by recrystallization from a suitable solvent, such as a toluene-petroleum ether mixture or dilute alcohol.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Kolbe-Schmitt reaction for dichlorophenols?

The reaction proceeds via the nucleophilic addition of the dichlorophenoxide ion to carbon dioxide. The electron-donating nature of the phenoxide oxygen activates the aromatic ring towards electrophilic attack. The final step involves acidification to protonate the carboxylate and yield the final dichlorosalicylic acid product.[1][2]

Q2: Can I run this reaction at atmospheric pressure?

Traditional Kolbe-Schmitt reactions require high CO2 pressure to achieve reasonable yields.[4][15] However, some modified procedures for phenols with multiple hydroxyl groups or the use of specific catalysts may allow for carboxylation at atmospheric pressure.[3][16] For dichlorophenols, high pressure is generally necessary for efficient conversion.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting dichlorophenol and the appearance of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point Analysis: To assess the purity of the final product.

Data and Protocols

Table 1: Typical Reaction Parameters for Dichlorophenol Carboxylation
ParameterTypical RangeRationale/Comments
Starting Material 2,5-DichlorophenolA common precursor for the herbicide Dicamba.[17]
Base Potassium HydroxideTo form the potassium dichlorophenoxide salt.
Solvent XyleneAn inert, high-boiling solvent.[8]
Additive Anhydrous K₂CO₃Significantly increases yield.[8]
CO₂ Pressure 80 - 100 atmHigh pressure is crucial for driving the reaction.[1][4]
Temperature 130 - 160 °CBalances reaction rate against thermal decomposition.
Reaction Time 4 - 8 hoursVaries depending on scale and specific conditions.
General Experimental Protocol for the Carboxylation of 2,5-Dichlorophenol

This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory setup and safety protocols.

  • Preparation of Potassium 2,5-Dichlorophenoxide:

    • In a flame-dried, high-pressure autoclave equipped with a mechanical stirrer, add 2,5-dichlorophenol and an equimolar amount of potassium hydroxide.

    • Add a suitable high-boiling inert solvent like xylene.

    • Heat the mixture under reduced pressure to remove any water formed during the salt formation, ensuring the phenoxide is completely dry.[5]

  • Carboxylation Reaction:

    • Add 1.2 to 1.8 molar equivalents of finely powdered, anhydrous potassium carbonate to the vessel.[8]

    • Seal the autoclave and pressurize with carbon dioxide to approximately 80-100 atm.

    • Heat the reaction mixture to 130-160 °C with vigorous stirring.

    • Maintain the temperature and pressure for 4-8 hours, monitoring the reaction progress if possible.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO2 pressure.

    • Transfer the reaction mixture to a separation funnel.

    • Add water and an organic solvent (e.g., diethyl ether). The unreacted dichlorophenol and xylene will remain in the organic layer. The potassium salt of the product will be in the aqueous layer.

    • Separate the aqueous layer and filter it to remove any insoluble tar-like materials.[8]

    • Slowly acidify the clear aqueous filtrate with concentrated hydrochloric acid until the pH is below 2. The 3,6-dichlorosalicylic acid will precipitate out.[12]

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • Dry the crude product thoroughly.

    • Recrystallize the solid from a suitable solvent system (e.g., dilute ethanol or a toluene/petroleum ether mixture) to obtain the purified 3,6-dichlorosalicylic acid.[13][14]

Visualizing the Process

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed q1 Is the Phenoxide Salt Dry? start->q1 s1 Dehydrate Phenoxide Under Vacuum Before Reaction q1->s1 No q2 Are Reaction Conditions (Temp & Pressure) Optimal? q1->q2 Yes s1->q2 s2 Increase CO2 Pressure (80-100 atm) Increase Temperature (130-160°C) q2->s2 No q3 Is an Additive Being Used? q2->q3 Yes s2->q3 s3 Add 1.5 eq. Anhydrous Finely Powdered K2CO3 q3->s3 No end Improved Yield q3->end Yes s3->end

Caption: A logical workflow for diagnosing and resolving low product yields.

Mechanism of the Kolbe-Schmitt Reaction

Kolbe_Schmitt_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Tautomerization & Acidification Phenol Dichlorophenol Phenoxide Dichlorophenoxide Anion Phenol->Phenoxide Deprotonation Base + OH⁻ Water + H₂O Phenoxide_2 Dichlorophenoxide Anion CO2 CO₂ Intermediate Dienone Intermediate Intermediate_2 Dienone Intermediate Phenoxide_2->Intermediate Nucleophilic Attack Salicylate Dichlorosalicylate Salt Intermediate_2->Salicylate Tautomerization (Restores Aromaticity) Product Dichlorosalicylic Acid Salicylate->Product Protonation Acid + H₃O⁺

Caption: The stepwise mechanism of the Kolbe-Schmitt carboxylation reaction.

References

Technical Support Center: Optimizing Temperature and Time for 2,6-Dichloro-3-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 2,6-Dichloro-3-methoxybenzoic acid. This guide provides in-depth, field-proven insights into the critical parameters of reaction temperature and time. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to troubleshoot and optimize your synthesis effectively. This document is structured as a dynamic resource, addressing common questions and critical challenges in a direct, problem-solving format.

Section 1: Overview of Synthetic Pathways

The synthesis of this compound can be approached through several routes, primarily involving the modification of a substituted benzene ring. The optimization of temperature and time is highly dependent on the chosen pathway. Below is a diagram illustrating the most common precursor relationships.

G cluster_0 Common Precursors cluster_1 Intermediate Stages cluster_2 Final Product 2,6-Dichlorotoluene 2,6-Dichlorotoluene 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile 2,6-Dichlorotoluene->2,6-Dichlorobenzonitrile Ammoxidation Target This compound 2,6-Dichlorobenzonitrile->Target Hydrolysis 2,6-Dichloro-3-nitrobenzaldehyde 2,6-Dichloro-3-nitrobenzaldehyde 2,6-Dichloro-3-aminobenzaldehyde 2,6-Dichloro-3-aminobenzaldehyde 2,6-Dichloro-3-nitrobenzaldehyde->2,6-Dichloro-3-aminobenzaldehyde Reduction 2,6-Dichloro-3-hydroxybenzaldehyde 2,6-Dichloro-3-hydroxybenzaldehyde 2,6-Dichloro-3-aminobenzaldehyde->2,6-Dichloro-3-hydroxybenzaldehyde Diazotization & Hydrolysis 2,6-Dichloro-3-methoxybenzaldehyde 2,6-Dichloro-3-methoxybenzaldehyde 2,6-Dichloro-3-hydroxybenzaldehyde->2,6-Dichloro-3-methoxybenzaldehyde Methylation 2,6-Dichloro-3-methoxybenzaldehyde->Target Oxidation

Caption: Common synthetic pathways to the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for which temperature and time optimization are critical?

The two most prevalent routes are the hydrolysis of a nitrile precursor and the oxidation of an aldehyde precursor.

  • Nitrile Hydrolysis: Starting from 2,6-dichlorobenzonitrile, a one-step hydrolysis (acidic or basic) can yield the final product. Temperature and time are critical here to drive the reaction to completion while preventing side reactions like decarboxylation at excessive temperatures.

  • Aldehyde Oxidation: This route involves oxidizing 2,6-dichloro-3-methoxybenzaldehyde. The choice of oxidant and reaction conditions, particularly temperature, dictates the reaction rate and the formation of potential over-oxidation or degradation byproducts. For instance, oxidation using sodium hypochlorite can be performed at temperatures ranging from 15°C to 50°C, with reaction times between 5 to 8 hours.[1]

Q2: How do temperature and time fundamentally impact the synthesis of this compound?

These two parameters are intrinsically linked and govern the reaction kinetics and product purity.

  • Reaction Temperature: According to the Arrhenius equation, increasing the temperature increases the reaction rate. However, for this specific synthesis, an excessively high temperature can provide enough energy to overcome the activation barrier for undesirable side reactions. These may include demethylation of the methoxy group (especially in the presence of Lewis acids) or, in extreme cases, decarboxylation of the final product.[2] Temperatures above 220°C in related chlorination reactions have been shown to favor unwanted chlorination on the aromatic ring.[3]

  • Reaction Time: Time is the duration required for the reactants to convert into products at a given temperature. An insufficient reaction time leads to a low yield with unreacted starting material. Conversely, an overly extended reaction time, even at an optimal temperature, can lead to the slow formation of degradation products, reducing the final purity and yield.

Q3: What are the initial signs of a non-optimized reaction that I can observe in the lab?

Early indicators can be observed through in-process controls:

  • Thin-Layer Chromatography (TLC): A TLC plate showing a prominent starting material spot after several hours indicates the reaction is too slow (potentially low temperature). Conversely, the appearance of multiple new, unexpected spots suggests the formation of byproducts, which may be caused by excessive heat.

  • Visual Changes: Unexpected color changes (e.g., darkening or charring) often point to product degradation or side reactions, typically induced by temperatures being too high.

  • Off-Gassing or Pressure Buildup: While some reactions evolve gas, an unexpectedly vigorous rate of off-gassing can indicate a runaway reaction, often due to poor temperature control.

Q4: Are there modern, systematic approaches to accelerate the optimization of these parameters?

Absolutely. Traditional one-variable-at-a-time optimization is time-consuming. Modern chemistry leverages more sophisticated methods:

  • Design of Experiments (DoE): This statistical approach allows for the simultaneous variation of multiple factors (e.g., temperature, time, concentration) to efficiently map the reaction landscape and find the true optimum conditions.

  • Machine Learning (ML) and High-Throughput Experimentation (HTE): For larger-scale development, automated HTE platforms can run dozens of reactions in parallel. The resulting data can be fed into ML algorithms to model the reaction and predict optimal conditions, significantly reducing the number of experiments needed.[4][5]

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your synthesis.

G Start Experiment Start Issue Identify Primary Issue Start->Issue LowYield Low Yield / Incomplete Conversion Issue->LowYield Low Yield Impurity Significant Impurities / Byproducts Issue->Impurity Impurity Inconsistent Inconsistent Results Issue->Inconsistent Inconsistency TempLow Is Temperature Too Low? LowYield->TempLow TempHigh Is Temperature Too High? Impurity->TempHigh TempControl Is Temp Control Precise? Inconsistent->TempControl TimeShort Is Time Too Short? TempLow->TimeShort No IncreaseTemp Action: Increase Temp Incrementally (e.g., +10-20 °C) TempLow->IncreaseTemp Yes IncreaseTime Action: Run Time-Course Study (e.g., 2, 4, 8, 16h) TimeShort->IncreaseTime Yes Optimized Optimized Condition TimeShort->Optimized No TimeLong Is Time Too Long? TempHigh->TimeLong No DecreaseTemp Action: Decrease Temp Incrementally (e.g., -10-20 °C) TempHigh->DecreaseTemp Yes DecreaseTime Action: Re-run at Shorter Optimal Time TimeLong->DecreaseTime Yes TimeLong->Optimized No ImproveControl Action: Use Oil Bath/Cryostat; Calibrate Thermometer TempControl->ImproveControl Yes TempControl->Optimized No IncreaseTemp->Optimized IncreaseTime->Optimized DecreaseTemp->Optimized DecreaseTime->Optimized ImproveControl->Optimized

Caption: A logical workflow for troubleshooting common synthesis issues.

Issue 1: Low or No Product Yield

  • Q: My reaction shows a significant amount of starting material even after the prescribed time. What is the likely cause?

    • A: The most probable cause is an insufficient reaction temperature. The thermal energy provided is not enough to overcome the activation energy of the reaction at a reasonable rate. In related syntheses, temperatures below 130°C can cause the reaction to proceed very slowly.[3]

    • Solution: Increase the reaction temperature in controlled increments (e.g., 10-20°C) for subsequent experiments. Monitor the reaction progress closely using TLC or HPLC to observe the rate of consumption of the starting material.

  • Q: The reaction seems to start but then stalls, leaving a mix of starting material and product. Why?

    • A: This could be due to insufficient reaction time or catalyst deactivation. If the temperature is adequate, the reaction may simply need more time to reach completion.

    • Solution: Perform a time-course study. Set up the reaction at the optimized temperature and withdraw small aliquots at regular intervals (e.g., 2, 4, 8, 16, and 24 hours). Analyze each aliquot to determine the point at which the product concentration plateaus. This will define the optimal reaction time.

Issue 2: Formation of Significant Impurities or Byproducts

  • Q: My final product is contaminated with several byproducts that are difficult to separate. What's happening?

    • A: This is a classic sign of an excessively high reaction temperature. High temperatures can initiate alternative reaction pathways, leading to byproducts. For aromatic compounds with methoxy groups, a common side reaction is demethylation, particularly in the presence of strong acids or Lewis acids.[2] Another possibility is decarboxylation of the desired carboxylic acid product.

    • Solution: Reduce the reaction temperature in 10-20°C increments. This will slow down the primary reaction but may slow down the side reactions even more, leading to a cleaner product profile. The goal is to find a "sweet spot" that balances reaction rate with selectivity.

  • Q: I get a clean reaction at first, but if I let it run overnight, I see degradation products. Why?

    • A: The product itself may not be stable under the reaction conditions for extended periods. This indicates that the optimal reaction time has been exceeded.

    • Solution: Use the data from your time-course study (mentioned in Issue 1) to identify the point of maximum product yield before significant degradation begins. Quench the reaction at this optimal time.

Issue 3: Inconsistent Results Between Batches

  • Q: I ran the same reaction twice with identical parameters but got different yields and purity. What could be the cause?

    • A: The most common culprit for inconsistency is poor temperature control and measurement. A difference of even 5-10°C can significantly alter the outcome. Relying on a heating mantle's dial setting is notoriously inaccurate.

    • Solution: Always use a well-stirred oil or water bath for consistent heat transfer. Measure the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple, not the bath temperature. Ensure consistent stirring speed between batches to maintain a homogeneous temperature throughout the reaction vessel.

Section 4: Experimental Protocols for Optimization

Protocol 4.1: Systematic Temperature Optimization

  • Setup: Prepare 4-5 small-scale, identical reactions in parallel (e.g., in a multi-well reaction block or separate flasks).

  • Parameter Setting:

    • Keep the concentration of all reactants and the reaction time constant for all reactions.

    • Set each reaction to a different temperature. For example, for a nitrile hydrolysis, you might test 60°C, 80°C, 100°C, and 120°C.

  • Execution: Run all reactions for the same pre-determined time (e.g., 8 hours).

  • Analysis: After the time has elapsed, quench all reactions simultaneously. Analyze the crude product from each reaction using a quantitative method like HPLC or ¹H NMR with an internal standard.

Protocol 4.2: Systematic Reaction Time Optimization

  • Setup: Prepare a single, larger-scale reaction.

  • Parameter Setting:

    • Use the optimal temperature determined from Protocol 4.1.

  • Execution: Begin the reaction and start a timer.

  • Analysis: At set time points (e.g., 1, 2, 4, 8, 12, 24 hours), carefully withdraw a small, measured aliquot from the reaction mixture. Immediately quench the aliquot to stop the reaction (e.g., by adding it to a cold solvent or a quenching reagent).

Section 5: Data Presentation

Effective optimization requires clear data interpretation. The tables below provide examples of how to structure your findings.

Table 1: Example Data from Temperature Optimization (Constant Time: 8h)

TrialTemperature (°C)Starting Material (%)Desired Product (%)Key Impurity (%)
1607524<1
28020782
31002926
4120<185 (degradation)14

Table 2: Literature-Derived Starting Conditions for Related Syntheses

Reaction StepStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)Source
Oxidation2-methoxy-3,6-dichlorobenzaldehyde30% NaClO solution25595.5[1]
Oxidation2-methoxy-3,6-dichlorobenzaldehyde30% H₂O₂ solution15897.8[1]
Methylation2-hydroxy-3,6-dichlorobenzoic acidMethyl chloride, NaOH85-9010N/A[6]
Hydrolysis3,5-dichlorobenzonitrileNaOH (aq)80-902.2High[7]
Chlorination2,6-dichlorobenzal chlorideCl₂, H₂O, FeCl₃170-1906Quantitative[3]

Section 6: References

  • Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. (CN103819327A). Google Patents. --INVALID-LINK--

  • Method for preparing 2, 6-dichlorobenzonitrile. (CN103382166B). Google Patents. --INVALID-LINK--

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journals. --INVALID-LINK--

  • The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. (CN106946685A). Google Patents. --INVALID-LINK--

  • Method for synthesizing 3,5-dichlorobenzoic acid. (CN103224451B). Google Patents. --INVALID-LINK--

  • Process for the production of 2-methoxy-3,6-dichlorobenzoic acid. (US4161611A). Google Patents. --INVALID-LINK--

  • Technical Support Center: Optimizing Acoric Acid Synthesis. Benchchem. --INVALID-LINK--

  • Effects of temperature and reaction time on the conversion for 2,6-dichloro-phenyl N-phenyl benzimidate. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Benchchem. --INVALID-LINK--

  • Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. (DE1277840B). Google Patents. --INVALID-LINK--

  • Enhancing chemical synthesis: a two-stage deep neural network for predicting feasible reaction conditions. NIH National Library of Medicine. --INVALID-LINK--

  • Technical Support Center: Optimizing Reaction Conditions for 2',6'-Dimethoxyacetophenone. Benchchem. --INVALID-LINK--

References

Technical Support Center: Crystallization of 2,6-Dichloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the crystallization of 2,6-Dichloro-3-methoxybenzoic acid. The information herein is synthesized from established principles of crystallization for substituted benzoic acids and available physicochemical data.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the foundation of a successful crystallization process.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Melting Point 112-116 °C[1]
Appearance White crystals[1]
Water Solubility 6.5 g/L (at 25 °C)[1]
pKa 2.40 ± 0.25 (Predicted)[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not crystallizing from solution. What are the initial steps to induce crystallization?

A1: The failure to crystallize is often due to either the solution being too dilute (undersaturated) or the presence of impurities that inhibit nucleation. Here are some initial steps to take:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites.[2]

    • Seed Crystals: If you have a previous batch of solid this compound, add a tiny crystal to the solution. This will act as a template for crystal growth.[2]

    • Evaporation: If scratching and seeding are ineffective, it's possible that too much solvent was added.[2] Gently warm the solution and evaporate a small amount of the solvent to increase the concentration, then allow it to cool again.

  • Consider Supersaturation: Ensure you are creating a supersaturated solution. This is typically achieved by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool slowly.[3] Benzoic acids are generally more soluble in hot water than in cold water.[2][4]

Q2: I'm observing the formation of an oil instead of crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystallization to occur at that temperature.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to dilute the solution slightly. Allow it to cool slowly.

  • Lower the Cooling Temperature: If the compound is still oiling out, try cooling the solution to a lower temperature, potentially using an ice bath, after it has reached room temperature.

  • Change the Solvent System: The chosen solvent may not be ideal. Consider using a solvent mixture. For instance, if you are using a solvent in which the compound is highly soluble, you can add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then allow it to cool. A patent for a similar compound, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba), mentions recrystallization from a mixture of water and xylene.[5]

Q3: The purity of my crystallized this compound is not as high as expected. What can I do to improve it?

A3: The key to high purity is often a slow and controlled crystallization process.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[2] Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Covering the flask can help slow the cooling rate.[2]

  • Washing the Crystals: After filtration, wash the crystals with a small amount of ice-cold solvent.[2][3] This will dissolve surface impurities without significantly dissolving your product.

  • Recrystallization: If the purity is still low, a second recrystallization step is often effective.

Q4: I am concerned about polymorphism. How can I control the crystalline form of this compound?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a known phenomenon in substituted benzoic acids.[6][7] Different polymorphs can have different physical properties.

  • Solvent Choice: The choice of solvent can significantly influence which polymorph is obtained.[6] Experiment with a range of solvents with different polarities.

  • Cooling Rate: The rate of cooling can also affect the polymorphic outcome.[7] Slow cooling generally favors the most thermodynamically stable form, while rapid cooling can sometimes yield metastable polymorphs.

  • Additives: In some cases, small amounts of additives can be used to control the polymorphic form.[7]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

1. Solvent Selection:

  • Based on the properties of similar benzoic acids, suitable solvents for screening include water, ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or xylene/water.[1][5][8]

  • The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture on a hot plate, stirring gently, until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal yield.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Visualizing the Crystallization Workflow

The following diagram illustrates the key decision points in the crystallization process.

Crystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystals Crystals Formed cool->crystals no_crystals No Crystals / Oiling Out cool->no_crystals Issue Occurs collect Collect & Wash Crystals crystals->collect Success induce Induce Crystallization (Scratch/Seed) no_crystals->induce induce->crystals Success concentrate Concentrate Solution induce->concentrate Still No Crystals concentrate->cool dry Dry Crystals collect->dry end End: Pure Crystals dry->end

Caption: Decision workflow for troubleshooting the crystallization process.

Logical Relationship of Troubleshooting Steps

This diagram outlines the logical progression when troubleshooting common crystallization issues.

Troubleshooting_Logic issue Initial Problem No Crystals Oiling Out Low Purity sub_no_crystals Undersaturated? Nucleation Inhibited? issue:p->sub_no_crystals No Crystals sub_oiling_out Too Concentrated? Wrong Solvent? issue:p->sub_oiling_out Oiling Out sub_low_purity Cooled Too Fast? Inefficient Washing? issue:p->sub_low_purity Low Purity sol_no_crystals Concentrate Solution Scratch/Seed Crystals sub_no_crystals:s0->sol_no_crystals:s0 sub_no_crystals:s1->sol_no_crystals:s1 sol_oiling_out Add More Solvent Change Solvent System sub_oiling_out:s0->sol_oiling_out:s0 sub_oiling_out:s1->sol_oiling_out:s1 sol_low_purity Slow Down Cooling Recrystallize sub_low_purity:s0->sol_low_purity:s0 sub_low_purity:s1->sol_low_purity:s1

Caption: Troubleshooting logic for common crystallization problems.

References

Technical Support Center: Minimizing Impurities in 2,6-Dichloro-3-methoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities and achieve high-purity this compound in your laboratory.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are three primary synthetic routes commonly employed for the laboratory-scale synthesis of this compound, each with its own set of potential impurities:

  • From 2,5-Dichloroaniline: This classic route involves diazotization of 2,5-dichloroaniline, followed by hydroxylation to 2,5-dichlorophenol. The phenol is then subjected to a Kolbe-Schmitt carboxylation and subsequent methylation to yield the final product.[1][2]

  • From 2,5-Dichloroanisole: This route begins with the Friedel-Crafts formylation of 2,5-dichloroanisole to produce 2,6-dichloro-3-methoxybenzaldehyde, which is then oxidized to the desired carboxylic acid.[3]

  • Via a Grignard Reagent: This approach typically involves the formation of a Grignard reagent from a suitable precursor, such as 1,2,4-trichloro-3-methoxybenzene, followed by carboxylation with carbon dioxide.

Q2: What are the critical parameters to control to ensure high purity of the final product?

A2: Regardless of the synthetic route, several critical parameters must be carefully controlled:

  • Temperature: Many of the reaction steps are temperature-sensitive. Deviations can lead to the formation of side products and isomers.

  • Purity of Starting Materials: The purity of the initial reagents is paramount. Impurities in the starting materials can be carried through the synthesis or participate in side reactions.

  • Stoichiometry of Reagents: Precise control of reagent stoichiometry is crucial to prevent side reactions and ensure complete conversion.

  • Anhydrous Conditions: For reactions involving moisture-sensitive reagents like Grignard reagents or during Friedel-Crafts reactions, maintaining strictly anhydrous conditions is essential to prevent quenching and side reactions.[4]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and effective technique for quantifying the purity of this compound and separating it from its isomers and other related impurities.[5][6] A C18 column is typically suitable.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities. For acidic compounds like this compound, derivatization to a more volatile ester (e.g., methyl ester) is often necessary prior to analysis.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural confirmation of the final product and for identifying the structure of unknown impurities if they can be isolated in sufficient quantity.[9][10][11]

TROUBLESHOOTING GUIDES BY SYNTHETIC ROUTE

Route 1: From 2,5-Dichloroaniline

This route is a multi-step synthesis that requires careful control at each stage to avoid the formation of impurities.

cluster_0 Synthesis from 2,5-Dichloroaniline cluster_1 Potential Impurity Formation 2,5-Dichloroaniline 2,5-Dichloroaniline Diazonium Salt Diazonium Salt 2,5-Dichloroaniline->Diazonium Salt Diazotization (NaNO₂, H₂SO₄) 2,5-Dichlorophenol 2,5-Dichlorophenol Diazonium Salt->2,5-Dichlorophenol Hydrolysis Impurity_A Azo compounds Diazonium Salt->Impurity_A Side reaction: Coupling Impurity_B Isomeric dichlorophenols Diazonium Salt->Impurity_B Side reaction: Rearrangement 3,6-Dichlorosalicylic acid 3,6-Dichlorosalicylic acid 2,5-Dichlorophenol->3,6-Dichlorosalicylic acid Kolbe-Schmitt Carboxylation (CO₂, KOH) Impurity_C Incompletely carboxylated phenol 2,5-Dichlorophenol->Impurity_C Incomplete Reaction This compound This compound 3,6-Dichlorosalicylic acid->this compound Methylation (e.g., CH₃Cl) Impurity_D 3,5-dichloro-2-methoxybenzoic acid 3,6-Dichlorosalicylic acid->Impurity_D Isomeric methylation

Caption: Synthesis of this compound from 2,5-Dichloroaniline and potential impurity formation points.

Issue 1: Presence of colored impurities (yellow/orange) in the 2,5-dichlorophenol intermediate.

  • Symptom: The isolated 2,5-dichlorophenol has a distinct yellow or orange hue.

  • Possible Cause: Formation of azo compounds due to the coupling of the diazonium salt with unreacted 2,5-dichloroaniline or the product phenol. This is often exacerbated by improper temperature control during diazotization.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step.

    • Addition Rate: Add the sodium nitrite solution slowly to the acidic solution of the aniline to avoid a localized excess of nitrous acid.

    • pH Control: Ensure the reaction medium is sufficiently acidic to prevent the coupling reaction. A patent suggests adjusting the pH to 3-5.[12]

    • Purification: If colored impurities are present, consider a purification step for the 2,5-dichlorophenol, such as steam distillation or recrystallization, before proceeding to the next step.

Issue 2: Isomeric impurities in the final product.

  • Symptom: HPLC analysis of the final product shows a peak with a similar mass but a different retention time to the desired product.

  • Possible Cause: Formation of isomeric dichlorophenols during the hydrolysis of the diazonium salt, or isomeric carboxylation or methylation products. The major metabolite of dicamba is 3,6-dichlorosalicylic acid (3,6-DCSA).[13] Another possible isomer is 3,5-dichloro-2-methoxybenzoic acid.[14]

  • Troubleshooting Steps:

    • Controlled Hydrolysis: Ensure complete conversion of the diazonium salt during hydrolysis and control the temperature to minimize side reactions.

    • Selective Carboxylation: Optimize the conditions of the Kolbe-Schmitt reaction (temperature, pressure) to favor carboxylation at the desired position.

    • Purification of the Final Product: Utilize recrystallization to separate the desired product from its isomers. A mixture of water and xylene has been reported as an effective solvent system for the recrystallization of dicamba.[15]

Potential Impurity Likely Source Recommended Analytical Method Recommended Purification Method
Azo compoundsIncomplete diazotization or improper temperature controlHPLC-UVColumn chromatography of intermediate
Isomeric dichlorophenolsDiazonium salt rearrangementGC-MS of intermediateSteam distillation of intermediate
3,6-Dichlorosalicylic acidIncomplete methylationHPLC-UVRecrystallization, Acid-base extraction
3,5-dichloro-2-methoxybenzoic acidIsomeric starting material or side reactionHPLC-UV, NMRRecrystallization

Route 2: From 2,5-Dichloroanisole

This route is generally shorter but requires careful control of the electrophilic substitution and oxidation steps.

cluster_0 Synthesis from 2,5-Dichloroanisole cluster_1 Potential Impurity Formation 2,5-Dichloroanisole 2,5-Dichloroanisole 2,6-Dichloro-3-methoxybenzaldehyde 2,6-Dichloro-3-methoxybenzaldehyde 2,5-Dichloroanisole->2,6-Dichloro-3-methoxybenzaldehyde Friedel-Crafts Formylation Impurity_E Isomeric aldehydes 2,5-Dichloroanisole->Impurity_E Lack of regioselectivity Impurity_F Di-acylated products 2,5-Dichloroanisole->Impurity_F Excess acylating agent This compound This compound 2,6-Dichloro-3-methoxybenzaldehyde->this compound Oxidation Impurity_G Unreacted aldehyde 2,6-Dichloro-3-methoxybenzaldehyde->Impurity_G Incomplete oxidation Impurity_H Over-oxidation products 2,6-Dichloro-3-methoxybenzaldehyde->Impurity_H Harsh oxidation

Caption: Synthesis of this compound from 2,5-Dichloroanisole and potential impurity formation points.

Issue 1: Formation of isomeric aldehydes during Friedel-Crafts formylation.

  • Symptom: NMR and/or HPLC analysis of the aldehyde intermediate shows the presence of more than one isomer. The methoxy group in anisole is an ortho-para director.[3]

  • Possible Cause: The methoxy group and the chlorine atoms direct the incoming formyl group to different positions on the aromatic ring, leading to a mixture of isomers.

  • Troubleshooting Steps:

    • Lewis Acid Choice: The choice of Lewis acid can influence the regioselectivity. Milder Lewis acids may offer better control.

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

    • Purification of the Intermediate: It is often easier to separate the isomeric aldehydes by column chromatography before proceeding to the oxidation step.

Issue 2: Incomplete oxidation of the aldehyde.

  • Symptom: The final product is contaminated with the starting aldehyde, as detected by HPLC or NMR.

  • Possible Cause: Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Optimize Oxidant Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent is used.

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting aldehyde.

    • Purification: If the final product is contaminated with the aldehyde, an acid-base extraction can be effective. The acidic product will be extracted into the basic aqueous phase, leaving the neutral aldehyde in the organic phase.[16]

Potential Impurity Likely Source Recommended Analytical Method Recommended Purification Method
Isomeric aldehydesLack of regioselectivity in formylationHPLC-UV, ¹H NMR of intermediateColumn chromatography of intermediate
Di-formylated productsExcess formylating agentGC-MS of intermediateColumn chromatography of intermediate
2,6-Dichloro-3-methoxybenzaldehydeIncomplete oxidationHPLC-UV, TLCAcid-base extraction, Recrystallization
Over-oxidation byproductsHarsh oxidizing conditionsLC-MSRecrystallization

Route 3: Via a Grignard Reagent

This route can be efficient but requires strict control of anhydrous conditions.

cluster_0 Synthesis via Grignard Reagent cluster_1 Potential Impurity Formation Aryl Halide Aryl Halide Grignard Reagent Grignard Reagent Aryl Halide->Grignard Reagent Mg, ether Impurity_J Unreacted Aryl Halide Aryl Halide->Impurity_J Incomplete reaction Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 1. CO₂ Impurity_I Biphenyl-type byproduct Grignard Reagent->Impurity_I Wurtz-type coupling Impurity_K Tertiary alcohol Grignard Reagent->Impurity_K Reaction with ester impurity This compound This compound Carboxylate Salt->this compound 2. H₃O⁺

Caption: Synthesis of this compound via a Grignard reagent and potential impurity formation points.

Issue 1: Low yield of the desired carboxylic acid.

  • Symptom: A significant amount of the starting aryl halide is recovered, or the yield of the final product is low.

  • Possible Cause:

    • Moisture: The Grignard reagent is highly reactive with water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent.

    • Inactive Magnesium: The surface of the magnesium turnings may be oxidized, preventing the reaction from initiating.

  • Troubleshooting Steps:

    • Drying of Glassware and Reagents: All glassware should be oven-dried or flame-dried before use. Solvents must be anhydrous.

    • Magnesium Activation: The magnesium turnings can be activated by adding a small crystal of iodine or by gently crushing them in the reaction flask before adding the solvent.[4]

    • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of a non-acidic, high molecular weight byproduct.

  • Symptom: GC-MS analysis reveals a byproduct with a molecular weight corresponding to a biphenyl-type compound.

  • Possible Cause: A Wurtz-type coupling side reaction between the Grignard reagent and unreacted aryl halide.

  • Troubleshooting Steps:

    • Slow Addition: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize the coupling reaction.

    • Temperature Control: Maintain a gentle reflux during the Grignard formation.

    • Purification: This neutral byproduct can be effectively removed from the acidic product by an acid-base extraction.[17]

Potential Impurity Likely Source Recommended Analytical Method Recommended Purification Method
Biphenyl-type byproductWurtz-type couplingGC-MSAcid-base extraction
Unreacted aryl halideIncomplete Grignard formationGC-MSAcid-base extraction
Phenol (from reaction with O₂)Exposure of Grignard to airGC-MSAcid-base extraction

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating the acidic this compound from neutral impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate. The sodium salt of the carboxylic acid will be in the aqueous layer (usually the bottom layer).

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid.

  • Combine the aqueous extracts and wash with the organic solvent to remove any remaining neutral impurities.

  • Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2 (test with pH paper).

  • The purified this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[16][17]

Protocol 2: Purification by Recrystallization

This protocol is useful for removing small amounts of impurities, particularly isomers.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent or solvent mixture (e.g., a mixture of water and xylene, or ethanol/water).[15][18]

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: HPLC Method for Purity Analysis

This is a general method that can be optimized for your specific system.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).[5]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a suitable solvent.

References

Stability issues of "2,6-Dichloro-3-methoxybenzoic acid" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dichloro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) on Stability

This section addresses common queries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For solid (powder) form, long-term storage at 2-8°C in a tightly sealed container, protected from light and moisture, is recommended. A safety data sheet for a similar compound, 3,6-Dichloro-2-methoxybenzoic acid, indicates that the product is chemically stable under standard ambient conditions (room temperature)[1]. However, for maximum shelf-life and to minimize potential slow degradation, refrigerated conditions are preferable. For solutions, storage at -20°C or -80°C is advised, depending on the solvent and desired storage duration. Avoid repeated freeze-thaw cycles.

Q2: Is this compound sensitive to light?

A2: Yes, compounds with aromatic rings and electron-withdrawing/donating groups can be susceptible to photodegradation. Functional groups like aryl chlorides are known to introduce photosensitivity[2][3]. Therefore, it is crucial to protect both the solid material and its solutions from light by using amber vials or by wrapping containers in aluminum foil. Photostability testing, as outlined in the ICH Q1B guideline, is essential to fully characterize this sensitivity.[4][5][6][7][8]

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its chemical structure, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The methoxy group (-OCH₃) could undergo acid- or base-catalyzed hydrolysis to a hydroxyl group, particularly under harsh pH conditions and elevated temperatures. Studies on similar methoxybenzoic acid esters have shown hydrolysis occurs, with the rate being influenced by the position of the substituents on the aromatic ring[9][10][11][12].

  • Decarboxylation: The carboxylic acid group (-COOH) may be lost as CO₂ under high heat or specific photochemical conditions[13][14][15][16]. This is more likely to occur at elevated temperatures.

  • Oxidative Degradation: While the molecule does not contain highly susceptible groups for oxidation, degradation can still occur in the presence of strong oxidizing agents or through radical mechanisms initiated by light.

Q4: Which solvents are recommended for preparing stock solutions?

A4: The choice of solvent depends on the downstream application. For analytical purposes, solvents like methanol, acetonitrile, or DMSO are commonly used. It is critical to use high-purity, anhydrous solvents if hydrolysis is a concern. For biological assays, DMSO is a common choice, but the final concentration in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always verify the compound's solubility and stability in the chosen solvent as part of your experimental setup.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your research.

Q5: I see an unexpected new peak in my HPLC chromatogram after storing my compound in solution. What could be the cause?

A5: An unexpected peak often indicates degradation.

  • Identify the Cause: First, review your storage conditions. Was the solution exposed to light? Was it stored at room temperature for an extended period? Was the solvent of high purity and appropriate for the compound?

  • Investigative Steps:

    • Re-analyze a freshly prepared sample: This will confirm if the issue is with the stored solution or a systematic problem with the analysis.

    • Perform a mini-stress study: Expose small aliquots of a fresh solution to heat (e.g., 60°C for 24 hours), light, and acid/base conditions to see if you can reproduce the unknown peak. This can help identify the degradation pathway.

    • Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass of the new peak. This is the most direct way to identify the degradant (e.g., a mass difference of -14 Da could suggest demethylation of the methoxy group). Analytical techniques like HPLC and MS are essential for detecting and quantifying degradation products[17].

Q6: The potency of my compound seems to decrease over time in my cell-based assay. Is this a stability issue?

A6: A decrease in potency is a strong indicator of instability in the assay medium.

  • Assay Medium Stability: Cell culture media are complex aqueous solutions, often at a physiological pH of ~7.4 and incubated at 37°C. These conditions can promote hydrolysis over the course of an experiment (24-72 hours).

  • Troubleshooting Protocol:

    • Prepare a stock solution of your compound in the assay medium without cells.

    • Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

    • Take aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by a stability-indicating method like HPLC.

    • Quantify the remaining parent compound at each time point. A significant decrease confirms instability in the assay medium. If this is the case, consider preparing fresh solutions immediately before use or shortening the incubation time if the experimental design allows.

Q7: My solid compound has changed color/texture. Can I still use it?

A7: A change in the physical appearance of a solid is a red flag for potential degradation or contamination.

  • Do Not Use Without Verification: Do not assume the material is still pure. The color change could be due to the formation of a minor but potent degradant or oxidation at the surface.

  • Recommended Action:

    • Full Re-characterization: Analyze the material using techniques like HPLC for purity, Mass Spectrometry for identity, and NMR for structural confirmation.

    • Compare to a Reference Standard: If available, compare the analytical results to a fresh, reliable batch of the compound.

    • If significant degradation is confirmed, the batch should be discarded. This highlights the importance of proper storage to maintain the integrity of the drug substance[18].

Experimental Protocol: Forced Degradation Study

To formally assess the stability of this compound, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to accelerate degradation. The results are crucial for developing stability-indicating analytical methods.[2][3] This protocol is based on the principles outlined in the ICH Q1A guideline.[19][20][21][22]

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • Photostability chamber

Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose Aliquots Oxid Oxidation (3% H2O2, RT) Prep->Oxid Expose Aliquots Therm Thermal Stress (Solid & Solution, 80°C) Prep->Therm Expose Aliquots Photo Photostability (ICH Q1B light exposure) Prep->Photo Expose Aliquots HPLC HPLC-UV Analysis (Monitor for degradation) Acid->HPLC Analyze Samples (at time points) Base->HPLC Analyze Samples (at time points) Oxid->HPLC Analyze Samples (at time points) Therm->HPLC Analyze Samples (at time points) Photo->HPLC Analyze Samples (at time points) MassBal Assess Mass Balance (% Degradation + % Parent) HPLC->MassBal PeakTrack Peak Purity & Tracking (with DAD/MS) MassBal->PeakTrack Method Validate Stability- Indicating Method PeakTrack->Method Pathway Identify Degradation Pathways PeakTrack->Pathway

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Application of Stress Conditions: For each condition, use a separate aliquot of the stock solution. A control sample (stock solution stored at 4°C, protected from light) should be run with every analysis. Aim for 5-20% degradation of the active ingredient[18].

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Analyze at 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Analyze at 1, 2, 4, and 8 hours. (Base hydrolysis is often faster).

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Analyze at 2, 6, 12, and 24 hours.

    • Thermal Degradation:

      • Solution: Heat the stock solution at 80°C. Analyze at 24, 48, and 72 hours.

      • Solid: Place a small amount of solid compound in an oven at 80°C. Analyze samples at the same time points by dissolving them in methanol.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[4][5] A control sample should be kept in the dark.

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

    • Use a suitable reversed-phase HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound.

    • Ensure mass balance. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.

    • A stability-indicating method is one that can resolve all degradation products from the parent peak and from each other.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C2 - 24 hoursHydrolysis of methoxy group
Base Hydrolysis 0.1 M NaOH, Room Temp.1 - 8 hoursHydrolysis of methoxy group
Oxidation 3% H₂O₂, Room Temp.2 - 24 hoursRing oxidation (less likely)
Thermal (Dry/Wet) 80°C24 - 72 hoursDecarboxylation
Photochemical ICH Q1B Light SourceVariablePhotolytic cleavage, radical reactions

Potential Degradation Pathways Diagram

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress (Heat) Parent This compound HydrolysisProduct 2,6-Dichloro-3-hydroxybenzoic acid Parent->HydrolysisProduct -CH2 DecarboxylationProduct 1,3-Dichloro-2-methoxybenzene Parent->DecarboxylationProduct -CO2

References

Scaling up the synthesis of "2,6-Dichloro-3-methoxybenzoic acid" for industrial production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2,6-dichloro-3-methoxybenzoic acid. We will delve into a common and efficient synthesis route, offering a detailed experimental protocol, a comprehensive troubleshooting guide in a question-and-answer format, and a frequently asked questions section to address potential challenges during scale-up.

Overview of the Primary Synthesis Route: Oxidation of 2,6-Dichloro-3-methoxybenzaldehyde

A prevalent and scalable method for the synthesis of this compound involves the oxidation of 2,6-dichloro-3-methoxybenzaldehyde. This route is favored for its relatively straightforward procedure and the availability of the starting material. The overall workflow is depicted below.

Synthesis_Workflow start Start: 2,6-Dichloro-3-methoxybenzaldehyde oxidation Oxidation with Oxidizing Agent (e.g., NaClO) start->oxidation Step 1 workup Aqueous Workup & pH Adjustment oxidation->workup Step 2 isolation Precipitation & Filtration workup->isolation Step 3 purification Recrystallization/Purification isolation->purification Step 4 product Final Product: this compound purification->product

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis that can be adapted for larger-scale production.

Materials:

  • 2,6-dichloro-3-methoxybenzaldehyde

  • Sodium hypochlorite (NaClO) solution (e.g., 10-15% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene or other suitable organic solvent

  • Deionized water

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,6-dichloro-3-methoxybenzaldehyde in an appropriate organic solvent like toluene.

  • Base Addition: Add an aqueous solution of sodium hydroxide to the reaction mixture.

  • Oxidation: Slowly add the sodium hypochlorite solution to the vigorously stirred mixture via the addition funnel. Maintain the reaction temperature between 20-30°C using a cooling bath. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, separate the aqueous and organic layers. The product will be in the aqueous layer as its sodium salt.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add hydrochloric acid to adjust the pH to approximately 1-2. The desired product, this compound, will precipitate out as a solid.

  • Isolation: Collect the solid product by filtration and wash it with cold deionized water to remove any inorganic salts.

  • Drying and Purification: Dry the product under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterRecommended ValueNotes
Temperature 20-30°CCrucial for controlling selectivity and minimizing side reactions.
Reaction Time 4-8 hoursMonitor by TLC or HPLC for completion.
Molar Ratio (Aldehyde:NaClO) 1 : 1.1 to 1.5A slight excess of the oxidizing agent ensures complete conversion.
pH for Precipitation 1-2Ensures complete protonation and precipitation of the carboxylic acid.
Expected Yield 85-95%Dependent on reaction scale and purity of reagents.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the possible causes and solutions?

A1: Low yield can stem from several factors:

  • Incomplete Reaction: Verify the complete consumption of the starting material using TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or slightly increasing the amount of the oxidizing agent.

  • Side Reactions: Elevated temperatures can lead to the formation of byproducts. Ensure that the temperature is strictly controlled during the addition of the oxidizing agent.

  • Loss during Workup: The product is soluble in the aqueous phase as its carboxylate salt. Ensure that the pH is sufficiently lowered during the acidification step to induce complete precipitation. Also, avoid excessive washing of the product, which can lead to some loss.

  • Reagent Quality: The concentration of the sodium hypochlorite solution can decrease over time. It is advisable to titrate the solution to determine its exact concentration before use.

Q2: The reaction is not going to completion, even after an extended period. What should I do?

A2: If the reaction stalls, consider the following:

  • Insufficient Oxidant: The molar ratio of the oxidizing agent to the aldehyde is critical. A slight excess of the oxidant is often necessary to drive the reaction to completion.

  • Poor Mixing: In a biphasic reaction system, efficient mixing is essential to ensure adequate contact between the reactants. Increase the stirring speed to improve mass transfer.

  • Low Reaction Temperature: While high temperatures can be detrimental, a temperature that is too low can significantly slow down the reaction rate. Ensure the reaction is maintained within the optimal temperature range.

Q3: I am observing significant amounts of impurities in my final product. How can I identify and minimize them?

A3: The most common impurity is the unreacted starting material. Other potential impurities can arise from over-oxidation or other side reactions.

  • Identification: Use analytical techniques such as HPLC, mass spectrometry, and NMR to identify the structure of the impurities.

  • Minimization:

    • To minimize unreacted starting material, ensure the reaction goes to completion.

    • Strict temperature control is the primary way to reduce the formation of temperature-dependent byproducts.

  • Purification: Recrystallization is an effective method for purifying the final product. Experiment with different solvent systems to find one that provides good separation of the product from the impurities.

Q4: I am having difficulty with the product precipitating out of solution during the acidification step. What could be the issue?

A4: Incomplete precipitation is usually due to an incorrect pH or the presence of co-solvents.

  • Verify pH: Use a calibrated pH meter to ensure the pH of the aqueous solution is lowered to 1-2.

  • Solvent Effects: If residual organic solvent from the reaction is present in the aqueous layer, it may increase the solubility of the product. Ensure good phase separation before the acidification step.

  • Concentration: If the product concentration is too low, it may not precipitate effectively. If possible, consider concentrating the aqueous solution before acidification.

Q5: The reaction is highly exothermic, and I am struggling to control the temperature. What are the best practices for managing the exotherm on a larger scale?

A5: Managing the exotherm is a critical safety and quality consideration during scale-up.

  • Slow Addition Rate: The rate of addition of the oxidizing agent should be carefully controlled. A slower addition rate will generate heat more slowly, allowing the cooling system to keep up.

  • Efficient Cooling: Ensure your reaction vessel has an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).

  • Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can help to dissipate the heat more effectively.

  • Process Safety Analysis: For industrial-scale production, a thorough process safety analysis, including reaction calorimetry, is essential to understand and control the thermal hazards of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider during this synthesis?

A1:

  • Sodium hypochlorite is corrosive and an oxidizing agent. Avoid contact with skin and eyes, and do not mix with acids, as this can release toxic chlorine gas.

  • Sodium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic. Monitor the temperature closely and have an adequate cooling system in place.

  • Work in a well-ventilated area or a fume hood.

Q2: Are there alternative oxidizing agents that can be used for this transformation?

A2: Yes, other oxidizing agents can be used, but they may require different reaction conditions and have different cost and safety profiles. Some alternatives include:

  • Potassium permanganate (KMnO₄): A strong and inexpensive oxidant, but it can be less selective and generate manganese dioxide waste.

  • Hydrogen peroxide (H₂O₂): A "greener" oxidant, as its byproduct is water. However, it may require a catalyst and careful temperature control to prevent decomposition.

Q3: What analytical methods are recommended for quality control of the final product?

A3:

  • HPLC: To determine the purity of the final product and quantify any impurities.

  • NMR (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As a preliminary check of purity.

Q4: What are the key considerations when scaling this process from the lab to a pilot plant or industrial scale?

A4:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat removal more challenging. A jacketed reactor with precise temperature control is essential.

  • Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and consistent reaction rates.

  • Material Handling: The safe handling and charging of large quantities of corrosive and oxidizing materials need to be carefully planned.

  • Process Control: Implementing automated process controls for temperature, pH, and reagent addition can improve consistency and safety.

  • Waste Management: Develop a plan for the treatment and disposal of aqueous waste streams.

Validation & Comparative

The Strategic Advantage of Substitution: A Comparative Guide to 2,6-Dichloro-3-methoxybenzoic Acid and Its Isomeric Predecessors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and fine chemical synthesis, the isomeric purity and specific substitution pattern of a molecule are not mere details; they are fundamental determinants of its function. Dichlorobenzoic acids, a class of deceptively simple building blocks, exemplify this principle. The varied placement of two chlorine atoms on a benzoic acid framework gives rise to a family of isomers, each with a distinct profile of reactivity, acidity, and biological potential. This guide offers a deep dive into the comparative analysis of these isomers, with a special focus on the nuanced characteristics of 2,6-dichloro-3-methoxybenzoic acid, a compound of growing interest for its unique electronic and steric properties.

This document is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of how isomeric differences can be leveraged for molecular design and synthetic strategy. We will move beyond a simple cataloging of properties to explore the causality behind experimental choices for their differentiation and the mechanistic logic underpinning their synthesis.

A Tale of Two Chlorines: How Position Dictates Property

The physicochemical properties of dichlorobenzoic acid isomers are a direct consequence of the interplay between the electron-withdrawing inductive effects of the chlorine atoms and the resonance effects within the aromatic ring. These factors profoundly influence the acidity (pKa) and lipophilicity (LogP) of the molecule, two parameters of paramount importance in drug development.

Below is a comparative summary of these key properties across several common dichlorobenzoic acid isomers.

IsomerpKaLogPMelting Point (°C)
2,3-Dichlorobenzoic acid~2.9~2.8164-167
2,4-Dichlorobenzoic acid~3.25[1]~2.7157-160[2]
2,5-Dichlorobenzoic acid~2.9~2.8[3]154.4[4]
2,6-Dichlorobenzoic acid~1.6~2.3150-153
3,4-Dichlorobenzoic acid~3.79[5]~2.9201-203
3,5-Dichlorobenzoic acid~3.5~3.1185-188
This compound Not readily availableNot readily available138-140

Note: pKa and LogP values are approximate and can vary based on the determination method. Melting points are sourced from various chemical suppliers and databases.

The stark difference in acidity is particularly noteworthy. The 2,6-dichloro isomer exhibits a significantly lower pKa, indicating a much stronger acid. This is due to the powerful inductive effect of the two chlorine atoms positioned ortho to the carboxylic acid group, which stabilize the carboxylate anion. The introduction of a methoxy group in this compound introduces further electronic and steric complexity, which can be strategically exploited in molecular design to fine-tune acidity, lipophilicity, and binding interactions.

Unambiguous Identification: A Validated GC-MS Protocol

Given the subtle structural differences between isomers, a robust analytical method for their separation and identification is essential for quality control and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering both high-resolution separation and definitive structural confirmation.

Experimental Protocol: Isomer Differentiation by GC-MS

Rationale: The carboxylic acid functionality of these isomers is non-volatile. Therefore, a derivatization step to convert them into their more volatile methyl esters is a prerequisite for GC analysis. This allows for efficient separation on a standard nonpolar or mid-polarity capillary column. The subsequent mass spectral analysis provides a unique fragmentation pattern for each isomer, confirming its identity.

Step 1: Derivatization to Methyl Esters

  • Accurately weigh approximately 1-2 mg of the dichlorobenzoic acid sample or standard into a 2 mL vial.

  • Add 1 mL of methanol and 0.2 mL of trimethylsilyldiazomethane (2.0 M in hexanes).

  • Cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 10 minutes. The persistence of a yellow color indicates an excess of the derivatizing agent.

  • Carefully add a few drops of 10% acetic acid in methanol to quench the excess trimethylsilyldiazomethane until the solution becomes colorless.

  • The sample is now ready for GC-MS analysis.

Step 2: GC-MS Analysis

  • Instrumentation: A standard GC-MS system, such as an Agilent GC coupled to a Mass Selective Detector (MSD), is suitable.

  • GC Column: A DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended for good separation.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[6]

  • Injector Temperature: 250°C.[6]

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.[6]

    • Ion Source Temperature: 230°C.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.[6]

Step 3: Data Interpretation Each derivatized isomer will have a characteristic retention time. The mass spectrum will show a molecular ion peak (M+) with a distinctive isotopic cluster pattern due to the two chlorine atoms (a 9:6:1 ratio for the M, M+2, and M+4 peaks). Fragmentation patterns can be compared against a spectral library (e.g., NIST) for definitive identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Dichlorobenzoic Acid Isomer Derivatize Derivatization to Methyl Ester Sample->Derivatize Quench Quench Excess Reagent Derivatize->Quench Inject GC Injection Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time Detect->Identify Confirm Confirm by Mass Spectrum Identify->Confirm

Caption: A streamlined workflow for the GC-MS analysis of dichlorobenzoic acid isomers.

Synthetic Pathways and Mechanistic Considerations

The synthesis of dichlorobenzoic acids often involves the oxidation of the corresponding dichlorotoluenes or through Sandmeyer-type reactions on dichloroanilines. The synthesis of this compound, also known as Dicamba, is of significant industrial importance. A common route involves the formylation and subsequent oxidation of 2,5-dichloroanisole. Another approach starts from 2,5-dichloroaniline.

Dicamba_Synthesis Start 2,5-Dichloroaniline Diazotization Diazotization (NaNO2, H2SO4) Start->Diazotization Hydrolysis Hydrolysis Diazotization->Hydrolysis Carboxylation Carboxylation (Kolbe-Schmitt) Hydrolysis->Carboxylation Methylation Methylation (Dimethyl Sulfate) Carboxylation->Methylation Product This compound (Dicamba) Methylation->Product

Caption: A representative synthetic pathway for this compound (Dicamba).

The directing effects of the substituents are a critical consideration in these syntheses. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho, para-directors. The interplay of these directing effects, along with steric hindrance, dictates the regioselectivity of subsequent reactions.

The Role of Dichlorobenzoic Acids in Pharmaceutical and Agrochemical Development

Dichlorobenzoic acid isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules.[7]

  • Pharmaceuticals: These compounds serve as scaffolds for the development of non-steroidal anti-inflammatory drugs (NSAIDs), and their derivatives have been investigated for a variety of therapeutic applications.[8] For example, 3,5-dichlorobenzoic acid is a key starting material for Tafamidis, a drug used to treat transthyretin amyloidosis.[9]

  • Agrochemicals: Several dichlorobenzoic acid isomers are precursors to herbicides and fungicides.[7] As mentioned, this compound (Dicamba) is a widely used selective herbicide.

The unique substitution pattern of this compound, with its combination of steric bulk from the ortho-chlorines and the electronic contribution of the methoxy group, offers a distinct advantage in the design of molecules with high target specificity and optimized pharmacokinetic properties.

Conclusion

The dichlorobenzoic acids are a testament to the profound impact of isomeric substitution on molecular properties and function. A comprehensive understanding of their individual characteristics, supported by robust analytical methodologies, is crucial for their effective application in research and development. While all isomers have their utility, the unique electronic and steric profile of this compound makes it a particularly compelling building block for the next generation of pharmaceuticals and agrochemicals. The principles and protocols outlined in this guide provide a solid foundation for scientists and researchers to confidently select, identify, and utilize these versatile chemical entities in their synthetic endeavors.

References

A Comparative Analysis of Synthetic Routes to 2,6-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Dichloro-3-methoxybenzoic Acid in Modern Chemistry

This compound is a highly substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its specific substitution pattern, featuring two ortho-chloro substituents to the carboxylic acid and a meta-methoxy group, imparts unique chemical properties and biological activities to its derivatives. The efficient and scalable synthesis of this molecule is, therefore, of considerable interest to researchers and professionals in the field of drug development and chemical manufacturing. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound, offering in-depth technical insights, detailed experimental protocols, and a quantitative comparison to aid in the selection of the most appropriate route for a given application.

Route 1: Directed ortho-Metalation (DoM) of 1,3-Dichloro-2-methoxybenzene

Directed ortho-metalation (DoM) is a powerful and regioselective strategy for the functionalization of aromatic rings.[1][2] This method leverages the ability of a directing metalation group (DMG), in this case, the methoxy group, to coordinate with an organolithium reagent, thereby directing deprotonation to the adjacent ortho position.[3] Subsequent quenching of the resulting aryllithium intermediate with an electrophile, such as carbon dioxide, introduces the desired functional group with high precision.

Mechanistic Rationale

The methoxy group on the 1,3-dichloro-2-methoxybenzene (also known as 2,6-dichloroanisole) ring acts as a Lewis base, coordinating to the Lewis acidic lithium atom of an alkyllithium base, typically n-butyllithium (n-BuLi).[1] This coordination brings the base into close proximity to the C4 proton, facilitating its abstraction and the formation of a stabilized ortho-lithiated species. The presence of the two chlorine atoms influences the acidity of the ring protons, but the directing effect of the methoxy group is generally dominant in this scenario. The subsequent reaction of the aryllithium with carbon dioxide (in the form of dry ice) followed by an acidic workup yields the target this compound.

Directed_ortho_Metalation_Route cluster_0 Route 1: Directed ortho-Metalation Start_DoM 1,3-Dichloro-2-methoxybenzene Intermediate_DoM ortho-Lithiated Intermediate Start_DoM->Intermediate_DoM 1. n-BuLi, THF, -78 °C 2. TMEDA (optional) Product_DoM This compound Intermediate_DoM->Product_DoM 1. CO2 (dry ice) 2. H3O+ workup

Caption: Synthetic pathway for Route 1: Directed ortho-Metalation.

Experimental Protocol
  • Materials: 1,3-dichloro-2-methoxybenzene, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, dry ice (solid CO2), hydrochloric acid (HCl).

  • Procedure:

    • To a solution of 1,3-dichloro-2-methoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by adding an excess of crushed dry ice.

    • Allow the reaction to warm to room temperature, and then add water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify with concentrated HCl to a pH of 1-2.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford this compound.

Route 2: Oxidation of 2,6-Dichloro-3-methoxybenzaldehyde

This route employs a classical and robust oxidation reaction to convert the commercially available 2,6-dichloro-3-methoxybenzaldehyde into the corresponding carboxylic acid. Potassium permanganate (KMnO4) is a powerful and commonly used oxidizing agent for this transformation.[4][5] The reaction is typically carried out under basic conditions, followed by an acidic workup to yield the final product.

Mechanistic Rationale

The oxidation of an aldehyde to a carboxylic acid with potassium permanganate involves the transfer of oxygen atoms from the permanganate ion to the aldehyde. The reaction proceeds through a series of steps, likely involving the formation of a manganate ester intermediate. Under basic conditions, the permanganate is reduced to manganese dioxide (MnO2), a brown precipitate, while the aldehyde is oxidized to the carboxylate salt.[6] Subsequent acidification protonates the carboxylate to give the final benzoic acid derivative.

Oxidation_Route cluster_1 Route 2: Oxidation Start_Ox 2,6-Dichloro-3-methoxybenzaldehyde Intermediate_Ox Carboxylate Salt Start_Ox->Intermediate_Ox 1. KMnO4, NaOH (aq) 2. Heat Product_Ox This compound Intermediate_Ox->Product_Ox 1. H3O+ workup 2. Filtration

Caption: Synthetic pathway for Route 2: Oxidation.

Experimental Protocol
  • Materials: 2,6-dichloro-3-methoxybenzaldehyde, potassium permanganate (KMnO4), sodium hydroxide (NaOH), sodium bisulfite (NaHSO3), hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-dichloro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

    • Add a solution of potassium permanganate (approx. 1.5-2.0 eq) and sodium hydroxide in water dropwise to the aldehyde solution.

    • Heat the reaction mixture to reflux and stir until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

    • Cool the reaction mixture and filter to remove the manganese dioxide. Wash the filter cake with hot water.

    • To the filtrate, add sodium bisulfite to quench any remaining permanganate.

    • Acidify the clear solution with concentrated HCl to a pH of 1-2 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.

Comparative Analysis

ParameterRoute 1: Directed ortho-MetalationRoute 2: Oxidation
Starting Material 1,3-Dichloro-2-methoxybenzene2,6-Dichloro-3-methoxybenzaldehyde
Key Reagents n-Butyllithium, Dry Ice (CO2)Potassium Permanganate (KMnO4)
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereElevated temperatures (reflux), aqueous conditions
Reported Yields Generally good to excellent (70-95% for similar substrates)Typically high ( >85%)[7]
Scalability More challenging due to cryogenic conditions and handling of organolithiumsReadily scalable
Safety Considerations Pyrophoric n-butyllithium requires careful handling under inert atmosphereStrong oxidant (KMnO4) requires caution; potential for exothermic reaction
Atom Economy Good, incorporates CO2 directlyLower, due to the use of a stoichiometric oxidant (KMnO4)
Substrate Scope Broad, applicable to a wide range of substituted aromatics with DMGsGenerally limited to the oxidation of aldehydes

Conclusion and Recommendations

Both the Directed ortho-Metalation and the Oxidation routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

Route 1 (DoM) is an elegant and highly regioselective method that is particularly valuable for accessing specifically substituted aromatics that may be difficult to prepare otherwise. Its main drawbacks are the requirement for stringent anhydrous and anaerobic conditions and the use of pyrophoric and cryogenic reagents, which can pose challenges for large-scale production.

Route 2 (Oxidation) represents a more traditional, robust, and scalable approach. The starting material is readily available, and the reaction conditions are less demanding than those for the DoM route. While the atom economy is lower due to the use of a stoichiometric amount of potassium permanganate, the operational simplicity and high yields make it an attractive option for process chemistry and larger-scale synthesis.

For laboratory-scale synthesis where precise functionalization is paramount and the necessary equipment for handling air-sensitive reagents is available, the Directed ortho-Metalation route is an excellent choice. For process development and applications where scalability, cost-effectiveness, and operational simplicity are the primary drivers, the Oxidation of 2,6-dichloro-3-methoxybenzaldehyde is the recommended pathway.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,6-Dichloro-3-methoxybenzoic Acid (>98%)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,6-Dichloro-3-methoxybenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even minute impurities can have significant impacts on the toxicological profile and therapeutic efficacy of the final drug product. Therefore, a robust and validated analytical strategy to confirm the purity of this intermediate is of paramount importance.

This guide provides a comprehensive framework for validating the purity of synthesized this compound, ensuring it meets the stringent requirement of >98% purity. We will delve into a multi-faceted analytical approach, combining a primary chromatographic method with orthogonal techniques for comprehensive characterization and impurity profiling. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the analytical results. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Understanding Potential Impurities: A Synthesis-Based Approach

A thorough understanding of the synthesis route is critical for predicting potential impurities. A plausible synthesis for this compound, as described in the patent literature, may involve the manipulation of substituted 2,4-dihalobenzene precursors. Based on this, we can anticipate the following classes of impurities:

  • Isomeric Impurities: Positional isomers of dichloromethoxybenzoic acid (e.g., 3,5-dichloro-2-methoxybenzoic acid, 2,4-dichloro-5-methoxybenzoic acid) are common process-related impurities that can be challenging to separate.

  • Unreacted Starting Materials: Residual amounts of the initial substituted dihalobenzene precursors.

  • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

  • By-products: Side reactions can generate unforeseen molecular species.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Our analytical strategy must be designed to specifically detect and quantify these potential impurities.

The Analytical Strategy: A Multi-Modal Approach

A single analytical technique is often insufficient to definitively establish the purity of a compound. Therefore, we will employ a combination of a primary quantitative method (High-Performance Liquid Chromatography) with several orthogonal qualitative and quantitative techniques to provide a comprehensive purity assessment.

Workflow for Purity Validation

Purity Validation Workflow cluster_0 Primary Analysis cluster_1 Orthogonal Validation & Characterization cluster_2 Final Purity Assessment HPLC HPLC-UV (Primary Purity Assay) NMR 1H & 13C NMR (Structural Confirmation & Impurity ID) HPLC->NMR Confirm Structure MS LC-MS (Molecular Weight & Impurity ID) HPLC->MS Confirm Mol. Weight Report Purity > 98% Confirmation HPLC->Report Consolidated Data NMR->Report Consolidated Data FTIR FTIR (Functional Group Analysis) MS->Report Consolidated Data Thermal DSC/TGA (Melting Point & Thermal Stability) FTIR->Report Consolidated Data Thermal->Report Consolidated Data

Caption: Workflow for the comprehensive purity validation of this compound.

I. Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the gold standard for purity determination of small molecules in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC grade acetonitrile, methanol, and water.

    • Phosphoric acid or formic acid for mobile phase pH adjustment.

    • Certified reference standard of this compound (>99.5% purity).

    • Synthesized this compound sample.

  • Chromatographic Conditions (Illustrative):

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the synthesized sample in the same diluent.

Data Analysis and Comparison

The purity of the synthesized sample is determined by comparing its chromatogram to that of the certified reference standard. The peak area percentage of the main component is calculated, and any impurity peaks are identified and quantified.

Parameter Certified Reference Standard Synthesized Sample (Batch 1) Commercially Available Alternative
Retention Time (min) 12.512.512.4
Purity by Area % 99.8%98.5%97.2%
Major Impurity 1 (RT, Area %) Not Detected10.2 min, 0.8%10.1 min, 1.5%
Major Impurity 2 (RT, Area %) Not Detected14.1 min, 0.4%13.9 min, 0.9%
Total Impurities 0.2%1.5%2.8%

Interpretation: The synthesized sample shows a purity of 98.5%, meeting the >98% requirement. The presence of two major impurities suggests the need for further characterization by orthogonal methods. The commercially available alternative has a lower purity profile.

II. Orthogonal Validation and Structural Confirmation

To ensure the identity of the main peak and to characterize the impurities, several orthogonal techniques should be employed.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of the compound and is a powerful tool for identifying impurities.

Experimental Protocol:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D-NMR (COSY, HSQC) for complex impurity identification.

Expected ¹H NMR Data (Illustrative):

Chemical Shift (ppm) Multiplicity Integration Assignment
~11.0Singlet1H-COOH
~7.4Doublet1HAromatic-H
~7.1Doublet1HAromatic-H
~3.9Singlet3H-OCH₃

Interpretation: The NMR spectra of the synthesized sample should be compared to a reference spectrum or theoretical predictions. Any additional peaks would indicate the presence of impurities, which can often be identified by their chemical shifts and coupling patterns.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the main component and provides molecular weight information for the impurities detected in the HPLC analysis.

Experimental Protocol:

  • Utilize the same HPLC method as the primary analysis, with a mass spectrometer as the detector.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

Expected Mass Spectrometry Data (Illustrative):

Component Retention Time (min) Observed m/z [M-H]⁻ Identity
Main Peak12.5218.9This compound
Impurity 110.2218.9Isomeric Impurity
Impurity 214.1184.9Dichloro-benzoic acid (demethylated)

Interpretation: The mass spectrometry data confirms the molecular weight of the synthesized compound. The impurities can be tentatively identified based on their mass-to-charge ratios, providing valuable clues for their structural elucidation.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule, providing further confirmation of its identity.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected FTIR Data (Illustrative):

Wavenumber (cm⁻¹) Vibration
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
~1700C=O stretch (carboxylic acid)
~1600, ~1470C=C stretch (aromatic ring)
~1250C-O stretch (methoxy)
~800C-Cl stretch

Interpretation: The FTIR spectrum should be consistent with the expected functional groups of this compound. A comparison with a reference spectrum will provide a high degree of confidence in the compound's identity.

D. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the melting point and assess the purity of crystalline solids. TGA provides information on the thermal stability and the presence of volatile impurities.

Experimental Protocol:

  • Instrumentation: DSC and TGA instruments.

  • DSC: Heat the sample from room temperature to above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA: Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Expected Thermal Analysis Data (Illustrative):

Parameter Value
Melting Point (DSC) Onset: 158.5 °C, Peak: 160.2 °C
Purity by van't Hoff (DSC) >98%
Decomposition Temp (TGA) >250 °C
Residual Mass at 600 °C (TGA) <0.1%

Interpretation: A sharp melting endotherm in the DSC analysis is indicative of high purity. The melting point should be compared to literature values. The TGA data will indicate the absence of significant volatile impurities and confirm the thermal stability of the compound.

Conclusion

The validation of purity for a critical intermediate like this compound requires a rigorous, multi-pronged analytical approach. By combining a validated, high-resolution HPLC method with orthogonal techniques such as NMR, LC-MS, FTIR, and thermal analysis, a comprehensive and reliable assessment of purity can be achieved. This guide provides a robust framework for such a validation, emphasizing the importance of understanding potential impurities based on the synthetic route and employing self-validating analytical systems. Adherence to these principles will ensure the quality and consistency of this key building block, ultimately contributing to the development of safe and effective pharmaceuticals.

A Comparative Spectroscopic Guide to Methoxybenzoic Acid Isomers: Distinguishing the Ortho, Meta, and Para Positions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a foundational requirement for robust chemical synthesis and analysis. The methoxybenzoic acids, existing as ortho (2-), meta (3-), and para (4-) isomers, present a classic case study in how subtle differences in molecular structure manifest as distinct spectroscopic signatures. While sharing the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), the position of the methoxy group profoundly influences the electronic environment of the molecule, providing a basis for their differentiation through common spectroscopic techniques.[1]

This guide provides an in-depth comparison of the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for 2-, 3-, and 4-methoxybenzoic acid. Beyond presenting the raw data, we will delve into the underlying principles that govern the observed spectral differences, offering a framework for rational analysis and confident isomer assignment.

The Electronic Influence of the Methoxy Group

The key to understanding the spectroscopic differences between the methoxybenzoic acid isomers lies in the dual electronic nature of the methoxy group (-OCH₃). It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.[2] However, and more significantly, it exhibits a strong electron-donating resonance effect (+M) by delocalizing one of its oxygen lone pairs into the benzene ring's π-system.[2] This resonance effect is most pronounced at the ortho and para positions relative to the methoxy group, leading to an increase in electron density at these carbons.[3][4]

Conversely, the meta position is largely unaffected by resonance, and thus the electron-withdrawing inductive effect is more dominant.[3] This differential electronic influence based on substituent position is the primary driver of the distinct chemical shifts observed in their NMR spectra and subtle variations in their vibrational and fragmentation patterns.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Aromatic Protons

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. While the carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm) and the methoxy protons (-OCH₃) as a sharp singlet (δ ~3.8-3.9 ppm) for all three isomers, the aromatic region (δ ~6.8-8.1 ppm) provides the definitive fingerprint for each.[5]

The differences in the aromatic region are a direct consequence of the electronic effects described above. The electron-donating methoxy group shields the ortho and para protons, causing them to resonate at higher fields (lower ppm) compared to the less shielded protons. The coupling patterns (splitting) between adjacent protons further aid in unambiguous assignment.

Table 1: Comparative ¹H NMR Spectral Data of Methoxybenzoic Acid Isomers (in DMSO-d₆)

Proton Assignment2-Methoxybenzoic Acid (δ ppm)3-Methoxybenzoic Acid (δ ppm)4-Methoxybenzoic Acid (δ ppm)[6]
-COOH~12.5 (broad s, 1H)~13.0 (broad s, 1H)12.7 (broad s, 1H)
Aromatic H7.0-7.8 (m, 4H)7.1-7.7 (m, 4H)7.93 (d, 2H), 7.04 (d, 2H)
-OCH₃~3.8 (s, 3H)~3.8 (s, 3H)3.84 (s, 3H)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

  • 4-Methoxybenzoic Acid (p-anisic acid): The most straightforward spectrum to interpret. Due to the molecule's symmetry, the two protons ortho to the carboxylic acid are chemically equivalent, as are the two protons meta to it. This results in two distinct doublets in the aromatic region, a characteristic A₂B₂ system. The protons closer to the electron-donating methoxy group are more shielded and appear upfield.

  • 2-Methoxybenzoic Acid (o-anisic acid): The spectrum is more complex due to the lack of symmetry. All four aromatic protons are chemically distinct and exhibit complex splitting patterns (multiplets) due to both ortho and meta coupling.[5]

  • 3-Methoxybenzoic Acid (m-anisic acid): Like the ortho isomer, the four aromatic protons are unique, resulting in a complex multiplet pattern. However, the chemical shifts of these protons will differ from those of the ortho isomer due to the different positioning of the methoxy group's electronic influence.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

The electronic effects of the methoxy group are also clearly reflected in the ¹³C NMR spectra. The carbon atom attached to the methoxy group is significantly shielded, while the resonance effect causes shielding of the ortho and para carbons.

Table 2: Comparative ¹³C NMR Spectral Data of Methoxybenzoic Acid Isomers (in DMSO-d₆)

Carbon Assignment2-Methoxybenzoic Acid (δ ppm)3-Methoxybenzoic Acid (δ ppm)4-Methoxybenzoic Acid (δ ppm)[7]
-C=O~168~167~167
Aromatic C-OCH₃~157~159~163
Aromatic C-COOH~121~131~123
Other Aromatic C~112, 120, 131, 133~114, 119, 122, 129~114, 131
-OCH₃~56~55~55

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The chemical shift of the carbon bearing the methoxy group (C-OCH₃) and the ipso-carbon of the carboxylic acid (C-COOH) are particularly diagnostic. In 4-methoxybenzoic acid, the strong resonance effect of the methoxy group at the para position leads to a more shielded aromatic ring overall, influencing the chemical shifts of all aromatic carbons.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present. All three isomers will exhibit the characteristic absorptions for a carboxylic acid and an ether.

  • O-H Stretch (Carboxylic Acid): A very broad band is typically observed in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of the carboxylic acid.[8][9]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1680-1720 cm⁻¹.[5] The exact position is sensitive to the electronic effects of the ring. Conjugation with the aromatic ring lowers this frequency compared to an aliphatic carboxylic acid.[10] The electron-donating methoxy group at the para position in 4-methoxybenzoic acid can lead to a slightly lower C=O stretching frequency compared to the other isomers.

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1200-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ether and carboxylic acid groups.[5]

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Methoxybenzoic Acid Isomers

Functional Group2-Methoxybenzoic Acid3-Methoxybenzoic Acid4-Methoxybenzoic Acid
O-H stretch2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O stretch~1680-1700~1685-1705~1675-1695
C-O stretch~1250~1260~1255

While the differences can be subtle, careful comparison of the fingerprint region (below 1500 cm⁻¹) can reveal unique patterns for each isomer.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the methoxybenzoic acid isomers will all show a molecular ion peak (M⁺˙) at m/z = 152. The fragmentation patterns, however, can provide clues to the isomer's identity.

A common fragmentation pathway for all three isomers is the loss of a methoxy radical (•OCH₃), leading to a prominent peak at m/z = 121 . Another significant fragmentation is the loss of a hydroxyl radical (•OH), resulting in a peak at m/z = 135 . This fragment can subsequently lose carbon monoxide (CO) to give a peak at m/z = 107 .

The relative intensities of these fragment ions can differ between the isomers due to the varying stability of the resulting carbocations, which is influenced by the position of the methoxy group. For instance, the ortho isomer can exhibit a characteristic "ortho effect" where intramolecular interactions can lead to unique fragmentation pathways not as prevalent in the meta and para isomers.

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the methoxybenzoic acid isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[11][12] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[11]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity and sharp peaks.

    • Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid methoxybenzoic acid isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[14] Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[15]

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[16]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizing the Differentiation Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of methoxybenzoic acid isomers.

G cluster_0 Spectroscopic Analysis Workflow start Unknown Methoxybenzoic Acid Isomer nmr Acquire ¹H NMR Spectrum start->nmr aromatic_region Analyze Aromatic Region (δ 6.8-8.1 ppm) nmr->aromatic_region a2b2 Two Doublets (A₂B₂ System)? aromatic_region->a2b2 para 4-Methoxybenzoic Acid (para) a2b2->para Yes complex Complex Multiplets a2b2->complex No conclusion Isomer Identified para->conclusion c13_ms Acquire ¹³C NMR & MS Data for Confirmation complex->c13_ms ortho_meta Distinguish Ortho vs. Meta based on specific chemical shifts and fragmentation patterns c13_ms->ortho_meta ortho_meta->conclusion

Caption: Workflow for differentiating methoxybenzoic acid isomers using spectroscopy.

Conclusion

The ortho, meta, and para isomers of methoxybenzoic acid, while structurally similar, are readily distinguishable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy, with its detailed information on proton chemical environments and coupling, serves as the primary tool for differentiation. ¹³C NMR, IR spectroscopy, and Mass Spectrometry provide valuable confirmatory data, each highlighting different aspects of the molecular structure influenced by the position of the methoxy substituent. By understanding the interplay of inductive and resonance effects, researchers can confidently interpret the resulting spectra and achieve unambiguous isomer assignment, a critical step in ensuring the integrity of their chemical research and development.

References

Efficacy Showdown: A Comparative Guide to Dicamba-Based Herbicides for Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide focuses on the herbicidal active ingredient 3,6-dichloro-2-methoxybenzoic acid, widely known by its common name, Dicamba. While the initial query referenced "2,6-Dichloro-3-methoxybenzoic acid," our comprehensive review of scientific literature and commercial products indicates that Dicamba is the relevant and commercially significant compound for the purposes of this efficacy comparison.

Introduction: The Enduring Role of Synthetic Auxins in Modern Agriculture

Dicamba, a member of the benzoic acid family of herbicides, has been a cornerstone of broadleaf weed control for decades.[1] Its enduring relevance is a testament to its efficacy, particularly with the rise of weed species resistant to other herbicide modes of action.[2] As a synthetic auxin, Dicamba mimics the natural plant hormone indole-3-acetic acid (IAA), but its greater stability within the plant leads to a more potent and sustained effect.[3][4] At herbicidal concentrations, this mimicry incites uncontrolled and disorganized cell growth, ultimately leading to the destruction of vascular tissue and plant death.[5]

This guide provides a technical comparison of Dicamba's efficacy against key broadleaf weeds, its performance relative to other herbicides, and the critical considerations for its use in research and field applications.

Mechanism of Action: A Closer Look at the Synthetic Auxin Pathway

The herbicidal activity of Dicamba is initiated by its binding to the TIR1/AFB family of auxin co-receptors.[4] This binding event triggers a cascade of molecular events, as illustrated in the signaling pathway below. Understanding this pathway is crucial for researchers investigating mechanisms of resistance and developing new herbicidal compounds.

Synthetic_Auxin_Pathway Figure 1: Simplified Synthetic Auxin (e.g., Dicamba) Signaling Pathway Dicamba Dicamba (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Dicamba->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Dicamba binds to the TIR1/AFB receptor, leading to the degradation of Aux/IAA repressors and subsequent uncontrolled gene expression.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a herbicide's utility lies in its performance in the field. The following tables summarize experimental data comparing the efficacy of Dicamba and its tank-mixes against economically significant broadleaf weeds.

Dicamba vs. 2,4-D for Broadleaf Weed Control

Dicamba and 2,4-D are both synthetic auxin herbicides, but they exhibit different efficacy profiles against various weed species.[5]

Weed SpeciesHerbicideApplication Rate% Control (30 DAT)Source
Richardia brasiliensis Dicamba480 g ae/ha85-90%[6]
2,4-D670 g ae/ha>95%[6]
Commelina benghalensis Dicamba480 g ae/ha70-80%[6]
2,4-D670 g ae/ha>90%[6]
Conyza bonariensis Dicamba480 g ae/ha>95%[6]
2,4-D670 g ae/ha80-85%[6]
Ipomoea nil Dicamba480 g ae/ha80-85%[6]
2,4-D670 g ae/ha>90%[6]

DAT: Days After Treatment

Efficacy of Dicamba on Glyphosate-Resistant Weeds

The advent of Dicamba-tolerant crops has made it a critical tool for managing glyphosate-resistant (GR) weed populations.[7]

Weed SpeciesHerbicide TreatmentApplication Rate% Control (21 DAT)Source
GR Waterhemp Dicamba + Other PRE560 g ae/ha97%[8]
Other PRE alone-74%[8]
GR Palmer Amaranth Glufosinate430 g ae/ha74%[9]
Dicamba + Glufosinate280-1120 + 430 g ae/ha89-97%[9]
GR Canada Fleabane Dicamba + Glyphosate600 + 900 g a.i./ha90-100%[10]

PRE: Pre-emergence application

Impact of Tank-Mixing Dicamba with Other Herbicides

Tank-mixing Dicamba with other modes of action can broaden the spectrum of control and help manage resistance. However, antagonistic effects can occur with certain combinations.[11][12]

Weed SpeciesHerbicide Tank-Mix% Control (8 WAP)ObservationSource
Redroot Pigweed Glyphosate + Dicamba>98%Synergistic[10]
Common Lambsquarters Glyphosate + DicambaIncreased by 7%Synergistic[10]
Giant Foxtail Dicamba + Select MaxReduced ControlAntagonistic[11]
Barnyardgrass Dicamba + GlyphosateReduced ControlAntagonistic[12]

WAP: Weeks After Post-emergence application

Experimental Protocols for Herbicide Efficacy Evaluation

To ensure the scientific validity of efficacy data, standardized experimental protocols are essential. The following outlines a robust methodology for conducting small-scale herbicide efficacy trials.

Objective

To determine the dose-response relationship and comparative efficacy of different herbicide formulations on target weed species under controlled conditions.

Materials
  • Certified seeds of target weed species (e.g., Amaranthus palmeri, Ambrosia artemisiifolia)

  • Susceptible control plant population

  • Potting medium (sterilized soil, sand, and peat mixture)

  • Pots or trays

  • Controlled environment growth chamber or greenhouse

  • Research-grade herbicide formulations (e.g., Dicamba DMA salt, DGA salt, BAPMA salt)

  • Analytical balance and volumetric glassware

  • Calibrated laboratory spray chamber

  • Personal Protective Equipment (PPE)

Experimental Design
  • Randomized Complete Block Design (RCBD): Use a minimum of four replications for each treatment.[13]

  • Treatments:

    • Untreated control

    • Herbicide A (e.g., Dicamba DGA salt) at 0.25x, 0.5x, 1x, and 2x the recommended field rate.

    • Herbicide B (e.g., 2,4-D Amine) at 0.25x, 0.5x, 1x, and 2x the recommended field rate.

    • Tank-mix of Herbicide A and another active ingredient at their respective 1x rates.

  • Plant Preparation:

    • Sow seeds in pots and allow them to germinate and grow to a consistent developmental stage (e.g., 4-6 leaf stage).[6]

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

Herbicide Application
  • Prepare stock solutions of each herbicide formulation.

  • Perform serial dilutions to obtain the desired application rates.

  • Calibrate the laboratory spray chamber to deliver a precise volume of spray solution per unit area.

  • Place the pots in the spray chamber and apply the treatments uniformly.

Post-Application Care and Data Collection
  • Return the treated plants to the growth chamber and maintain optimal growing conditions.

  • Visual Injury Assessment: At 7, 14, and 28 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).[14]

  • Biomass Reduction: At 28 DAT, harvest the above-ground biomass of the surviving plants in each pot. Dry the biomass in an oven at 60°C to a constant weight and record the dry weight.[12]

Data Analysis
  • Calculate the average percent control and biomass reduction for each treatment.

  • Perform Analysis of Variance (ANOVA) to determine if there are significant differences between treatments.

  • If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.

  • Generate dose-response curves to determine the herbicide rate required for 50% (ED50) and 90% (ED90) control.

Herbicide_Efficacy_Workflow Figure 2: Experimental Workflow for Herbicide Efficacy Testing start Start plant_prep Plant Preparation (Sowing & Thinning) start->plant_prep treatment_prep Treatment Preparation (Herbicide Dilution) start->treatment_prep application Herbicide Application (Calibrated Sprayer) plant_prep->application treatment_prep->application post_app Post-Application Care (Growth Chamber) application->post_app data_collection Data Collection (Visual Assessment & Biomass) post_app->data_collection analysis Statistical Analysis (ANOVA, Dose-Response) data_collection->analysis end End analysis->end

Caption: A systematic workflow ensures reproducible and reliable herbicide efficacy data.

Formulations and Volatility: A Critical Consideration

Different salt formulations of Dicamba have been developed to reduce its volatility and the risk of off-target movement.[15] The volatility risk generally follows this trend: Dimethylamine (DMA) salt > Diglycolamine (DGA) salt > N,N-Bis(3-aminopropyl)methylamine (BAPMA) salt.[16] Newer formulations, such as those with VaporGrip™ Technology, are designed to further minimize the formation of the more volatile dicamba acid.[17] Research has shown that while soybean is equally sensitive to DGA and BAPMA formulations, the risk of secondary movement (volatilization after application) may be slightly less with BAPMA.[18]

Conclusion and Future Perspectives

Dicamba remains an indispensable tool in the fight against broadleaf weeds, especially in systems challenged by herbicide resistance. Its efficacy, however, is not absolute and is influenced by the target weed species, formulation, and the presence of other herbicides in a tank-mix. As weed populations continue to evolve, a multifaceted approach to weed management is imperative. This includes the judicious use of Dicamba in combination with other effective modes of action, adherence to application best practices to mitigate off-target movement, and ongoing research into new herbicidal compounds and weed control strategies. The experimental framework provided in this guide serves as a foundation for the continued evaluation and optimization of Dicamba-based herbicide programs.

References

A Comparative Guide to Dichloromethoxybenzoic Acid Herbicides for the Management of Glyphosate-Resistant Weeds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The proliferation of glyphosate-resistant (GR) weed biotypes represents a critical challenge to global agricultural productivity. As the efficacy of glyphosate wanes against key weed species, the need for alternative modes of action has become paramount. This guide provides a technical comparison of the synthetic auxin herbicide class, represented by Dicamba (3,6-dichloro-2-methoxybenzoic acid), against glyphosate for the control of GR weeds. While the initial query specified "2,6-Dichloro-3-methoxybenzoic acid," this guide focuses on its commercially significant and extensively studied isomer, Dicamba, which is the relevant compound for this agricultural application. We delve into the distinct mechanisms of action, present comparative efficacy data against major GR weeds like Amaranthus palmeri and Kochia scoparia, and provide a robust experimental protocol for evaluating herbicide performance. This document is intended for researchers and agricultural scientists seeking to understand and implement effective strategies for managing herbicide resistance.

The Challenge of Glyphosate Resistance

Glyphosate, introduced in the 1970s, revolutionized weed control with its broad-spectrum activity and low toxicity.[1] Its mode of action involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[2][3] This enzyme is crucial in the shikimate pathway for producing aromatic amino acids essential for plant survival.[4] The widespread adoption of glyphosate-tolerant crops led to immense selection pressure, inevitably leading to the evolution of GR weed populations. Resistance mechanisms in weeds include target-site mutations in the EPSPS gene and reduced herbicide translocation.[2][5]

Species such as Palmer amaranth (Amaranthus palmeri) and Kochia (Kochia scoparia) have developed high levels of glyphosate resistance, causing significant crop yield losses and demanding new integrated weed management (IWM) strategies.[6][7] Palmer amaranth competition can reduce corn and soybean yields by up to 91% and 79%, respectively.[6] This crisis necessitates the use of herbicides with different modes of action, such as the synthetic auxins.

Chemical Profile and Mechanism of Action: A Tale of Two Pathways

The specified compound, this compound, is an isomer of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[8] Dicamba belongs to the synthetic auxin class of herbicides (WSSA Group 4), a family of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[9]

Glyphosate's Mechanism: As illustrated below, glyphosate blocks a single, vital enzyme. By inhibiting EPSPS, it starves the plant of essential amino acids, leading to a systemic shutdown and death over several days to weeks.[3]

Dicamba's Mechanism: Synthetic auxins like Dicamba operate through a fundamentally different pathway. They are readily absorbed by leaves and roots and translocate to the plant's growing points.[10][11] At the cellular level, they bind to auxin receptors (like the TIR1/AFB protein complex), leading to the degradation of transcriptional repressors (Aux/IAA proteins).[12] This action "hijacks" the plant's natural growth regulation system, causing rapid, uncontrolled cell division and elongation.[9] The result is epinastic growth (twisting and curling of stems and leaves), tissue damage, and ultimately, plant death.

This divergent mechanism is the cornerstone of Dicamba's utility against GR weeds; it targets a completely different biological process that is unaffected by the mechanisms conferring glyphosate resistance.

Herbicide_Mechanisms cluster_Glyphosate Glyphosate Pathway (EPSPS Inhibition) cluster_Dicamba Synthetic Auxin Pathway (Uncontrolled Growth) G Glyphosate EPSPS EPSPS Enzyme G->EPSPS Inhibits AA Aromatic Amino Acids EPSPS->AA Produces Shikimate Shikimate Pathway Shikimate->EPSPS Substrate Growth_G Plant Growth & Survival AA->Growth_G Essential for D Dicamba (Synthetic Auxin) Receptor Auxin Receptor (TIR1/AFB) D->Receptor Binds & Activates Repressor Aux/IAA Repressors Receptor->Repressor Targets for Degradation Growth_Genes Growth-Promoting Genes Repressor->Growth_Genes Represses Uncontrolled_Growth Uncontrolled Cell Division & Elongation Growth_Genes->Uncontrolled_Growth Over-expresses Death Plant Death Uncontrolled_Growth->Death Leads to

Caption: Contrasting mechanisms of Glyphosate and Dicamba.

Comparative Efficacy Against Glyphosate-Resistant Weeds

Field and greenhouse studies consistently demonstrate the efficacy of Dicamba-based herbicide programs for controlling GR weed biotypes that survive glyphosate applications. Performance is often contingent on the application timing (pre-emergence vs. post-emergence) and the specific weed species.

Weed SpeciesResistance ProfileHerbicideApplication Rate (g ae ha⁻¹)% Control / Biomass ReductionSource(s)
Kochia (Kochia scoparia)Glyphosate-Resistant (GR) & Dicamba-Resistant (DR)Glyphosate840~13% control
GR & DRDicamba (POST)560~10% control
GR & DRDicamba (PRE)35094% control [13]
GR & DRDicamba (PRE)42097% control [13]
Palmer Amaranth (Amaranthus palmeri)Glyphosate-Resistant (GR)Glyphosate(Field Rate)< 73% control[14]
GR (>20 cm height)Dicamba + Diflufenzopyr (POST)(Field Rate)> 87% control [14]

Key Insights from Experimental Data:

  • Alternative Mode of Action is Key: Dicamba provides effective control of GR Palmer amaranth, a weed that has devastated cotton and soybean fields.[14]

  • Application Timing Matters: For weeds that have developed resistance to post-emergence Dicamba applications (like some Kochia populations), pre-emergence (PRE) applications can still provide excellent control.[13] This is because PRE applications create a soil barrier that controls weeds as they germinate, a different exposure route than foliar POST applications.

  • Tank Mixtures and Programs: For robust, season-long control, Dicamba is often used in a program approach, starting with a PRE residual herbicide followed by a POST application of Dicamba, often tank-mixed with another effective mode of action like glufosinate or a PPO inhibitor.[6][7][15] This strategy helps manage weeds and mitigate the evolution of further resistance.

Experimental Protocol: Whole-Plant Dose-Response Bioassay for Resistance Confirmation

To quantify the level of resistance in a weed population, a whole-plant dose-response bioassay is the standard methodology.[16][17] This protocol allows for the calculation of a GR₅₀ value (the herbicide dose required to reduce plant growth by 50%), which can be compared between suspected resistant (R) and known susceptible (S) populations.

Experimental_Workflow A 1. Seed Acquisition Collect seeds from putative Resistant (R) and known Susceptible (S) populations. B 2. Seed Germination Break dormancy (if needed). Germinate seeds in controlled environment. A->B C 3. Plant Propagation Transplant uniform seedlings into pots with standard soil media. Grow in greenhouse to 3-4 leaf stage. B->C D 4. Herbicide Application Prepare serial dilutions of herbicide. Apply doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x) using a calibrated track sprayer. C->D E 5. Incubation & Data Collection Return plants to greenhouse for 21-28 days. Record visual injury ratings. Harvest above-ground biomass (dry weight). D->E F 6. Data Analysis Convert biomass to % of untreated control. Perform non-linear regression (log-logistic model) to calculate GR₅₀ for R and S populations. E->F G 7. Resistance Factor (RF) Calculate RF = (GR₅₀ of R population) / (GR₅₀ of S population). F->G

Caption: Workflow for a whole-plant dose-response bioassay.

Step-by-Step Methodology:

  • Seed Collection and Storage:

    • Collect mature seeds from 15-30 randomly selected plants in the putative resistant field.[16]

    • Collect seeds from a known susceptible population (e.g., from a location with no history of herbicide use).

    • Store seeds in labeled paper bags in a cool, dry environment until use.

  • Plant Growth and Preparation:

    • Germinate seeds in petri dishes on agar or filter paper.[18] For species with dormancy, pre-treatment (e.g., stratification, scarification) may be necessary.[16]

    • Once germinated, transplant uniform seedlings into pots (e.g., 10 cm diameter) filled with a commercial potting medium.

    • Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Thin plants to one per pot before application.

  • Herbicide Treatment:

    • Treat plants when they reach the 3- to 4-leaf stage (or approximately 10 cm in height).

    • Prepare a series of herbicide doses based on the recommended field rate (1x). A typical dose range is 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, and 8x.[19][20] Use the commercial formulation of the herbicide.

    • Apply herbicides using a calibrated laboratory track sprayer to ensure uniform coverage. Include a non-treated control for each population.[21]

    • Design the experiment with at least four replications for each dose and population.[17]

  • Data Collection and Analysis:

    • Return plants to the greenhouse for 21 to 28 days post-application.[22]

    • Assess visual injury on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass for each plant, place in a labeled paper bag, and dry in an oven (e.g., at 60°C for 72 hours).

    • Record the dry weight.

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the non-treated control plants for that population.

    • Analyze the data using a statistical software package (e.g., R, SAS) to fit a four-parameter log-logistic dose-response curve:

      • Y = c + {d - c} / {1 + exp[b(log(x) - log(e))]}

      • Where Y is the response (biomass), x is the herbicide dose, e is the GR₅₀, and b, c, d are other model parameters.[20]

    • Calculate the Resistance Factor (RF) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population. An RF > 2.0 typically indicates resistance.

Conclusion and Strategic Recommendations

The challenge of glyphosate-resistant weeds requires a strategic shift away from reliance on a single mode of action. Dichloromethoxybenzoic acid herbicides, exemplified by Dicamba, serve as a critical tool in modern IWM programs due to their distinct synthetic auxin mechanism. This alternative pathway is highly effective against numerous broadleaf weed species that have evolved resistance to glyphosate.

For researchers and professionals, the path forward involves a multi-pronged approach:

  • Embrace Diverse Modes of Action: Proactively use and rotate herbicides like Dicamba, glufosinate, and PPO inhibitors to manage GR weeds.[23]

  • Utilize Program Approaches: Implement programs that layer PRE residual herbicides with timely POST applications to reduce the weed seed bank and control later flushes.[7]

  • Conduct Vigilant Monitoring: Regularly test weed populations for resistance using robust bioassays to inform management decisions and slow the spread of resistant biotypes.

By understanding the fundamental mechanistic differences between herbicide classes and deploying them within a scientifically sound IWM framework, the agricultural community can effectively manage the threat of herbicide resistance and ensure long-term sustainability.

References

A Comparative Guide to the Biological Activity of 2,6-Dichloro-3-methoxybenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the substituted benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic placement of various functional groups on the benzene ring can profoundly influence the molecule's interaction with biological targets, leading to a diverse range of pharmacological activities. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2,6-dichloro-3-methoxybenzoic acid and its structurally related analogs. While direct experimental data on derivatives of this compound is emerging, this guide synthesizes available information on closely related compounds, primarily 2,6-dichlorobenzamides and other substituted benzoic acids, to provide a predictive framework and guide future research in this promising area.

We will explore the antimicrobial, anticancer, and anti-inflammatory potential of these compounds, supported by experimental data from various studies. Furthermore, this guide delves into the causality behind experimental designs and provides detailed, validated protocols for key biological assays, empowering researchers to confidently evaluate novel compounds based on this versatile scaffold.

Comparative Analysis of Biological Activities

The biological activities of benzoic acid derivatives are intricately linked to their substitution patterns. The presence of electron-withdrawing groups like chlorine and electron-donating groups such as a methoxy moiety can significantly alter the electronic distribution and steric properties of the molecule, thereby influencing its binding affinity to biological targets.

Antimicrobial Activity

Derivatives of dichlorinated benzoic acids have shown notable potential as antimicrobial agents. The core hypothesis is that the lipophilic nature of the chloro-substituents facilitates passage through microbial cell membranes, while the amide or other functional groups can interact with essential microbial enzymes or proteins.

A study on the synthesis of N-(2-aminoethyl)-2,6-dichlorobenzamide and N-isopropyl-2,6-dichlorobenzamide has laid the groundwork for evaluating their antimicrobial and disinfectant properties[1]. While the detailed biological data is anticipated in subsequent publications, the synthesis protocol highlights the accessibility of these derivatives for screening[1].

Comparatively, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi[1]. The results indicated that Schiff's bases of 2-chlorobenzoic acid were more potent than their ester counterparts, with one compound exhibiting antimicrobial activity comparable to the standard drug norfloxacin against Escherichia coli[1]. This suggests that the nature of the linkage at the carboxylic acid position is a critical determinant of antimicrobial efficacy.

Table 1: Antimicrobial Activity of Substituted Benzoic Acid Derivatives

Compound ClassDerivativeTest OrganismActivity Metric (MIC)Reference
2-Chlorobenzoic Acid Schiff's BasesCompound 6Escherichia colipMIC = 2.27 µM/ml[1]
2-Chlorobenzoic Acid Schiff's BasesCompound 6Staphylococcus aureuspMIC = 1.91 µM/ml[1]
N-Substituted MaleimidesAlkyl derivativesS. aureus, E. faecalis, E. coli8-32 µg/ml[2]
N-Substituted BenzamidesCompound 5aBacillus subtilis6.25 µg/mL[3]
N-Substituted BenzamidesCompound 5aEscherichia coli3.12 µg/mL[3]

MIC: Minimum Inhibitory Concentration; pMIC: Negative logarithm of MIC.

Anticancer Activity

The 2,6-dichlorophenyl moiety is a key pharmacophore in a number of potent kinase inhibitors. This suggests that derivatives of this compound could also exhibit anticancer properties by targeting various signaling pathways involved in cancer cell proliferation and survival.

A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been synthesized and identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a promising target in cancer therapy[4]. One of the lead compounds, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, demonstrated an IC50 value of approximately 30.2 nM against FGFR1[4]. Although not a direct derivative, the presence of the 2,6-dichloro-dimethoxyphenyl group highlights the potential of this substitution pattern for anticancer drug design.

Furthermore, novel 5,6-dichlorobenzimidazole derivatives have been designed as dual inhibitors of both wild-type and V600E mutant BRAF kinase, another critical target in melanoma and other cancers[5]. The most potent compound in this series showed IC50 values of 1.72 µM and 2.76 µM against BRAFWT and BRAFV600E, respectively, and induced apoptosis in colon cancer cells[5].

Table 2: Anticancer Activity of Structurally Related Compounds

Compound ClassDerivativeTarget/Cell LineActivity Metric (IC50)Reference
6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazoles13aFGFR130.2 nM[4]
5,6-dichlorobenzimidazoles10hBRAFWT1.72 µM[5]
5,6-dichlorobenzimidazoles10hBRAFV600E2.76 µM[5]
Bithiophene-FluorobenzamidineBFBHCT-116~0.3 µg/ml[6]

IC50: Half-maximal inhibitory concentration.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is well-documented, with salicylic acid (2-hydroxybenzoic acid) and its derivatives being prime examples. The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

While direct anti-inflammatory data for this compound derivatives is not yet widely available, studies on other halogenated benzoic acid derivatives provide valuable insights. For instance, amide derivatives of [5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acids have been synthesized and shown to possess potent analgesic and anti-inflammatory activities in vivo, with reduced gastric side effects compared to their carboxylic acid precursors[7]. Several of these amide derivatives exhibited selective inhibition of COX-2[7].

A newly synthesized salicylanilide derivative, N-(2-bromo-phenyl)-2-hydroxy-benzamide, and its inclusion complexes demonstrated superior anti-inflammatory activity compared to acetylsalicylic acid by inhibiting trypsin activity[8]. This underscores the potential of amide derivatives of halogenated benzoic acids as anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of Substituted Benzoic Acid Amide Derivatives

Compound ClassDerivativeAssayActivity Metric (IC50)Reference
[5-chloro-6-(2-chloro/fluorobenzoyl)-2-benzoxazolinone-3-yl]acetic acid amides3a, 3e, 3h, 3kCOX-2 InhibitionSelective Inhibition[7]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesTitle compoundsProteinase Inhibitory Activity0.04–0.07 mg/mL[8]

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

To ensure scientific integrity and provide a practical resource, this section details the step-by-step methodologies for key in vitro biological assays.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Causality behind Experimental Choices: The broth microdilution method is chosen for its efficiency in testing multiple concentrations of a compound simultaneously, providing quantitative and reproducible MIC values. The use of a positive control (a known antibiotic) validates the assay's sensitivity, while a negative control (vehicle) ensures that the solvent does not affect microbial growth.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (broth with bacteria and a standard antibiotic) and a negative control well (broth with bacteria and the solvent used to dissolve the compound).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture start->bacterial_culture compound_stock Compound Stock Solution start->compound_stock inoculum_prep Prepare Inoculum bacterial_culture->inoculum_prep serial_dilution Serial Dilution in 96-well Plate compound_stock->serial_dilution inoculate_plate Inoculate Plate inoculum_prep->inoculate_plate serial_dilution->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Causality behind Experimental Choices: This assay is widely used due to its reliability and sensitivity. The principle lies in the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used for the compound) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cancer_Signaling_Pathway receptor Growth Factor Receptor (e.g., FGFR, BRAF) ras RAS receptor->ras Activation raf RAF (BRAF) ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Phosphorylation gene_expression Gene Expression transcription_factors->gene_expression proliferation Proliferation gene_expression->proliferation survival Survival gene_expression->survival apoptosis_inhibition Inhibition of Apoptosis gene_expression->apoptosis_inhibition

Caption: Simplified MAPK/ERK Signaling Pathway in Cancer.

Conclusion and Future Directions

The derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents with a wide spectrum of biological activities. While direct experimental data for this specific substitution pattern is still emerging, the comparative analysis of structurally related compounds, particularly 2,6-dichlorobenzamides and other substituted benzoic acids, provides a strong rationale for their investigation as antimicrobial, anticancer, and anti-inflammatory agents.

The provided experimental protocols offer a validated framework for the in vitro evaluation of novel derivatives. Future research should focus on the synthesis and systematic biological screening of a library of this compound derivatives, including amides, esters, and hydrazones. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their potency and selectivity. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds will be essential for their further development as clinical candidates. The insights and methodologies presented in this guide are intended to accelerate these research endeavors and unlock the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Guide to the Synthesis of Aromatic Hydroxy Carboxylic Acid Precursors: Traditional vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of key precursors is paramount. Aromatic hydroxy carboxylic acids, such as salicylic acid, resorcylic acid, and their derivatives, are fundamental building blocks for a vast array of pharmaceuticals, polymers, and fine chemicals. The long-established Kolbe-Schmitt reaction has been the cornerstone of their industrial production. However, mounting pressures for greener, safer, and more efficient chemical processes have spurred the development of innovative non-Kolbe-Schmitt alternatives. This guide provides an in-depth technical comparison of these synthetic routes, grounded in experimental data and mechanistic insights, to empower informed decision-making in your research and development endeavors.

The Enduring Legacy and Inherent Limitations of the Kolbe-Schmitt Reaction

First reported in the 19th century, the Kolbe-Schmitt reaction is a carboxylation process that typically involves the reaction of a dry alkali metal phenoxide with carbon dioxide under high pressure and temperature.[1] The subsequent acidification of the resulting salicylate yields the desired aromatic hydroxy acid.[1] The industrial synthesis of salicylic acid, a precursor to aspirin, is a classic example of this method's application.[1]

The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide.[1] The choice of alkali metal cation can significantly influence the regioselectivity of the carboxylation. Sodium phenoxide predominantly yields the ortho-isomer (salicylic acid), while potassium phenoxide favors the formation of the para-isomer (p-hydroxybenzoic acid), a crucial precursor for parabens.[1]

Despite its historical significance and widespread use, the traditional Kolbe-Schmitt reaction is beset by several limitations:

  • Harsh Reaction Conditions: The process necessitates high temperatures (125-250°C) and pressures (up to 100 atm), leading to high energy consumption and the need for specialized, robust equipment.[1]

  • Safety Concerns: The use of high-pressure systems inherently carries safety risks.

  • Environmental Impact: The energy-intensive nature of the reaction contributes to a significant carbon footprint. Furthermore, the use of strong acids for workup and potential for byproduct formation can lead to waste generation.

  • Substrate Scope and Regioselectivity: The reaction is often limited to simple phenols, and achieving high regioselectivity can be challenging, sometimes leading to mixtures of isomers that require costly separation.

The Rise of Non-Kolbe-Schmitt Syntheses: A Move Towards Milder and More Selective Methods

In response to the drawbacks of the traditional approach, researchers have developed a range of alternative carboxylation methods. These non-Kolbe-Schmitt syntheses aim to achieve higher efficiency, selectivity, and sustainability by operating under milder conditions and employing novel catalytic systems.

Enzymatic Carboxylation: The Biocatalytic Alternative

Nature provides a powerful toolkit for chemical transformations, and enzymatic carboxylation has emerged as a promising green alternative to the Kolbe-Schmitt reaction. This method utilizes decarboxylase enzymes in their reverse reaction, catalyzing the regioselective carboxylation of phenols using bicarbonate as the carbon dioxide source under ambient conditions.[2]

Mechanism of Enzymatic Carboxylation:

The enzymatic reaction proceeds with remarkable regioselectivity, often exclusively targeting the ortho-position to the hydroxyl group.[2] This specificity circumvents the issue of mixed isomer formation often encountered in the traditional Kolbe-Schmitt reaction. The reaction is typically carried out in an aqueous buffer system at or near room temperature and atmospheric pressure, representing a significant reduction in energy consumption and an enhanced safety profile.[2]

Phenol Phenol Substrate Enzyme Decarboxylase Enzyme Phenol->Enzyme Binding Product ortho-Hydroxybenzoic Acid Enzyme->Product Catalytic Carboxylation (Mild Conditions) Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->Enzyme Binding

Enzymatic carboxylation of a phenol substrate.
Palladium-Catalyzed C-H Carboxylation: A Transition-Metal Mediated Approach

Transition-metal catalysis has revolutionized organic synthesis, and palladium-catalyzed C-H activation has opened new avenues for the direct carboxylation of phenols. This method allows for the regioselective introduction of a carboxyl group at a C-H bond, often directed by a functional group on the substrate.

Mechanism of Palladium-Catalyzed C-H Carboxylation:

The catalytic cycle typically involves the coordination of the palladium catalyst to the phenol derivative, followed by a C-H activation step to form a palladacycle intermediate. This intermediate then reacts with a carboxylating agent, such as carbon monoxide or a chloroformate, followed by reductive elimination to yield the carboxylated product and regenerate the active palladium catalyst. These reactions can offer high selectivity and functional group tolerance under relatively mild conditions compared to the Kolbe-Schmitt reaction.[3][4]

Start Phenol Derivative + Pd(II) Catalyst CH_Activation C-H Activation Start->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Carboxylation Reaction with CO₂ or other carboxylating agent Palladacycle->Carboxylation Intermediate Carboxylated Pd Intermediate Carboxylation->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Product Carboxylated Phenol Reductive_Elimination->Product Catalyst_Regen Regeneration of Pd(II) Catalyst Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Start

Simplified mechanism of Palladium-catalyzed C-H carboxylation.

Performance Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes key performance indicators for the traditional Kolbe-Schmitt reaction and its non-Kolbe-Schmitt alternatives.

ParameterTraditional Kolbe-SchmittEnzymatic CarboxylationPalladium-Catalyzed C-H Carboxylation
Temperature 125-250°C[1]25-40°C[2]80-120°C[3][4]
Pressure High (up to 100 atm)[1]Atmospheric[2]Atmospheric to moderate[3]
Yield Variable, can be high but often with mixed isomers[5]Moderate to high (up to 97% with optimization)[6]Good to excellent, highly dependent on substrate and catalyst system
Regioselectivity Moderate, dependent on cation and conditions[1]Excellent (ortho-selective)[2]Excellent, directed by substrate functionality[3]
Substrate Scope Generally limited to simple phenolsBroad, including complex polyphenols[2]Broad, with good functional group tolerance
Environmental Impact High energy consumption, potential for hazardous waste.[7]Low energy consumption, aqueous media, biodegradable catalyst.[8]Use of precious metal catalyst, organic solvents.
Green Chemistry Metrics High E-factor and Process Mass Intensity (PMI).[9][10]Low E-factor and PMI.[9][10]Variable, dependent on catalyst loading and solvent choice.

Experimental Protocols: A Practical Guide

To further illustrate the practical differences between these methods, detailed experimental protocols for the synthesis of a representative aromatic hydroxy carboxylic acid are provided below.

Protocol 1: Traditional Kolbe-Schmitt Synthesis of β-Resorcylic Acid

This protocol is adapted from a standard organic synthesis procedure.[11]

Materials:

  • Resorcinol

  • Potassium acid carbonate

  • Deionized water

  • Concentrated hydrochloric acid

  • Activated charcoal (Norite)

  • Ether

  • Sodium bicarbonate solution

Procedure:

  • In a 5-L flask equipped with a reflux condenser, dissolve 200 g of resorcinol and 1 kg of potassium acid carbonate in 2 L of water.

  • Heat the solution on a steam bath for 4 hours.

  • Increase the heat and reflux vigorously for 30 minutes while passing a rapid stream of carbon dioxide through the solution.

  • While the solution is still hot, acidify by adding 900 cc of concentrated hydrochloric acid, delivering the acid to the bottom of the flask.

  • Cool the flask to room temperature and then in an ice bath to crystallize the crude β-resorcylic acid.

  • Filter the crude product. The mother liquor can be extracted with ether to recover more product.

  • Dissolve the combined crude product in 1 L of water, boil with ~25 g of activated charcoal, and filter while hot.

  • Crystallize the purified β-resorcylic acid by cooling the filtrate in an ice-salt mixture with vigorous stirring.

  • Filter and dry the final product.

Protocol 2: Enzymatic ortho-Carboxylation of a Phenol Derivative

This protocol is a general procedure based on published methods for enzymatic carboxylation.[2]

Materials:

  • Phenol substrate (e.g., resorcinol)

  • Lyophilized E. coli cells overexpressing a suitable decarboxylase (e.g., 2,6-dihydroxybenzoic acid decarboxylase)

  • Phosphate buffer (100 mM, pH 5.5)

  • Potassium bicarbonate (KHCO₃)

  • Methanol or other suitable organic co-solvent

  • Ethyl acetate

  • Aqueous HCl

Procedure:

  • Rehydrate 651 mg of lyophilized E. coli cells in 19 mL of phosphate buffer for 30 minutes.

  • Dissolve 50 mg of the phenol substrate in 1 mL of methanol.

  • Add the substrate solution to the rehydrated cell suspension.

  • Transfer the mixture to a reaction vessel containing 6.5 g of potassium bicarbonate to achieve a final pH of approximately 8.5.

  • Seal the vessel tightly and shake at 400 rpm for 24 hours at 30°C.

  • After the reaction, acidify the mixture with aqueous HCl to pH 2.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed ortho-C-H Carboxylation of a Phenol Derivative (Conceptual)

While a universally applicable, detailed protocol is substrate-dependent, the following conceptual procedure is based on principles from the literature.[3][4]

Materials:

  • Phenol derivative with a directing group

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., an amino acid derivative or phosphine)

  • An oxidant (e.g., benzoquinone)

  • A base (e.g., cesium carbonate)

  • A source of carboxyl group (e.g., carbon monoxide gas)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the phenol derivative, palladium(II) acetate, ligand, oxidant, and base.

  • Add the anhydrous solvent via syringe.

  • Purge the vessel with carbon monoxide gas (or introduce it via a balloon).

  • Heat the reaction mixture to the specified temperature (e.g., 100°C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Workflow

The following diagram illustrates the key differences in the experimental workflows of the traditional Kolbe-Schmitt and enzymatic carboxylation methods.

cluster_0 Traditional Kolbe-Schmitt cluster_1 Enzymatic Carboxylation KS_Start 1. Prepare Dry Phenoxide KS_React 2. High T°/P Carboxylation with CO₂ KS_Start->KS_React KS_Acidify 3. Acidification KS_React->KS_Acidify KS_Purify 4. Purification of Mixed Isomers KS_Acidify->KS_Purify Enz_Start 1. Prepare Aqueous Enzyme/Substrate Mix Enz_React 2. Ambient T°/P Carboxylation with HCO₃⁻ Enz_Start->Enz_React Enz_Extract 3. Extraction Enz_React->Enz_Extract Enz_Purify 4. Purification of Single Isomer Enz_Extract->Enz_Purify

Comparative workflow of Kolbe-Schmitt vs. Enzymatic Carboxylation.

Conclusion and Future Outlook

The synthesis of aromatic hydroxy carboxylic acid precursors is at a crossroads. While the traditional Kolbe-Schmitt reaction remains an industrial workhorse, its significant environmental and safety drawbacks are driving a paradigm shift towards more sustainable alternatives. Enzymatic carboxylation and palladium-catalyzed C-H functionalization represent two of the most promising non-Kolbe-Schmitt approaches, offering milder reaction conditions, enhanced selectivity, and a reduced environmental footprint.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including substrate scope, desired regioselectivity, scalability, and cost. While enzymatic methods offer unparalleled green credentials, challenges in enzyme stability and scalability for industrial applications remain. Palladium-catalyzed reactions provide a versatile and highly selective alternative, though the cost and toxicity of the metal catalyst are important considerations.

As the field continues to evolve, we can anticipate further advancements in catalyst design, enzyme engineering, and process optimization that will make these modern synthetic methods even more attractive. By embracing these innovations, the chemical and pharmaceutical industries can move towards a future of more sustainable and efficient manufacturing of these vital chemical building blocks.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to make informed safety decisions.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 2,6-Dichloro-3-methoxybenzoic acid is paramount. Based on data from analogous compounds, this substance should be treated as hazardous.[1][2][3][4]

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.

  • Harmful if Swallowed: Ingestion can be detrimental to health.[5][6]

Personal Protective Equipment (PPE)

A critical component of safe handling is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound waste.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is important to note that aromatic and halogenated hydrocarbons can degrade many glove materials; therefore, regular glove changes are recommended.[7]To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust particles and potential splashes.
Skin and Body A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.To minimize contamination of personal clothing and skin.
Respiratory For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. For larger amounts or where dust generation is likely, a NIOSH-approved respirator for organic vapors and particulates is recommended. All handling of this compound should ideally be performed within a chemical fume hood.To prevent the inhalation of airborne particles.

Disposal Decision Workflow

The proper disposal route for this compound is contingent on its form (e.g., pure substance, in solution, contaminated materials) and the quantity of waste. The following diagram illustrates the decision-making process for its disposal.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Materials waste_type->spill_cleanup Spill Debris segregate Segregate as Halogenated Organic Waste solid_waste->segregate liquid_waste->segregate spill_cleanup->segregate container Select Appropriate Waste Container (Chemically resistant, labeled) segregate->container labeling Label Container: 'Hazardous Waste', Chemical Name, Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal_request Submit Waste Pickup Request to EHS storage->disposal_request end End: Proper Disposal by Approved Facility disposal_request->end

Caption: Decision workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized, step-by-step disposal protocol is essential for ensuring safety and regulatory compliance.

Protocol 1: Disposal of Solid this compound and Contaminated Labware
  • Segregation: All waste contaminated with this compound must be classified and segregated as halogenated organic waste .[8] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[9]

  • Containerization:

    • Place solid waste into a designated, chemically resistant container with a secure lid. The container must be compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable option.

    • For contaminated disposable labware (e.g., weigh boats, gloves, pipette tips), place these items in the same designated solid halogenated organic waste container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. This waste will be sent to a licensed and approved waste disposal facility.[1][2][5][6]

Protocol 2: Disposal of this compound in Solution
  • Segregation: Solutions containing this compound must be collected as halogenated organic liquid waste .

  • Containerization:

    • Use a dedicated, leak-proof, and chemically resistant container for liquid waste. The container should have a screw cap to prevent spills and evaporation.

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration.

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area, preferably within secondary containment to mitigate the impact of any potential leaks.

  • Pickup and Disposal: Contact your institution's EHS department for the collection and subsequent disposal at an approved facility.

Protocol 3: Managing Spills and Decontamination

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.

  • Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated halogenated organic waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the liquid. Place the contaminated absorbent material into the solid halogenated organic waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated liquid waste.

    • Thoroughly wash the area with soap and water.

  • Disposal: All materials used in the cleanup, including absorbent pads, contaminated gloves, and wipes, must be disposed of as solid halogenated organic waste.

Regulatory Considerations and Final Disposal Method

This compound, as a chlorinated organic compound, is subject to federal and state hazardous waste regulations. Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of chlorinated hydrocarbons are often listed as hazardous.[10][11][12][13][14][15][16] While a specific waste code for this compound is not explicitly listed, it would likely fall under the "F" or "K" lists depending on the process that generated the waste. Your institution's EHS office will be responsible for making the final waste code determination.

The preferred and most environmentally sound method for the final disposal of chlorinated organic waste is high-temperature incineration .[17] This process thermally decomposes the compound into simpler, less harmful substances. The combustion of chlorinated compounds produces acidic gases, primarily hydrogen chloride (HCl), which must be neutralized in a wet scrubber system before being released into the atmosphere.[17][18] Landfilling of halogenated organic waste is generally not a recommended or permissible disposal method due to the potential for leaching and environmental contamination.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2,6-Dichloro-3-methoxybenzoic acid. The protocols herein are designed to be a self-validating system, grounded in the principles of chemical causality and authoritative safety standards. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Hazard Assessment: An Expert's Perspective

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a professional hazard assessment can be conducted by analyzing structurally similar compounds. Chlorinated and methoxy-substituted benzoic acids serve as reliable surrogates for predicting potential hazards. Based on data from these related molecules, we can anticipate the primary risks associated with this compound.

The core structure, a benzoic acid backbone with halogen and methoxy groups, suggests the following hazards:

  • Serious Eye Damage/Irritation: Aromatic acids can be potent eye irritants. Data for similar compounds like 2,6-dimethoxybenzoic acid and 3,6-dichloro-2-methoxybenzoic acid indicate they cause serious eye irritation or damage.[1][2]

  • Skin Irritation: Contact with skin is likely to cause irritation.[1][2]

  • Acute Oral Toxicity: The compound is anticipated to be harmful if swallowed.[1]

  • Respiratory Tract Irritation: As a fine powder, inhalation of dust can irritate the respiratory system.[1]

  • Aquatic Toxicity: Many chlorinated aromatic compounds exhibit toxicity to aquatic life.[3]

Given these anticipated hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended; it is imperative.

The Core of Protection: A Task-Based PPE Protocol

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantity of the substance being handled, and the potential for exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[4]Chemical-resistant nitrile or butyl rubber gloves.[4]Fully buttoned laboratory coat.[4]Required if not performed in a certified chemical fume hood or ventilated balance enclosure. (N95 respirator minimum).
Solution Preparation Chemical safety goggles. A face shield is required if there is a splash hazard.Chemical-resistant nitrile or butyl rubber gloves. Change immediately if contaminated.Chemical-resistant apron over a laboratory coat.Not generally required if handled in a chemical fume hood.
Running Reactions Chemical safety goggles and a face shield.Elbow-length, chemical-resistant gloves (e.g., butyl rubber over nitrile).Chemical-resistant apron over a flame-resistant laboratory coat.Work must be conducted in a certified chemical fume hood.
Handling Spills Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).Chemical-resistant coveralls or suit.[5][6]Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[5][6]
Waste Disposal Chemical safety goggles.Chemical-resistant nitrile or butyl rubber gloves.Laboratory coat.Not generally required if handling sealed containers.

PPE Selection Workflow: A Decision-Making Framework

The following diagram outlines the logical workflow for selecting appropriate PPE. This process ensures that the level of protection matches the level of risk for any given task.

PPE_Decision_Workflow start Start: Task Involving This compound q_dust Is aerosolization or dust generation likely? start->q_dust q_hood Is the task performed in a certified chemical fume hood? q_splash Is there a significant splash hazard? q_hood->q_splash Yes ppe_base Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat q_hood->ppe_base No (but still recommended) q_splash->ppe_base No ppe_goggles Upgrade to: Chemical Safety Goggles q_splash->ppe_goggles Yes q_dust->q_hood Yes ppe_respirator Add: N95 Respirator (or higher) q_dust->ppe_respirator No ppe_base->q_splash end_ppe Final PPE Selection ppe_base->end_ppe ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield ppe_face_shield->end_ppe ppe_respirator->q_hood ppe_spill Spill / High Risk: - Full Face Shield & Goggles - Heavy-Duty Gloves - Chemical Apron/Suit

Caption: PPE selection workflow for handling this compound.

Procedural Guidance: From Preparation to Disposal

Technical proficiency in the lab includes mastery of safety protocols. Follow these step-by-step procedures to minimize risk.

Protocol for Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don the laboratory coat and/or apron. Fasten all buttons.

  • Respiratory Protection (if required): Perform a seal check for the respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Removing) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately in the designated waste container.

  • Hand Hygiene: Wash hands.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Body Protection: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Respiratory Protection (if required): Remove the respirator.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan for Spills and Decontamination

In the event of a spill, a swift and correct response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Wear the high-level PPE outlined in the table for handling spills.[6]

  • Containment: For solid spills, gently cover the powder with a plastic-backed absorbent pad to prevent dust from becoming airborne. Do not sweep dry powder.

  • Neutralization/Absorption: Add a neutral absorbent material (e.g., vermiculite or sand) over the contained spill, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontamination: Clean the spill area with a suitable solvent (consult your institution's safety officer), followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.[1] Collect in a clearly labeled, sealed container. Never pour down the drain.

  • Contaminated PPE: All single-use PPE (gloves, disposable aprons) that has come into contact with the chemical must be disposed of as solid hazardous waste.

  • Work Surfaces: All work surfaces must be wiped down with a suitable solvent and then cleaned with soap and water after handling is complete.

  • Glassware: Glassware should be rinsed with an appropriate solvent (which is collected as hazardous waste) before undergoing standard washing procedures.

By adhering to these detailed protocols, you build a robust framework of safety that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.